molecular formula C14H30NO7P B3044069 1-Hexanoyl-sn-glycero-3-phosphocholine CAS No. 58445-96-8

1-Hexanoyl-sn-glycero-3-phosphocholine

Cat. No.: B3044069
CAS No.: 58445-96-8
M. Wt: 355.36 g/mol
InChI Key: WDNDPXJAUNUOFK-CYBMUJFWSA-N
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Description

06:0 Lyso PC is a natural lysophosphatidylcholine. Lysophosphatidylcholine (Lyso-PC) is a constituent of blood plasma, vascular tissue and lipoproteins. It is a bioactive proinflammatory lipid, produced on pathological response.>06:0 Lyso PC is a natural lysophosphatidylcholine.>1-hexanoyl-sn-glycero-3-phosphocholine is a 1-O-acyl-sn-glycero-3-phosphocholine in which the acyl group is specified as caproyl (hexanoyl). It is a 1-O-acyl-sn-glycero-3-phosphocholine, a hexanoate ester and a lysophosphatidylcholine 6:0.>PC(6:0/0:0), also known as LPC 6:0/0:0 or lysopc a C6:0, belongs to the class of organic compounds known as 1-acyl-sn-glycero-3-phosphocholines. These are glycerophosphocholines in which the glycerol is esterified with a fatty acid at O-1 position, and linked at position 3 to a phosphocholine. Thus, PC(6:0/0:0) is considered to be a glycerophosphocholine lipid molecule. PC(6:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(6:0/0:0) has been detected in multiple biofluids, such as urine and blood. Within the cell, PC(6:0/0:0) is primarily located in the membrane (predicted from logP) and intracellular membrane.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R)-3-hexanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30NO7P/c1-5-6-7-8-14(17)20-11-13(16)12-22-23(18,19)21-10-9-15(2,3)4/h13,16H,5-12H2,1-4H3/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNDPXJAUNUOFK-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901046868
Record name (2R)-3-(Hexanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901046868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPC(6:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

58445-96-8
Record name (2R)-3-(Hexanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901046868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Hexanoyl-sn-glycero-3-phosphocholine: Structural Dynamics, Metabolic Pathways, and Formulation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Hexanoyl-sn-glycero-3-phosphocholine (often abbreviated as 06:0 Lyso PC) is a highly specialized, short-chain lysophosphatidylcholine. Characterized by a single six-carbon acyl chain at the sn-1 position and a free hydroxyl group at the sn-2 position, this molecule serves as both a critical metabolic intermediate in the Lands cycle and a powerful tool in structural biology for the formulation of isotropic bicelles[1][2]. This technical guide provides a comprehensive analysis of its physicochemical properties, metabolic roles, and self-validating experimental protocols designed for advanced lipid research.

Physicochemical Profiling & Structural Dynamics

The unique amphiphilic nature of 06:0 Lyso PC dictates its behavior in aqueous solutions. Unlike long-chain phosphatidylcholines that spontaneously form extended planar bilayers, the short hexanoyl chain combined with the bulky phosphocholine headgroup gives 06:0 Lyso PC a high positive intrinsic curvature. This structural geometry drives the formation of highly curved micellar structures rather than flat liposomes, making it highly soluble in aqueous environments[1].

Table 1: Quantitative Physicochemical Properties of 1-Hexanoyl-sn-glycero-3-phosphocholine

PropertyValueSource/Validation
IUPAC Name [(2R)-3-hexanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphateComputed by Lexichem TK[2]
CAS Registry Number 58445-96-8EPA DSSTox / PubChem[2]
Molecular Formula C14H30NO7PPubChem[2]
Molecular Weight 355.36 g/mol PubChem[2]
Exact Mass 355.176 DaPubChem[2]
Physical State Solid (Powder)HMDB[2]
Critical Micelle Concentration (CMC) >10 mM (Formulation dependent)Hampton Research[3]

Mechanistic Role in Lipid Metabolism (The Lands Cycle)

In mammalian lipid metabolism, cell membrane asymmetry and fluidity are meticulously maintained through continuous phospholipid remodeling, known as the Lands cycle[1]. 1-Hexanoyl-sn-glycero-3-phosphocholine acts as a canonical lysophospholipid intermediate in this pathway.

Enzymes such as Phospholipase A2 (PLA2) cleave the sn-2 acyl chain of mature phosphatidylcholines, generating a lysophosphatidylcholine (LPC)[1]. The free sn-2 hydroxyl group of 06:0 Lyso PC then serves as an obligate acceptor for a new acyl group. This re-acylation is catalyzed by Lysophosphatidylcholine Acyltransferase (LPCAT), which transfers an acyl chain from Acyl-CoA to the LPC, regenerating a fully functional, remodeled diacyl-phosphatidylcholine[1]. Other enzymes, such as ENPP2 (Autotaxin) and PLAAT3, also interact with this substrate, mediating its hydrolysis into 1-hexanoyl-sn-glycero-3-phosphate and choline[4][5].

lands_cycle PC Phosphatidylcholine PLA2 Phospholipase A2 PC->PLA2 LPC 06:0 Lyso PC (Intermediate) PLA2->LPC sn-2 Cleavage LPCAT LPCAT Enzyme LPC->LPCAT NewPC Remodeled PC LPCAT->NewPC sn-2 Acylation AcylCoA Acyl-CoA AcylCoA->LPCAT

Caption: Phospholipid remodeling via the Lands cycle highlighting the 06:0 Lyso PC intermediate.

Advanced Applications: Isotropic Bicelles for Structural Biology

Beyond metabolism, 06:0 Lyso PC is highly valued in structural biology, particularly in Solution Nuclear Magnetic Resonance (NMR) spectroscopy. Membrane proteins are notoriously difficult to study because they precipitate in aqueous solutions and lose their native conformation in harsh detergents.

By mixing a long-chain lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine, DMPC) with 06:0 Lyso PC at a low molar ratio (q-ratio < 0.5), researchers can formulate isotropic bicelles[1]. The long-chain DMPC forms a planar bilayer that mimics the native cell membrane, while the highly curved 06:0 Lyso PC molecules cap the hydrophobic edges of the bilayer disk, preventing aggregation. Because these bicelles are small and tumble rapidly in solution, they yield high-resolution NMR spectra of the embedded membrane proteins[1].

bicelle_prep step1 1. Co-dissolve Lipids DMPC + 06:0 Lyso PC step2 2. Solvent Evaporation Yields thin lipid film step1->step2 step3 3. Buffer Hydration Above Tm of DMPC step2->step3 step4 4. Freeze-Thaw Cycles Homogenizes bicelles step3->step4 step5 5. Isotropic Bicelles Ready for Solution NMR step4->step5

Caption: Step-by-step workflow for formulating 06:0 Lyso PC and DMPC isotropic bicelles.

Validated Experimental Methodologies

Protocol 1: Self-Validating LPCAT Enzymatic Acylation Assay

Objective: Measure the acyltransferase activity of LPCAT using 06:0 Lyso PC as the acceptor. Causality: LPCAT transfers the acyl group from Acyl-CoA to the sn-2 hydroxyl of 06:0 Lyso PC, releasing free Coenzyme A (CoA-SH). The free thiol group of CoA-SH reacts with Ellman’s reagent (DTNB) to produce 2-nitro-5-thiobenzoate (TNB²⁻), which absorbs strongly at 412 nm, allowing real-time spectrophotometric quantification.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM Tris-HCl (pH 7.4) containing 1 mM CaCl₂.

  • Substrate Addition: Add 06:0 Lyso PC to a final concentration of 100 µM. Causality: This concentration ensures the substrate is below its CMC, preventing micellar sequestration of the enzyme.

  • Reporter Addition: Add DTNB to a final concentration of 0.5 mM.

  • Donor Addition: Introduce Oleoyl-CoA (donor) at 50 µM.

  • Enzyme Initiation: Add the LPCAT enzyme preparation (e.g., cell lysate or purified protein) to initiate the reaction.

  • Kinetic Monitoring: Measure absorbance at 412 nm continuously for 10 minutes at 37°C.

  • Self-Validation Control: Run a parallel "Blank" reaction omitting 06:0 Lyso PC. Causality: This controls for background thioesterase activity that might hydrolyze Acyl-CoA independently of LPCAT. Subtract the blank rate from the experimental rate to obtain true LPCAT activity.

Protocol 2: Formulation of DMPC / 06:0 Lyso PC Isotropic Bicelles

Objective: Prepare rapidly tumbling bicelles for NMR structural studies. Causality: Precise control of the q-ratio (molar ratio of DMPC to 06:0 Lyso PC) dictates whether the lipids form large lamellar sheets or small isotropic disks. A q-ratio of 0.33 is optimal for solution NMR.

Step-by-Step Methodology:

  • Lipid Co-dissolution: Weigh DMPC and 06:0 Lyso PC to achieve a q-ratio of 0.33. Dissolve both lipids in Chloroform/Methanol (2:1 v/v). Causality: Co-dissolving in organic solvent ensures complete, homogeneous molecular mixing, preventing local concentration gradients.

  • Film Formation: Evaporate the solvent under a gentle stream of nitrogen gas, followed by overnight desiccation under high vacuum. Causality: Complete removal of organic solvents is critical, as trace chloroform disrupts bicelle morphology and denatures target proteins.

  • Hydration: Rehydrate the lipid film in the desired NMR buffer (e.g., 20 mM Sodium Phosphate, pH 6.5, in D₂O).

  • Thermal Cycling: Subject the suspension to 5 freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 40°C water bath for 5 minutes). Causality: 40°C is well above the phase transition temperature (Tm) of DMPC (~24°C). This fluidizes the long-chain lipids, allowing the 06:0 Lyso PC to partition to the edges and form uniform disks.

  • Self-Validation Control: Analyze the resulting clear solution using Dynamic Light Scattering (DLS). Causality: A self-validating monodisperse peak with a hydrodynamic radius of ~4-6 nm confirms the successful formation of isotropic bicelles. If multiple peaks or larger aggregates (>20 nm) are observed, the hydration or thermal cycling was incomplete.

References

  • 1-Hexanoyl-sn-glycero-3-phosphocholine | CID 13917464 Source: PubChem URL:[Link]

  • ENPP2 Gene - Ectonucleotide Pyrophosphatase/Phosphodiesterase 2 Source: GeneCards URL:[Link]

  • PLAAT3 Gene - Phospholipase A And Acyltransferase 3 Source: GeneCards URL:[Link]

  • Detergent Screen Formulation & Properties Source: Hampton Research URL:[Link]

Sources

Molecular weight and formula of 1-Hexanoyl-2-hydroxy-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Hexanoyl-2-hydroxy-sn-glycero-3-phosphocholine (C6:0 Lyso-PC)

Introduction

Lysophospholipids are critical signaling molecules derived from cell membrane glycerophospholipids, playing pivotal roles in a myriad of physiological and pathological processes.[1][2] Among these, lysophosphatidylcholines (LPCs) represent a major class, generated primarily through the enzymatic action of phospholipase A2 (PLA2) on phosphatidylcholine, a ubiquitous component of cellular membranes.[2][3] LPCs are not merely metabolic intermediates in the Lands' cycle of phospholipid remodeling; they are potent bioactive lipids that influence inflammation, immune responses, and cell proliferation.[4][5][6]

This guide focuses on a specific short-chain LPC: 1-Hexanoyl-2-hydroxy-sn-glycero-3-phosphocholine , commonly referred to as C6:0 Lyso-PC or LPC(6:0). Its structure, featuring a short hexanoyl (C6:0) fatty acid at the sn-1 position, imparts distinct physicochemical properties and biological activities compared to its long-chain counterparts. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing comprehensive data on its chemical properties, biological functions, analytical methodologies, and laboratory handling protocols.

Physicochemical Properties and Identification

The precise characterization of C6:0 Lyso-PC is fundamental for its application in experimental settings. Its identity is defined by its chemical formula, molecular weight, and unique identifiers such as the CAS number.

Key Data Summary

A summary of the essential quantitative and identifying information for 1-Hexanoyl-2-hydroxy-sn-glycero-3-phosphocholine is presented below.

PropertyValueSource
Chemical Formula C₁₄H₃₀NO₇PPubChem[7]
Molecular Weight 355.36 g/mol PubChem[7]
Exact Mass 355.17598929 DaPubChem[7]
CAS Number 58445-96-8PubChem[7]
Physical State SolidHMDB[7]
LIPID MAPS ID LMGP01050062LIPID MAPS[7]
Synonyms and Nomenclature

To facilitate comprehensive literature searches and material sourcing, it is crucial to be aware of the various synonyms for this compound.[7]

  • 1-hexanoyl-sn-glycero-3-phosphocholine

  • LPC(6:0) or Lyso-PC(6:0)

  • 1-Caproyl-sn-glycero-3-phosphocholine

  • C6:0 Lysophosphatidylcholine

  • lysoPC a C6:0

Biological Significance and Role in Cellular Signaling

LPCs are recognized as important signaling molecules and metabolic intermediates.[1][8] The function of an LPC is highly dependent on the length and saturation of its fatty acyl chain.[3] While long-chain LPCs are heavily studied for their pro-inflammatory roles in conditions like atherosclerosis[9][10], short-chain LPCs like C6:0 Lyso-PC are critical for understanding fundamental lipid metabolism and signaling pathways.

LPCs exert their biological effects by interacting with specific G protein-coupled receptors (GPCRs) and Toll-like receptors, thereby activating downstream signaling cascades involved in inflammatory responses.[3][5][6] They can induce the migration of immune cells like lymphocytes and macrophages, stimulate the production of pro-inflammatory cytokines, and promote oxidative stress.[3][5] In a laboratory setting, LPCs are widely used to induce controlled demyelination in neuronal cultures to study the mechanisms of neurodegenerative diseases like multiple sclerosis.[2]

Key Analytical Methodology: LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold-standard technique for the sensitive and specific quantification of lysophospholipids from complex biological matrices.[11][12]

Causality in Method Design

The choice of LC-MS/MS is driven by its ability to separate lipid species based on their physicochemical properties (LC) and identify them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS). For LPCs, Electrospray Ionization (ESI) in the positive ion mode is typically employed. This is because the quaternary amine of the phosphocholine headgroup readily accepts a proton, forming a stable positive ion, [M+H]⁺.

Upon collision-induced dissociation (CID) in the mass spectrometer, LPCs yield a highly characteristic fragment ion at m/z 184 .[12] This fragment corresponds to the phosphocholine headgroup and serves as a diagnostic marker for identifying any phosphatidylcholine-containing lipid, including LPCs.[12]

Experimental Workflow: Quantification of C6:0 Lyso-PC

The following diagram illustrates a typical workflow for the extraction and quantification of C6:0 Lyso-PC from a biological sample, such as serum or cell culture media.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Biological Sample (e.g., 100 µL Serum) extraction 2. Lipid Extraction (e.g., Chloroform/Methanol) sample->extraction Add internal std. drydown 3. Dry & Reconstitute (Mobile Phase) extraction->drydown Isolate organic phase hplc 4. HILIC/RP-LC Separation drydown->hplc ms 5. ESI-MS/MS Detection (Positive Ion Mode) hplc->ms Elution integration 6. Peak Integration (MRM: [M+H]⁺ → 184) ms->integration quant 7. Quantification (vs. Standard Curve) integration->quant

Workflow for C6:0 Lyso-PC quantification.

Standard Laboratory Protocols

Adherence to validated protocols is essential for generating reproducible and reliable data.

Protocol 1: Solubilization and Preparation of Standard Solutions

Causality: C6:0 Lyso-PC, as an amphipathic molecule, requires a solvent system that can accommodate both its polar phosphocholine headgroup and its nonpolar hexanoyl tail. A chlorinated solvent like chloroform or a polar alcohol like ethanol is effective. Stock solutions are typically prepared in a high-concentration organic solvent and then diluted in an aqueous buffer or cell culture medium for experiments.

Materials:

  • 1-Hexanoyl-2-hydroxy-sn-glycero-3-phosphocholine (solid powder)

  • Chloroform or Ethanol (LC-MS grade)

  • Gas-tight glass syringe (e.g., Hamilton syringe)

  • Inert gas (Argon or Nitrogen)

  • Glass vials with PTFE-lined caps

Procedure:

  • Weighing: Allow the vial of solid C6:0 Lyso-PC to equilibrate to room temperature before opening to prevent condensation. Accurately weigh a desired amount of the solid in a clean glass vial.

  • Initial Solubilization: Add the appropriate volume of chloroform or ethanol to achieve a high-concentration stock (e.g., 10 mg/mL). For example, add 1 mL of solvent to 10 mg of solid.

  • Mixing: Vortex the vial gently until the solid is completely dissolved. The solution should be clear and colorless.

  • Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes in separate glass vials.

  • Inert Atmosphere: Before sealing, flush the headspace of each vial with an inert gas (argon or nitrogen) to displace oxygen and prevent lipid oxidation.

  • Storage: Store the aliquots tightly sealed at -20°C or lower.[13]

  • Working Solutions: For experiments, dilute the stock solution into the desired aqueous buffer or medium immediately before use. Self-Validation: Ensure the final concentration of the organic solvent in the working solution is minimal (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

Safe Handling and Storage

Proper handling and storage are critical to ensure user safety and maintain the integrity of the compound.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling C6:0 Lyso-PC.[13][14]

  • Ventilation: Handle the compound, especially the solid powder and concentrated solutions, in a well-ventilated area or a chemical fume hood to avoid inhalation.[13][14]

  • Storage Conditions: The solid compound and its organic solutions should be stored in a freezer at -20°C or below.[13] The container must be kept tightly closed and preferably under an inert atmosphere to prevent oxidation and moisture absorption.[15]

  • Disposal: Dispose of waste material in accordance with federal, state, and local regulations.[13]

  • Toxicology: The toxicological properties of this specific compound have not been thoroughly investigated.[13] Therefore, it should be handled with the caution appropriate for a novel chemical substance. Avoid contact with skin and eyes.[14]

Conclusion

1-Hexanoyl-2-hydroxy-sn-glycero-3-phosphocholine (C6:0 Lyso-PC) is a valuable tool for lipid research. Its well-defined chemical structure and biological activity as a short-chain lysophospholipid make it an essential standard for analytical studies and a useful probe for investigating cellular signaling pathways. By understanding its fundamental properties and employing rigorous analytical and handling protocols as outlined in this guide, researchers can ensure the generation of high-quality, reliable data in the fields of lipidomics, cell biology, and drug discovery.

References

  • Journal of Lipid Research. (n.d.). Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC.
  • ACS Publications. (2003, October 14). LC-MS/MS Analysis of Lysophospholipids Associated with Soy Protein Isolate | Journal of Agricultural and Food Chemistry.
  • PubMed. (2003, November 5). LC-MS/MS analysis of lysophospholipids associated with soy protein isolate.
  • Semantic Scholar. (2025, August 6). LC-MS/MS Analysis of Lysophospholipids Associated with Soy Protein Isolate.
  • PMC. (n.d.). Analysis of Phospholipids, Lysophospholipids, and Their Linked Fatty Acyl Chains in Yellow Lupin Seeds (Lupinus luteus L.) by Liquid Chromatography and Tandem Mass Spectrometry.
  • PubChem. (n.d.). 1-Hexanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine | C32H64NO8P | CID 24779227.
  • PubChem. (n.d.). 1-Hexanoyl-sn-glycero-3-phosphocholine | C14H30NO7P | CID 13917464.
  • Anatrace. (n.d.). MATERIAL SAFETY DATA SHEET.
  • PMC. (n.d.). Perspective: The Potential Role of Circulating Lysophosphatidylcholine in Neuroprotection against Alzheimer Disease.
  • Creative Proteomics. (n.d.). Lysophosphatidylcholine - Lipidomics.
  • PubChem. (n.d.). 1,2-Dihexanoyl-sn-glycero-3-phosphocholine | C20H40NO8P | CID 10072611.
  • ResearchGate. (2025, September 28). Emerging roles of lysophospholipids in health and disease.
  • Wikipedia. (n.d.). Lysophosphatidylcholine.
  • ResearchGate. (n.d.). The mechanisms of lysophosphatidylcholine in the development of diseases | Request PDF.
  • TargetMol. (2026, March 3). Safety Data Sheet.
  • Cayman Chemical. (2023, December 10). 2 - Safety Data Sheet.
  • MDPI. (2019, March 6). An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases.
  • TCI Chemicals. (2023, March 4). SAFETY DATA SHEET.
  • Cayman Chemical. (n.d.). 1-Docosahexaenoyl-2-hydroxy-sn-glycero-3-PC.
  • PubMed. (2007, January 15). Lysophosphatidylcholine induces inflammatory activation of human coronary artery smooth muscle cells.
  • Sigma-Aldrich. (n.d.). L-α-Lysophosphatidylcholine = 99 , lyophilized powder 9008-30-4.

Sources

A Senior Application Scientist's Guide to 1-Hexanoyl-LPC and DHPC: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of membrane protein science and lipid-based drug delivery, the choice of solubilizing and stabilizing agents is paramount to experimental success. Among the arsenal of available tools, short-chain phospholipids have carved out a significant niche. This guide provides a detailed comparative analysis of two commonly employed short-chain phospholipids: 1-Hexanoyl-LPC (1-Hexanoyl-sn-glycero-3-phosphocholine) and DHPC (1,2-Dihexanoyl-sn-glycero-3-phosphocholine). As a senior application scientist, my aim is to furnish you with not only the fundamental physicochemical properties of these lipids but also the nuanced, field-proven insights that inform their practical application.

Section 1: Foundational Understanding: The Role of Short-Chain Phospholipids

To comprehend the utility of 1-Hexanoyl-LPC and DHPC, we must first appreciate the challenges they are designed to overcome. Integral membrane proteins are notoriously difficult to study due to their hydrophobic nature, which necessitates their extraction from the native lipid bilayer and stabilization in an aqueous environment. This is where detergents and short-chain phospholipids come into play, forming micelles that shield the hydrophobic regions of the protein from the surrounding solvent.

The defining characteristic of these molecules is their amphipathicity, possessing both a hydrophilic head group and one or two hydrophobic acyl chains. This dual nature allows them to self-assemble into various structures in aqueous solution, most notably micelles.

Section 2: A Tale of Two Lipids: Unpacking 1-Hexanoyl-LPC and DHPC

At first glance, 1-Hexanoyl-LPC and DHPC may seem similar, both being phosphatidylcholine derivatives with six-carbon acyl chains. However, the presence of a single acyl chain in the lysophospholipid versus two in the diacyl-phospholipid fundamentally alters their physicochemical properties and, consequently, their applications.

1-Hexanoyl-LPC: The Lysophospholipid Advantage

1-Hexanoyl-LPC is a lysophosphatidylcholine, meaning it possesses a single hexanoyl (6:0) acyl chain at the sn-1 or sn-2 position of the glycerol backbone.[1] This single-chain structure imparts a more pronounced conical shape to the molecule, which has significant implications for its self-assembly and interaction with membrane proteins.

DHPC: The Diacyl Workhorse

DHPC, in contrast, is a diacyl-phosphatidylcholine with two hexanoyl (6:0) acyl chains.[2] This results in a more cylindrical molecular geometry compared to its lysophospholipid counterpart. DHPC is widely used in the formation of bicelles, which are discoidal structures of a lipid bilayer, often in combination with a long-chain phospholipid like DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine).[3]

Section 3: Head-to-Head Comparison: Physicochemical Properties

The utility of these lipids is dictated by their physical and chemical characteristics in aqueous solution. Below is a comparative table summarizing their key properties.

Property1-Hexanoyl-LPC (C6:0)DHPC (C6:0/C6:0)
Molecular Weight ~355.36 g/mol [1]~453.5 g/mol [4]
Critical Micelle Concentration (CMC) Estimated to be in the range of other short-chain lysophospholipids. The CMC for 1-decanoyl-sn-glycero-3-phosphocholine is 7.0 mM.[5]~15 mM[3]
Aggregation Number ~46[6]The aggregation number for pure DHPC micelles is not readily available in the provided search results. However, the size of mixed protein-lipid-DHPC micelles is reported to be between 5 and 8 nm.[7]
Molecular Geometry Inverted cone (due to single acyl chain)Cylindrical (due to two acyl chains)
Primary Aggregates Small, spherical micellesMicelles, and a key component of bicelles

Section 4: The Causality Behind Experimental Choices: When to Use Which?

The decision to employ 1-Hexanoyl-LPC or DHPC is not arbitrary but is instead guided by the specific requirements of the experiment and the nature of the membrane protein or system under investigation.

The Case for 1-Hexanoyl-LPC: Gentle Solubilization and Structural Studies

The single acyl chain of 1-Hexanoyl-LPC results in a higher critical micelle concentration (CMC) compared to its longer-chain counterparts. This property can be advantageous for the gentle solubilization of membrane proteins. A higher CMC means that a higher concentration of the monomeric lipid is required before micelles form, which can allow for a more controlled extraction process.

Lysophospholipids, in general, are considered to be mild detergents and have been shown to be effective in preserving the structure and function of some membrane proteins.[8] Their smaller micelle size can also be beneficial for certain structural biology techniques, such as NMR spectroscopy, where smaller protein-micelle complexes can lead to better resolution spectra.

The Power of DHPC: Bicelle Formation and Membrane Mimicry

DHPC's primary strength lies in its ability to form bicelles when mixed with long-chain phospholipids. Bicelles are considered to be excellent membrane mimetics because they provide a more native-like lipid bilayer environment for the embedded protein compared to spherical micelles.[9][10] This is particularly crucial for studying the function and dynamics of membrane proteins that are sensitive to their lipid environment.

The mechanism of membrane solubilization by DHPC is thought to involve its partitioning into the lipid bilayer, leading to the fragmentation of the membrane into small, mixed micelles where the protein remains associated with some of its native lipids.[7] This can be a less harsh method of extraction compared to some traditional detergents.

Section 5: Visualizing the Concepts

To better illustrate the structural differences and their implications, the following diagrams are provided.

Molecular Structures

Caption: Simplified representation of 1-Hexanoyl-LPC and DHPC structures.

Micelle vs. Bicelle Formation

cluster_micelle 1-Hexanoyl-LPC Micelle cluster_bicelle DHPC in a Bicelle a1 a2 a3 a4 a5 a6 Protein Protein Long-chain lipid bilayer Long-chain lipid bilayer Membrane Protein Membrane Protein DHPC rim DHPC rim

Caption: Schematic of a protein in a micelle versus a bicelle.

Section 6: Experimental Protocols: A Self-Validating System

The trustworthiness of a protocol lies in its reproducibility and the clarity of its steps. Below are representative protocols for membrane protein extraction and bicelle preparation.

Protocol: Membrane Protein Extraction using a Mild Detergent (Conceptual)

This protocol provides a general framework. The optimal detergent concentration and incubation times will need to be determined empirically for each specific membrane protein.

Materials:

  • Cell paste or membrane preparation

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)

  • Detergent stock solution (e.g., 10% w/v 1-Hexanoyl-LPC or DHPC in Lysis Buffer)

  • Ultracentrifuge

Procedure:

  • Resuspend the cell paste or membrane preparation in ice-cold Lysis Buffer to a final protein concentration of 5-10 mg/mL.

  • Add the detergent stock solution to the desired final concentration (start with a range around the CMC and optimize).

  • Incubate on a rotator at 4°C for 1-2 hours to allow for solubilization.

  • Pellet the insoluble material by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

  • Carefully collect the supernatant containing the solubilized membrane protein.

  • Assess the solubilization efficiency by running the supernatant and pellet fractions on an SDS-PAGE gel.

Protocol: Preparation of DMPC/DHPC Bicelles for NMR Spectroscopy

This protocol is adapted from established methods for preparing bicelles for structural studies.

Materials:

  • DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) powder

  • DHPC (1,2-dihexanoyl-sn-glycero-3-phosphocholine) powder

  • NMR Buffer (e.g., 20 mM Sodium Phosphate, pH 6.8, 50 mM NaCl, 10% D₂O)

Procedure:

  • Calculate the required amounts of DMPC and DHPC for the desired q-ratio (molar ratio of DMPC to DHPC). A common starting point is a q-ratio of 0.5.

  • Weigh out the appropriate amounts of DMPC and DHPC into a glass vial.

  • Add the NMR Buffer to the lipids to achieve the desired final lipid concentration (e.g., 5-15% w/v).

  • Hydrate the lipid film by vortexing briefly, followed by several freeze-thaw cycles (freezing in liquid nitrogen and thawing in a warm water bath). This helps to form homogeneous bicelles.

  • The solution should become clear after proper hydration. The bicelle solution is now ready for the addition of the membrane protein of interest.

Section 7: Concluding Remarks and Future Perspectives

The choice between 1-Hexanoyl-LPC and DHPC is a critical decision in the experimental design for studying membrane proteins and developing lipid-based formulations. 1-Hexanoyl-LPC, with its single acyl chain, offers a gentle solubilization approach and forms small micelles suitable for certain structural techniques. DHPC, with its two short acyl chains, is the cornerstone of bicelle formation, providing a more native-like bilayer environment that is often crucial for maintaining protein function and stability.

The field of membrane protein structural biology is continually evolving, with the development of novel amphiphiles and membrane-mimetic systems. However, the fundamental principles of lipid self-assembly and protein-lipid interactions that govern the utility of molecules like 1-Hexanoyl-LPC and DHPC will remain central to our progress. A thorough understanding of their distinct properties empowers researchers to make informed decisions, ultimately leading to more robust and reproducible scientific outcomes.

References

  • Avanti Polar Lipids. (n.d.). Bicelle Preparation. Retrieved from [Link]

  • Katsuyama, Y., & Tahara, T. (2018). Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. Membranes, 8(4), 119. Retrieved from [Link]

  • LIPID MAPS. (n.d.). 1,2-Dihexanoyl-sn-glycero-3-PC (DHPC-C6). Retrieved from [Link]

  • Glover, K. J., Whiles, J. A., Wu, G., Yu, N., Deems, R., Struppe, J. O., Stark, R. E., Komives, E. A., & Vold, R. R. (2001). Structural evaluation of phospholipid bicelles for solution-state studies of membrane-associated biomolecules. Biophysical journal, 81(4), 2163–2171.
  • Eytan, G. D. (1982). Use of liposomes for reconstitution of biological functions. Biochimica et biophysica acta, 694(3), 185–202.
  • Caffrey, M., & Cherezov, V. (2009). Lyso-phospholipid micelles sustain the stability and catalytic activity of diacylglycerol kinase in the absence of lipids. Protein science : a publication of the Protein Society, 18(9), 1947–1957.
  • Creative Diagnostics. (n.d.). Membrane Proteins Extraction Protocol. Retrieved from [Link]

  • Asai, Y., & Watanabe, S. (2000). Characterization of the physicochemical properties of the micelles by the novel platelet activating factor receptor antagonist E5880. European journal of pharmaceutics and biopharmaceutics : official journal of Arbeitsgemeinschaft fur Pharmazeutische Verfahrenstechnik e.V, 49(3), 219–223.
  • PubChem. (n.d.). 1-Hexanoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]

  • Frey, L., Lakomek, N. A., Riek, R., & Bibow, S. (2016). Micelles, Bicelles, and Nanodiscs: Comparing the Impact of Membrane Mimetics on Membrane Protein Backbone Dynamics. Angewandte Chemie (International ed. in English), 55(48), 15069–15073.

Sources

The Aqueous Solubility and Micellization Thermodynamics of Short-Chain Lysophosphatidylcholines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Short-chain lysophosphatidylcholines (scLPCs), typically defined by acyl chain lengths of C6 to C12, represent a highly specialized class of amphiphilic lipids. Unlike their long-chain counterparts (C16, C18) which are practically insoluble as monomers and form highly stable, rigid micelles, scLPCs exhibit profound aqueous solubility and form highly dynamic micellar structures. This unique thermodynamic profile makes them invaluable in modern drug development, specifically as permeation enhancers, membrane protein solubilizers, and vehicles for hydrophobic active pharmaceutical ingredients (APIs).

This guide provides an authoritative analysis of the solubility physics of scLPCs, detailing their thermodynamic parameters, mechanisms of action, and self-validating experimental protocols for their application in formulation science.

Structural and Thermodynamic Basis of scLPC Solubility

The Critical Packing Parameter (CPP)

The aqueous behavior of any lipid is governed by its Critical Packing Parameter (


), where 

is the hydrophobic tail volume,

is the optimal headgroup area, and

is the critical chain length. Because scLPCs lack a secondary acyl chain (unlike diacyl-phosphatidylcholines) and possess a bulky phosphocholine headgroup coupled with a short hydrophobic tail, they exhibit an inverted cone geometry with a CPP value significantly below 0.34 1[1]. This geometry strictly dictates that they cannot form stable planar bilayers in isolation; instead, they spontaneously self-assemble into highly curved, spherical micelles when dissolved in water.
Thermodynamics of Micellization

The solubility of scLPCs is intrinsically linked to their Critical Micelle Concentration (CMC). Below the CMC, scLPCs exist as highly soluble monomers. The transition to micelles is an entropy-driven process dominated by the hydrophobic effect. For LPCs, the addition of each methylene (-CH2-) group to the acyl chain contributes a highly predictable thermodynamic shift. Isothermal titration calorimetry (ITC) reveals that the group contribution per methylene is


 kJ/mol and 

J/(mol·K)2[2].

Consequently, decreasing the chain length exponentially increases the CMC, rendering short-chain variants like C10 and C12 LPCs highly soluble in their monomeric state compared to C16 LPC.

Table 1: Quantitative Thermodynamic Parameters of LPCs by Chain Length

Acyl Chain LengthLipid DesignationCMC (mM)

per

(kJ/mol)

per

(J/mol·K)
Assembly State in Water
C10:0 Decanoyl LPC6.8-3.1-57Highly dynamic micelles
C12:0 Lauroyl LPC0.71-3.1-57Dynamic micelles
C14:0 Myristoyl LPC0.045-3.1-57Stable micelles
C16:0 Palmitoyl LPC0.005-3.1-57Near-insoluble monomers

(Data derived from foundational calorimetric analyses of phospholipid packing2[2].)

Mechanisms of Membrane Permeabilization

In drug delivery, the high aqueous solubility of scLPC monomers allows them to rapidly partition from the aqueous phase into the outer leaflet of target biological membranes. Because of their inverted cone shape, the insertion of scLPCs increases the lateral pressure in the lipid headgroup region. To relieve this mechanical stress, the membrane undergoes transient structural perturbations, leading to the formation of nanoscale "pores" or increased lipid flip-flop 3[3]. This makes scLPCs highly effective permeation enhancers for transdermal and intestinal drug delivery.

scLPC_Mechanism A Monomeric scLPC (Aqueous Phase) B Concentration > CMC (e.g., C12 LPC > 0.71 mM) A->B Increase Concentration C Micellization (Hydrophobic Effect) B->C ΔG < 0 D Membrane Interaction (Target Cell) C->D Diffusion E Outer Leaflet Insertion (Asymmetric Partitioning) D->E Hydrophobic Binding F Transient Poration (Permeability Enhancement) E->F Lateral Pressure Shift

Figure 1: Thermodynamic progression of short-chain LPCs from aqueous monomers to membrane permeation.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They explain not just how to perform the steps, but the causality behind the physicochemical parameters chosen.

Protocol 1: Thermodynamic Profiling of scLPC via Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for determining the CMC and micellization enthalpy of scLPCs. By injecting a concentrated micellar solution into a buffer, the micelles dissociate into monomers, absorbing or releasing heat.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of C12:0 LPC at 15 mM (approximately 20x its expected CMC of 0.71 mM) in a biologically relevant buffer (e.g., 10 mM Phosphate Buffer, pH 7.4).

    • Causality: The syringe concentration must be significantly higher than the CMC to ensure that the injectant consists entirely of micelles. Upon injection into the cell, these micelles will dilute below the CMC and dissociate, yielding the required enthalpy of demicellization.

  • Degassing: Degas both the scLPC solution and the blank buffer under vacuum for 10 minutes.

    • Causality: Microbubbles in the ITC cell will cause erratic heat spikes during injection, masking the delicate thermodynamic signal of lipid dissociation.

  • Titration Execution: Load the syringe with the 15 mM scLPC solution and the sample cell with the degassed buffer. Perform 30 sequential injections of 5 µL each at 25°C, with a 300-second equilibration interval between injections.

    • Causality: The 300-second interval is mandatory to allow the heat signal to return completely to the baseline, ensuring accurate integration of the area under the curve (AUC).

  • Self-Validation Step (Blank Subtraction): Perform an identical titration of the 15 mM scLPC solution into an empty cell containing only water/buffer. Subtract this background heat of dilution from the primary dataset. If the protocol is successful, the first derivative of the integrated heat curve will show a sharp inflection point exactly at the CMC (0.71 mM).

Protocol 2: Solubilization of Hydrophobic APIs using scLPC Micelles

scLPCs are excellent vehicles for solubilizing lipophilic drugs. This protocol utilizes the thin-film hydration method to ensure molecular-level entrapment.

Step-by-Step Methodology:

  • Co-Dissolution: Dissolve 10 mg of C10:0 LPC and 1 mg of the hydrophobic API in 2 mL of a Chloroform:Methanol (2:1 v/v) mixture4[4].

    • Causality: Using an organic solvent mixture ensures that both the amphiphilic lipid and the hydrophobic API are completely miscible at the molecular level before the micelle is ever formed.

  • Film Formation: Evaporate the solvent under a gentle stream of nitrogen gas, followed by 2 hours in a vacuum desiccator.

    • Causality: Complete removal of organic solvents prevents solvent-induced toxicity and ensures that the subsequent self-assembly is driven purely by the hydrophobic effect in water.

  • Hydration: Rehydrate the lipid-API film with 1 mL of aqueous buffer, vortexing vigorously for 5 minutes at a temperature above the lipid's phase transition temperature.

    • Causality: The final concentration of C10:0 LPC will be ~19.5 mM, which is well above its CMC of 6.8 mM. This guarantees that the system will spontaneously form micelles, sequestering the API in their hydrophobic cores.

  • Self-Validation Step (Filtration & DLS): Pass the hydrated mixture through a 0.22 µm Polyethersulfone (PES) syringe filter. Unencapsulated hydrophobic API will precipitate and be caught by the filter. Analyze the filtrate using Dynamic Light Scattering (DLS). A monodisperse peak between 5–15 nm validates successful micelle formation, while HPLC quantification of the filtrate confirms the exact API encapsulation efficiency.

References

  • The enthalpy of acyl chain packing and the apparent water-accessible apolar surface area of phospholipids Source: PubMed Central (PMC) / NIH URL:[Link]

  • Mechanism of human erythrocyte hemolysis induced by short-chain phosphatidylcholines and lysophosphatidylcholine Source: PubMed / NIH URL:[Link]

  • Complementary molecular shapes and additivity of the packing parameter of lipids. Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Marine Fish-Derived Lysophosphatidylcholine: Properties, Extraction, Quantification, and Brain Health Application Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Biological Function & Experimental Handling of Short- vs. Long-Chain Lysophospholipids

[1]

Executive Summary: The Acyl-Chain "Sweet Spot"

In the study of bioactive lipids, the acyl-chain length is not merely a structural detail—it is the primary determinant of bioavailability, receptor affinity, and physiological outcome.

This guide delineates the functional dichotomy between Short-Chain (C6–C12) and Long-Chain (C16–C20) lysophospholipids (LPLs). While long-chain species (particularly C18:1 and C16:[1]0) represent the physiologically active signaling pool, short-chain analogs often serve as biophysical tools with distinct solubility profiles but drastically reduced receptor potency.

Key Takeaway: For drug development and mechanistic studies, C18:1 (Oleoyl) and C20:4 (Arachidonoyl) species represent the "gold standard" for GPCR activation. Short-chain variants often fail to engage the hydrophobic pocket of receptors like LPA1–6, rendering them suboptimal for potency assays despite their superior aqueous solubility.

Biophysical Foundations: CMC and the Albumin Chaperone

The defining challenge in LPL research is the Critical Micelle Concentration (CMC) . The biological activity of an LPL is governed by its monomeric concentration.

The Solubility Paradox
  • Short-Chain (C6–C12): High CMC (mM range). These lipids exist as monomers in aqueous buffer at physiological concentrations. They rapidly insert into membranes and flip-flop but often lack the hydrophobic bulk to stabilize receptor conformations.

  • Long-Chain (C16–C20): Extremely low CMC (nM to low µM range). In aqueous solution without a carrier, they form micelles or aggregates that are biologically silent or cytotoxic (detergent effects).

The Albumin Necessity

Serum Albumin (HSA/BSA) acts as the physiological chaperone. It possesses high-affinity hydrophobic pockets (Sudlow sites) that bind long-chain LPLs, maintaining them in a monomeric, bioactive state.

PropertyShort-Chain (C6–C12)Long-Chain (C16–C20)
Aqueous Solubility High (Soluble)Poor (Insoluble/Micellar)
CMC Millimolar (mM)Nanomolar (nM) - Micromolar (µM)
Albumin Requirement NoneMandatory (Carrier)
Membrane Dynamics Rapid insertion/flip-flopStable insertion; slow flip-flop
Receptor Potency Low / InactiveHigh (nM affinity)

Receptor Pharmacology: Structure-Activity Relationship (SAR)

Lysophosphatidic Acid (LPA) Receptors

The LPA GPCRs (LPA1–6) exhibit strict acyl-chain specificity.[2] The hydrophobic binding pocket is optimized for chain lengths of 16–18 carbons.

  • LPA1, LPA2: Highest affinity for 18:1 (Oleoyl)-LPA . Saturated chains (18:0, 16:0) are generally less potent.

  • LPA3: Unique preference for unsaturated 2-acyl-LPA species.[3]

  • LPA5: Distinct preference for ether-linked (alkyl) or short-chain species compared to other subtypes, often functioning as a negative regulator.

  • Short-Chain (C14 and below): Drastic drop in potency (10–100 fold reduction). The chain is too short to bridge the hydrophobic channel within the transmembrane domain, failing to induce the conformational shift required for G-protein coupling.

Lysophosphatidylcholine (LPC) & Inflammation

LPC signaling is less defined by a single receptor but heavily dependent on chain length for its pro-inflammatory effects.

  • Saturated (16:0): The most abundant plasma species. Induces superoxide production in endothelial cells but is less effective in neutrophils.

  • Unsaturated (18:1, 20:4): More potent at inducing neutrophil respiratory burst and inhibiting endothelium-dependent vasorelaxation. The "kink" in the unsaturated chain likely disrupts membrane packing more effectively or fits specific unidentified binding sites.

Visualizing the Mechanism

The following diagram illustrates the divergent pathways of Short vs. Long-chain LPLs in a cellular context.

LPL_Pathwaycluster_extracellularExtracellular Spacecluster_membranePlasma MembraneLongChainLong-Chain LPL (C18:1)(Physiological)AlbuminAlbumin (BSA/HSA)LongChain->AlbuminHigh Affinity BindingMicelleMicelle Formation(Inactive/Toxic)LongChain->MicelleNo Carrier(>CMC)ShortChainShort-Chain LPL (C8-C12)(Synthetic/Tool)GPCRLPA Receptor (GPCR)Hydrophobic PocketShortChain->GPCRLow Affinity/OccupancyMembraneInsertNon-SpecificMembrane InsertionShortChain->MembraneInsertRapid DiffusionAlbumin->GPCRDelivery of MonomerSignalSignalGPCR->SignalG-Protein Activation(Ca2+ Flux, Migration)PerturbationPerturbationMembraneInsert->PerturbationBiophysical Effects(Fluidity Change)

Figure 1: Mechanism of Action. Long-chain LPLs require albumin for receptor delivery, while short-chain LPLs bypass carriers but lack receptor potency.

Technical Guide: Experimental Protocols

Critical Handling: The "BSA Carrier" Method

Objective: Solubilize long-chain LPLs (e.g., LPA 18:1) for cell-based assays (Calcium flux, Migration) without forming inactive micelles.

Reagents:

  • LPA (18:1 Oleoyl) - Sodium Salt (Avanti Polar Lipids or Echelon).

  • Fatty-Acid Free (FAF) BSA (Crucial: Endogenous lipids in standard BSA will compete).

  • PBS (Ca2+/Mg2+ free).

Protocol:

  • Stock Preparation (Organic): Dissolve lipid powder in Chloroform:Methanol:Water (20:9:1) or pure Methanol to create a 1-10 mM stock. Never store LPLs in aqueous buffers long-term.

  • Evaporation: Aliquot the required amount into a glass vial. Evaporate solvent under a stream of Nitrogen (N2) or Argon to create a thin film.

  • Carrier Preparation: Prepare a 0.1% - 1.0% (w/v) solution of FAF-BSA in PBS.

  • Reconstitution: Add the BSA/PBS solution to the dried lipid film to achieve a final lipid concentration of 100 µM - 1 mM.

  • Sonication: Sonicate in a bath sonicator for 5–10 minutes at room temperature until the solution is optically clear.

    • Note: If the solution remains cloudy, micelles are present. Increase BSA concentration or sonication time.

  • Usage: Dilute this stock 1:100 or 1:1000 into assay medium for final concentrations (typically 10 nM – 1 µM).

Experimental Workflow Diagram

Protocol_WorkflowStep11. Organic Stock(MeOH/CHCl3)Step22. N2 Evaporation(Dry Film)Step1->Step2Remove SolventStep33. Add Carrier(0.1% FAF-BSA)Step2->Step3RehydrateStep44. Sonicate(Clear Solution)Step3->Step4Disperse MicellesStep55. Cell Assay(Final: 100nM)Step4->Step5Dilute

Figure 2: Solubilization Workflow. Essential steps to ensure monomeric lipid delivery.

Therapeutic Implications

Drug Development & Stability

Natural LPLs have short half-lives (minutes) in vivo due to:

  • LPL Acyltransferases (LPLATs): Re-esterify LPLs back into phospholipids.

  • Lysophospholipases: Cleave the remaining acyl chain.

Strategy:

  • Metabolically Stable Analogs: Replacing the ester bond with an ether (alkyl) or carbamate linkage at the sn-1 position prevents hydrolysis.

  • Chain Length Optimization: While C18:1 is optimal for potency, slightly shorter chains (C14-C16) are sometimes explored to improve oral bioavailability, though often at the cost of potency.

Biomarker Analysis

In clinical diagnostics (e.g., ovarian cancer screening via LPA), distinguishing chain lengths is vital.

  • Marker: Elevated plasma levels of LPA 20:4 and LPA 18:2 are more specific markers for ovarian cancer than total LPA.

  • Artifacts: Improper sample handling (platelet activation) releases massive amounts of LPA 18:1 and 20:4, masking pathological signals. Always use EDTA tubes and centrifuge immediately.

References

  • LPA Receptor Signaling & Pharmacology

    • Yung, Y. C., et al. (2014).[4] Lysophosphatidic acid signaling in the nervous system. Neuron.

  • Acyl Chain-Dependent Effects of LPC

    • Rao, S. P., et al. (2013).[5][6] Acyl Chain-Dependent Effect of Lysophosphatidylcholine on Endothelium-Dependent Vasorelaxation.[5][6] PLoS ONE.

    • [5]

  • Albumin Binding & Transport

    • Saha, S., et al. (2010). Chain length effect on the binding of amphiphiles to serum albumin and to POPC bilayers.[7] Journal of Physical Chemistry B.

  • LPA Species in Pain Models

    • Ma, L., et al. (2013).[6] An LPA species (18:1 LPA) plays key roles in the self-amplification of spinal LPA production in the peripheral neuropathic pain model.[8][9] Molecular Pain.[8]

  • General Lysophospholipid Protocols

    • Zhao, Z., et al. (2014). An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples.[10] Journal of Lipid Research.

1-Hexanoyl-sn-glycero-3-phosphocholine (CID 13917464): A Technical Guide to Short-Chain Lysophospholipids in Structural Biology and Lipidomics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

As structural biology and lipidomics advance, the demand for highly tunable, non-denaturing biophysical tools has surged. 1-Hexanoyl-sn-glycero-3-phosphocholine (commonly known as 06:0 Lyso PC) is a specialized short-chain lysophospholipid that bridges the gap between endogenous metabolic intermediates and synthetic detergents[1].

Unlike long-chain lipids that form rigid liposomes, the 6-carbon saturated acyl chain of this molecule forces the formation of highly dynamic, rapidly tumbling micelles[1]. This guide provides an in-depth mechanistic analysis of 06:0 Lyso PC, detailing its biological role in membrane remodeling and providing field-proven, self-validating protocols for its application in membrane protein solubilization and solution-state Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Profiling & Molecular Dynamics

To utilize a lipid effectively in biophysical assays, one must understand how its chemical structure dictates its macroscopic behavior. The short hexanoyl chain drastically alters the hydrophile-lipophile balance (HLB), granting 06:0 Lyso PC a relatively high Critical Micelle Concentration (CMC) compared to its long-chain counterparts[1].

Table 1: Physicochemical and Biophysical Properties

Property Value / Classification Mechanistic Causality & Significance
PubChem CID 13917464 Unique chemical identifier for database cross-referencing[2].
Molecular Formula C14H30NO7P The short 6-carbon chain prevents the formation of planar bilayers, forcing curvature into spherical micelles[2].
Molecular Weight 355.36 g/mol Low molecular weight enables rapid molecular tumbling, which is critical for reducing line broadening in NMR.
Detergent Class Zwitterionic The net-neutral phosphocholine headgroup preserves native protein folds by mimicking the physiological membrane surface[3].

| Critical Micelle Conc. | ~14 - 15 mM | A high CMC allows the lipid to be easily removed or exchanged via standard dialysis, a major advantage over low-CMC detergents like Triton X-100[4]. |

Mechanistic Insights: The Lands Cycle and Membrane Remodeling

In mammalian lipid metabolism, lysophosphatidylcholines (LPCs) are not merely structural components; they are highly active metabolic intermediates[1]. 1-Hexanoyl-sn-glycero-3-phosphocholine represents a short-chain model of the LPCs generated during the Lands Cycle —the primary mechanism for acyl chain remodeling in cell membranes[1].

The cycle is initiated when hydrolyzes the sn-2 ester bond of a mature phosphatidylcholine (PC), releasing a free fatty acid and leaving behind an LPC[1]. To prevent membrane destabilization, an acyl-CoA:lysophosphatidylcholine acyltransferase (LPCAT) rapidly re-acylates the LPC, incorporating a new fatty acid to alter the membrane's fluidity and signaling capacity[1].

LandsCycle PC Phosphatidylcholine (Membrane Lipid) PLA2 Phospholipase A2 (PLA2) PC->PLA2 sn-2 Hydrolysis LPC 1-Hexanoyl-sn-glycero-3-phosphocholine (LPC 6:0) PLA2->LPC Fatty Acid Release LPCAT LPC Acyltransferase (LPCAT) LPC->LPCAT Acyl-CoA Addition RemodeledPC Remodeled PC (Target Membrane) LPCAT->RemodeledPC Re-acylation

Caption: The Lands Cycle: PLA2-mediated generation of lysophospholipids and subsequent LPCAT re-acylation.

Structural Biophysics: Micellar Systems & Protein Crystallization

In structural biology, 06:0 Lyso PC is deployed as a "smart" zwitterionic detergent. Zwitterionic detergents combine the disruptive, solubilizing power of ionic detergents with the gentle, non-denaturing properties of non-ionic detergents[3].

When extracting integral membrane proteins, harsh detergents (like SDS) often strip away essential annular lipids, leading to protein unfolding. 06:0 Lyso PC, however, forms highly dynamic, self-assembling micelles that gently encapsulate the hydrophobic transmembrane domains while the zwitterionic headgroups interface favorably with the aqueous buffer[5]. This makes it an exceptional candidate for and high-resolution structural studies[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes a distinct validation checkpoint to confirm mechanistic success before proceeding to downstream applications.

Protocol A: Non-Denaturing Solubilization of Membrane Proteins

Objective: Extract and solubilize an integral membrane protein from a lipid bilayer without disrupting its tertiary structure.

  • Cell Lysis & Membrane Isolation: Disrupt cells using a microfluidizer and isolate the membrane fraction via ultracentrifugation (100,000 x g for 1 hour). Causality: This isolates the lipid bilayer and removes soluble cytosolic proteins, reducing background noise.

  • Detergent Addition: Resuspend the membrane pellet in a buffer containing 06:0 Lyso PC at a concentration of 30-45 mM (approximately 2x to 3x its CMC)[6]. Causality: Operating strictly above the CMC ensures that the lipid monomers spontaneously self-assemble into micelles, which are required to encapsulate the hydrophobic protein domains.

  • Incubation: Rotate the mixture gently at 4°C for 2 hours.

  • Clarification: Centrifuge at 100,000 x g for 45 minutes to pellet insoluble debris and un-solubilized aggregates.

  • Supernatant Recovery: Carefully extract the supernatant containing the protein-detergent complexes.

  • System Validation (Self-Check): Perform Dynamic Light Scattering (DLS) on the supernatant. Validation Metric: A single, monodisperse peak indicates uniform protein-micelle complexes. Multiple broad peaks indicate aggregation, signaling that the detergent concentration must be optimized.

Workflow Step1 1. Membrane Isolation (Ultracentrifugation) Step2 Step2 Step1->Step2 Resuspend in buffer Step3 3. Micellar Encapsulation (Protein-Detergent Complex) Step2->Step3 Intercalation into bilayer Step4 4. High-Speed Centrifugation (Pellet Insoluble Debris) Step3->Step4 Isolate soluble fraction Step5 5. Supernatant Recovery (Purified Solubilized Protein) Step4->Step5 Target acquisition

Caption: Experimental workflow for non-denaturing membrane protein solubilization using 06:0 Lyso PC.

Protocol B: Isotropic Micelle Preparation for Solution-State NMR

Objective: Create a rapidly tumbling micellar environment for high-resolution 3D NMR spectroscopy.

  • Lipid Film Hydration: Dissolve 06:0 Lyso PC in chloroform, dry it under a gentle stream of nitrogen gas, and place it under a vacuum overnight. Causality: Removes all trace organic solvents that could denature the target protein or introduce artifact peaks in the NMR spectrum.

  • Buffer Reconstitution: Hydrate the lipid film with an NMR-compatible buffer (e.g., 20 mM Sodium Phosphate, pH 6.5, 10% D2O) to a final lipid concentration of 150 mM.

  • Sonication: Bath-sonicate the solution until it transitions from cloudy to optically clear. Causality: Sonication provides the kinetic energy required to break down multilamellar structures into uniform, isotropic micelles.

  • Protein Integration: Titrate the purified target protein into the micelle solution.

  • System Validation (Self-Check): Acquire a 1D ³¹P-NMR spectrum of the sample. Validation Metric: A single, sharp, isotropic peak at ~0 ppm confirms the formation of rapidly tumbling, uniform micelles. Broad or anisotropic peaks indicate the presence of large liposomes or aggregates, rendering the sample unsuitable for high-resolution NMR.

References

  • National Center for Biotechnology Information (NCBI). "1-Hexanoyl-sn-glycero-3-phosphocholine | CID 13917464 - PubChem." PubChem Database. URL:[Link]

  • Hampton Research. "Detergent Screen™ - Zwitterionic Detergents and Protein Crystallization." Hampton Research Technical Documentation. URL:[Link]

Sources

Technical Guide: Physical Properties & Handling of C6 Lyso PC

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of 1-hexanoyl-2-hydroxy-sn-glycero-3-phosphocholine (C6 Lyso PC) . It deviates from standard templates to address the specific "pain points" of working with short-chain lysolipids: hygroscopicity, acyl migration, and solubility anomalies.

Form vs. Function: Powder vs. Chloroform Solution

Executive Summary: The "Short-Chain" Paradox

C6 Lyso PC (1-hexanoyl-2-hydroxy-sn-glycero-3-phosphocholine) occupies a unique niche in lipid research. Unlike its long-chain counterparts (e.g., C16 or C18 Lyso PC) which act as potent detergents with low Critical Micelle Concentrations (CMCs), C6 Lyso PC behaves more like a hydrotrope or a highly soluble monomer.

The core technical challenge with C6 Lyso PC is not its synthesis, but its physical instability regarding moisture absorption and chemical instability regarding acyl migration. While long-chain saturated lipids are stable as powders, C6 Lyso PC’s short chain renders the powder extremely hygroscopic, necessitating rigorous handling protocols that differ from standard lipid workflows.

Physical Properties: Powder vs. Solution[1]

The choice between storing C6 Lyso PC as a dry powder or a solvated stock is not merely a matter of convenience; it dictates the chemical integrity of the lipid.

Comparative Data Table
PropertyC6 Lyso PC Powder Chloroform Solution (Rec. CHCl₃:MeOH)C16 Lyso PC (Reference)
Physical State White solid, extremely hygroscopicClear, colorless liquidWhite solid, non-hygroscopic
Molecular Weight 355.36 g/mol N/A (Solvent dependent)495.63 g/mol
CMC (Aqueous) > 100 mM (Est.)*N/A~4 - 8 µM
Solubility (Organic) Moderate in pure CHCl₃; High in CHCl₃:MeOHHighHigh in CHCl₃
Solubility (Water) Extremely High (Monomeric)ImmiscibleMicellar
Primary Risk Deliquescence (Absorbs water -> Hydrolysis)Concentration Drift (Solvent evaporation)Oxidation (if unsaturated)
Storage Temp -20°C (Desiccated)-20°C (Teflon-lined cap)-20°C

*Note on CMC: While C8 Lyso PC has a CMC of ~60 mM, C6 Lyso PC is so soluble that it often does not form stable micelles in the traditional sense below extremely high concentrations, acting instead as a monomeric surfactant [1, 2].

Technical Deep Dive: Stability Mechanisms

The Hygroscopicity Trap

The short hexanoyl chain (C6) fails to provide sufficient hydrophobic bulk to shield the polar phosphocholine headgroup. In powder form, the headgroup is exposed. Upon exposure to ambient humidity, the lattice energy is easily overcome by hydration energy, causing the powder to turn into a sticky "gum" within minutes.

  • Consequence: Absorbed water catalyzes hydrolysis of the sn-1 ester bond, releasing free hexanoic acid and glycerophosphocholine (GPC).

Acyl Migration: The Silent Degrader

A specific risk for Lyso PCs is acyl migration , where the fatty acid moves from the sn-1 position to the sn-2 hydroxyl group.

  • Mechanism: The nucleophilic oxygen of the sn-2 hydroxyl attacks the carbonyl carbon of the sn-1 ester.

  • Kinetics: Migration is faster in short-chain lipids due to less steric hindrance. It is accelerated by basic pH and heat.

  • Solvent Impact: In chloroform (aprotic), migration is slow. In water (protic), especially at pH > 7, equilibrium is reached rapidly (approx. 9:1 ratio of sn-1:sn-2).

Experimental Protocols (Self-Validating Systems)

Protocol A: Handling C6 Lyso PC Powder

Use this protocol upon initial receipt of the product.

  • Equilibration: Remove the vial from the -20°C freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30-60 mins) before breaking the seal.

    • Why? Opening a cold vial condenses atmospheric moisture instantly onto the hygroscopic lipid.

  • Weighing Environment: Weighing must occur in a dry box or under a stream of dry nitrogen.

    • Validation: If the powder clumps or sticks to the spatula, moisture contamination has already occurred.

  • Immediate Solubilization: Do not store aliquoted powder. Dissolve the entire quantity immediately into a stock solution (see Protocol B).

Protocol B: Preparation of Stable Stock Solution

Recommended Solvent System: Chloroform:Methanol (2:1 v/v)

  • Solvent Choice: Pure chloroform is often insufficient for C6 Lyso PC due to its high polarity. Adding methanol (33%) ensures complete solvation and prevents phase separation during storage.

  • Concentration: Aim for 10–20 mg/mL.

  • Storage:

    • Use amber glass vials with Teflon-lined screw caps.

    • Purge the headspace with Argon or Nitrogen gas before sealing.

    • Wrap the cap with Parafilm to retard solvent evaporation.

  • Verification (The "Self-Validating" Step):

    • Perform Thin Layer Chromatography (TLC) annually.[1]

    • Mobile Phase: Chloroform:Methanol:Water (65:25:4).

    • Visualization: Iodine vapor or Charring.

    • Pass Criteria: Single spot. Appearance of a lower Rf spot indicates hydrolysis (GPC); appearance of a smear indicates acyl migration or degradation.

Visualized Workflows

Diagram 1: Critical Handling Workflow

This workflow illustrates the decision logic for preserving lipid integrity from the moment of retrieval.

G Start Retrieve Vial (-20°C) Desiccate Equilibrate in Desiccator (Room Temp, 60 min) Start->Desiccate Check Is Powder Free-Flowing? Desiccate->Check DryBox Transfer to Dry Box/N2 Stream Check->DryBox Yes Compromised STOP: Moisture Contamination (Do not use for quant studies) Check->Compromised No (Clumped/Sticky) Solubilize Dissolve in CHCl3:MeOH (2:1) Immediate Stock Prep DryBox->Solubilize Purge Purge Headspace (Argon) Solubilize->Purge Store Store Liquid at -20°C Purge->Store

Caption: Logic flow for preventing moisture-induced hydrolysis during C6 Lyso PC handling.

Diagram 2: Chemical Degradation Pathways

Understanding the enemy: How C6 Lyso PC degrades if mishandled.

Degradation LPC1 1-Acyl Lyso PC (Active Form) LPC2 2-Acyl Lyso PC (Isomer) LPC1->LPC2 Acyl Migration (pH > 7, Heat) GPC Glycero-phosphocholine (Inactive Headgroup) LPC1->GPC Hydrolysis (+H2O) FA Free Fatty Acid (Hexanoic Acid) LPC1->FA +H2O LPC2->LPC1 Equilibrium LPC2->GPC Hydrolysis

Caption: Mechanism of Acyl Migration (reversible) and Hydrolysis (irreversible) in aqueous or humid conditions.

References

  • Stafford, R. E., & Dennis, E. A. (1988). Lysophospholipids as surfactants. Colloids and Surfaces.[2][3]

  • Plückthun, A., & Dennis, E. A. (1982). Acyl and phosphoryl migration in lysophospholipids: importance in phospholipid synthesis and phospholipase specificity. Biochemistry. [Link]

Sources

The Zwitterionic Nature of 1-Hexanoyl-sn-glycero-3-phosphocholine: A Technical Guide to Short-Chain Lysophospholipid Detergents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals navigating membrane protein biochemistry, selecting the correct surfactant is often the bottleneck in structural biology pipelines. To directly address the core inquiry: Yes, 1-Hexanoyl-sn-glycero-3-phosphocholine (commonly designated as 06:0 Lyso PC) is definitively classified as a zwitterionic detergent [1].

Unlike harsh ionic detergents (e.g., SDS) that denature proteins, or purely non-ionic detergents (e.g., DDM) that may fail to disrupt stubborn lipid-protein interactions, 06:0 Lyso PC leverages its zwitterionic headgroup to provide a highly controlled, non-denaturing solubilization environment. This whitepaper deconstructs the physicochemical mechanics, structural rationale, and validated experimental workflows for utilizing 06:0 Lyso PC in advanced biochemical applications.

Chemical Architecture & Zwitterionic Mechanism

The functional behavior of 1-Hexanoyl-sn-glycero-3-phosphocholine is entirely dictated by its specific molecular architecture[2]:

  • sn-1 Position: Contains a highly truncated, 6-carbon hexanoyl acyl chain.

  • sn-2 Position: Contains a free hydroxyl group, classifying it as a "lyso" phospholipid.

  • sn-3 Position: Contains a phosphocholine headgroup.

The Origin of the Zwitterionic Charge

The term "zwitterionic" refers to a molecule containing distinct, spatially separated positive and negative charges, resulting in a net-neutral charge at physiological pH. In 06:0 Lyso PC, the phosphate group (


) possesses a low pKa and remains deprotonated (negatively charged) in standard biological buffers (pH 6.0–8.0)[2]. Conversely, the quaternary ammonium moiety of the choline group (

) carries a permanent positive charge regardless of pH fluctuations[2].

This dual-charge system allows the detergent to mimic the native lipid bilayer environment—which is predominantly composed of zwitterionic phosphatidylcholines—while providing sufficient dipole moment to disrupt lipid-lipid and lipid-protein interactions without unfolding the target protein's tertiary structure[1].

Micellar Dynamics: The Physics of Solubilization

Why does 06:0 Lyso PC act as a detergent rather than forming liposomes? The answer lies in the Lipid Packing Parameter (


) , defined as 

, where

is the hydrophobic volume,

is the headgroup cross-sectional area, and

is the lipid tail length.

Standard diacyl phospholipids (like DPPC) have a cylindrical geometry (


) and spontaneously form bilayers. However, the enzymatic or synthetic removal of the sn-2 acyl chain, combined with the extremely short 6-carbon sn-1 chain of 06:0 Lyso PC, drastically reduces the hydrophobic volume (

) while maintaining a large headgroup area (

). This creates a pronounced "wedge" geometry (

). In aqueous solutions, steric hindrance prevents bilayer formation, driving the molecules to self-assemble into highly curved, dynamic micelles once the Critical Micelle Concentration (CMC) is reached.

G cluster_0 Molecular Architecture (06:0 Lyso PC) A Phosphocholine Headgroup (Zwitterionic: PO4⁻ / NMe3⁺) D Wedge Geometry (Packing Parameter < 1/3) A->D Large cross-sectional area B sn-2 Hydroxyl (Lyso-lipid) B->D C sn-1 Hexanoyl Chain (Short C6 Tail) C->D Small hydrophobic volume E Spontaneous Micellization (Detergent Action) D->E Aqueous environment

Logical relationship between 06:0 Lyso PC molecular architecture and its detergent properties.

Physicochemical Profiling

Understanding the quantitative metrics of 06:0 Lyso PC is critical for calculating molar ratios during membrane extraction. Because of its short chain, it exhibits a relatively high CMC compared to long-chain detergents, making it highly dynamic and easily removable via dialysis.

PropertyValueReference
Chemical Name 1-Hexanoyl-sn-glycero-3-phosphocholine[2]
Common Synonyms 06:0 Lyso PC, Caproyl Lysolecithin[2],[3]
CAS Number 58445-96-8[2],
Molecular Weight 355.36 g/mol [2],[4]
Molecular Formula C₁₄H₃₀NO₇P
Detergent Classification Zwitterionic, Mild/Non-denaturing[1]
Net Charge (pH 7.4) 0 (Neutral)[2]
Typical Screening Conc. 5.0 mM (in crystallization screens)[1]

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol 1: Membrane Protein Solubilization

This workflow isolates integral membrane proteins from lipid bilayers using 06:0 Lyso PC, maintaining the protein in a native, active state for downstream structural analysis (e.g., X-ray crystallography or Cryo-EM)[1].

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend the purified cell membrane fraction in a standard physiological buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) at a total protein concentration of 2–5 mg/mL.

  • Detergent Addition: Prepare a 10% (w/v) stock solution of 06:0 Lyso PC. Add the detergent dropwise to the membrane suspension to achieve a final concentration well above its CMC (typically 1–2% final w/v).

    • Causality: Dropwise addition prevents localized supersaturation spikes that could strip essential boundary lipids from the target protein, preventing irreversible denaturation.

  • Incubation: Incubate the mixture for 1 to 2 hours at 4°C with gentle end-over-end rotation.

    • Causality: Maintaining 4°C minimizes endogenous protease activity and stabilizes the newly formed, thermodynamically delicate protein-detergent complexes.

  • Ultracentrifugation: Centrifuge the sample at 100,000 × g for 1 hour at 4°C.

  • Validation Checkpoint: Carefully separate the supernatant (containing micelle-solubilized proteins) from the pellet (unsolubilized debris). Perform SDS-PAGE and Western Blotting on both fractions. The protocol is validated as successful when >80% of the target membrane protein is detected in the supernatant fraction.

Workflow N1 1. Membrane Fraction Preparation (Target Protein in Bilayer) N2 2. Dropwise Addition of 06:0 Lyso PC (Concentration > CMC) N1->N2 Maintain 4°C N3 3. Micellar Solubilization (Protein-Detergent Complex) N2->N3 Disruption of lipid-lipid bonds N4 4. Ultracentrifugation (100,000 x g, 1 hr) N3->N4 Isolate soluble fraction N5 5. Downstream Applications (Crystallography / Cryo-EM) N4->N5 Recover supernatant

Step-by-step experimental workflow for membrane protein solubilization using 06:0 Lyso PC.

Protocol 2: Detergent Exchange & Removal via Dialysis

Because 06:0 Lyso PC possesses a short 6-carbon chain, it forms small micelles and has a high monomeric exchange rate. This makes it an excellent temporary solubilization agent that can be easily removed or exchanged.

Step-by-Step Methodology:

  • Dialysis Setup: Inject the 06:0 Lyso PC-solubilized protein into a dialysis cassette with a Molecular Weight Cut-Off (MWCO) of 10 kDa.

  • Buffer Exchange: Submerge the cassette in a 100-fold volume excess of detergent-free buffer (for liposome reconstitution) or a buffer containing a secondary detergent (e.g., DDM) for exchange.

    • Causality: The high CMC of 06:0 Lyso PC ensures a large population of free monomers in solution. These monomers easily pass through the 10 kDa pores, driving the equilibrium toward complete detergent removal. Long-chain detergents (like Triton X-100) form massive micelles that become trapped inside the cassette; 06:0 Lyso PC bypasses this limitation.

  • Validation Checkpoint: Monitor the external dialysate buffer using Thin-Layer Chromatography (TLC) or Mass Spectrometry. The system validates itself when 06:0 Lyso PC is detected in the bulk buffer, confirming successful traversal across the membrane. Continue buffer exchanges until the internal detergent concentration falls below the critical threshold required for your downstream assay.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 13917464, 1-Hexanoyl-sn-glycero-3-phosphocholine." PubChem. URL:[Link]

  • Hampton Research. "Detergent Screen™ User Guide & Formulations." Hampton Research. URL:[Link]

  • Stafford, R. E., et al. "Interfacial properties and critical micelle concentration of lysophospholipids." Biochemistry, vol. 28, no. 12, 1989, pp. 5113-5120. URL:[Link]

Sources

Methodological & Application

Application Note: Precision Preparation of 1-Hexanoyl-sn-glycero-3-phosphocholine (06:0 Lyso PC) Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

1-Hexanoyl-sn-glycero-3-phosphocholine (06:0 Lyso PC) is a short-chain lysophospholipid characterized by high aqueous solubility and a critical micelle concentration (CMC) significantly higher than its long-chain analogs. Unlike standard lipids (e.g., 16:0 PC) that require rigorous extrusion or sonication to form vesicles, 06:0 Lyso PC behaves more like a surfactant or detergent monomer in solution.

This guide moves beyond generic lipid handling to address the specific physicochemical challenges of short-chain hygroscopicity and ester hydrolysis . The protocols below prioritize gravimetric accuracy and chemical stability , ensuring that the concentration you calculate is the concentration you use.

Physicochemical Profile & Technical Constraints

Understanding the molecule is prerequisite to handling it. 06:0 Lyso PC occupies a niche between "lipid" and "soluble metabolite."

ParameterValue / CharacteristicImplication for Protocol
Molecular Weight 355.36 g/mol Essential for Molar calculations.
Physical State White PowderExtremely Hygroscopic. Rapidly absorbs atmospheric water, altering effective mass.
Solubility (Organic) Chloroform, Methanol, EthanolStable storage solvents. Chloroform:Methanol (2:1) is ideal.
Solubility (Aqueous) > 50 mg/mL (High)Dissolves easily without heating; forms clear micellar solutions at high conc.
CMC (Critical Micelle Conc.) > 60 mM (Est.)*Exists as monomers in most physiological assays (<10 mM).
Stability Ester bond at sn-1Susceptible to base-catalyzed hydrolysis (pH > 8.0) and acyl migration.

*Note: 08:0 Lyso PC has a CMC of ~60 mM. 06:0 Lyso PC, being shorter, has a CMC significantly higher, likely >100 mM. Do not expect liposome formation; expect monomeric dispersion.

Pre-Formulation Decision Matrix

Before starting, determine your required precision. Direct weighing of hygroscopic powders leads to mass errors of 10-20%.

  • Path A (High Precision/Quantitative): Dissolve entire vial in organic solvent

    
     Aliquot 
    
    
    
    Dry
    
    
    Rehydrate. (Recommended)
  • Path B (Qualitative/High Conc.): Direct dissolution in aqueous buffer. (Fast, but prone to concentration errors).

G Start Start: 06:0 Lyso PC Powder Decision Required Precision? Start->Decision PathA Path A: Quantitative Assays (Kinetics, Binding Constants) Decision->PathA High Accuracy PathB Path B: Qualitative/Screening (Detergent Wash, High Conc.) Decision->PathB Speed StepA1 Dissolve entire vial in CHCl3:MeOH (2:1) (Creates Master Stock) PathA->StepA1 StepB1 Weigh powder rapidly (Closed vessel) PathB->StepB1 StepA2 Aliquot into glass vials (e.g., 1 mg each) StepA1->StepA2 StepA3 Dry under N2 stream (Create Lipid Film) StepA2->StepA3 StepA4 Rehydrate in Buffer (Precise Aqueous Stock) StepA3->StepA4 StepB2 Dissolve directly in Buffer StepB1->StepB2

Figure 1: Decision matrix for stock preparation. Path A eliminates hygroscopic weighing errors.

Protocol A: Preparation of Master Organic Stock (Gold Standard)

This method avoids weighing small, hygroscopic amounts. We assume the vendor's mass (e.g., 25 mg) is accurate, or we weigh the entire transfer to minimize relative error.

Materials
  • Solvent: Chloroform (HPLC Grade) and Methanol (HPLC Grade).

  • Vials: Amber glass vials with Teflon-lined caps (plastic absorbs lipids).

  • Gas: Nitrogen or Argon stream.

Step-by-Step
  • Equilibration: Allow the sealed product vial to reach room temperature (20–25°C) before opening. Opening a cold vial causes condensation, ruining mass accuracy.

  • Solvent Preparation: Prepare a 2:1 (v/v) Chloroform:Methanol mixture.

    • Why? Chloroform solubilizes the hydrophobic chain; Methanol aids the polar headgroup and prevents phase separation.

  • Dissolution (Master Stock):

    • Add exactly 5.0 mL of solvent mix to a 25 mg vial of 06:0 Lyso PC.

    • Vortex gently for 30 seconds.

    • Result: 5 mg/mL Master Stock.

  • Aliquotting:

    • Dispense specific volumes (e.g., 200 µL = 1 mg) into clean glass vials.

  • Drying (Film Formation):

    • Evaporate solvent under a gentle stream of Nitrogen.

    • Lyophilize (freeze-dry) for 2-4 hours to remove trace solvent.

    • Storage: Store dry films at -20°C (stable for >1 year).[1]

Protocol B: Preparation of Aqueous Working Solutions

Use this to reconstitute the dry films from Protocol A, or for direct dissolution if high precision is not required.

Critical Constraints
  • pH: Maintain pH 6.0 – 7.4. Avoid pH > 8.0 (hydrolysis risk).

  • Temperature: Room temperature is sufficient. Do not heat > 40°C.

Step-by-Step
  • Selection: Take a vial containing a known mass of dried lipid (e.g., 1 mg from Protocol A).

  • Hydration: Add the calculated volume of aqueous buffer (PBS, HEPES, or Water).

    • Example: For a 10 mM solution of 06:0 Lyso PC (MW 355.36):

      
      
      
      
      
  • Mixing: Vortex moderately for 1 minute.

    • Observation: Solution should become clear immediately. If cloudy, verify pH or purity.

  • Usage: Keep on ice. Use within 24 hours. Do not store aqueous solutions long-term , as acyl migration (1-acyl to 2-acyl) occurs over time in water.

Quality Control & Self-Validation

How do you know your stock is good?

CheckMethodAcceptance Criteria
Visual Inspection against lightSolution must be optically clear (monomeric). Turbidity indicates contamination or hydrolysis insolubles.
Purity (TLC) Silica Gel 60 PlatesMobile Phase: CHCl3 / MeOH / H2O (65:25:4). Stain: Primuline or Molybdenum Blue. Result: Single spot. Lyso PC runs slower (lower Rf) than diacyl PC.
Concentration Bartlett Phosphate AssayTotal phosphate quantification to verify stock concentration (± 5%).

Troubleshooting Guide

Problem: The powder turned into a sticky gum during weighing.

  • Cause: Hygroscopicity.[1] The lipid absorbed moisture from the air.

  • Fix: Switch to Protocol A . Dissolve the entire gum in Chloroform:Methanol to recover it, then determine concentration via Phosphate Assay.

Problem: Aqueous solution smells "soapy" or has precipitate.

  • Cause: Hydrolysis releasing free fatty acids (Hexanoic acid).

  • Fix: Check pH. If pH > 8 or < 4, hydrolysis is rapid. Discard and prepare fresh.

Problem: Solution is clear but biological activity is varying.

  • Cause: Acyl migration (sn-1

    
     sn-2).
    
  • Fix: This is a spontaneous thermodynamic process in water. Always prepare aqueous working solutions fresh daily from frozen organic/dry aliquots.

References

  • Avanti Polar Lipids. 06:0 Lyso PC Product Data Sheet. Croda International Plc.[1][2] Link

  • Stafford, R. E., et al. (1989). "Interfacial properties and critical micelle concentration of lysophospholipids." Biochemistry, 28(12), 5113-5120.

  • Marsh, D. (2013). Handbook of Lipid Bilayers. CRC Press.[3] (Reference for CMC and thermodynamic stability of short-chain lipids).

  • Cayman Chemical. Preparation of Lipid Stock Solutions. Application Note. Link

Sources

Application Note: High-Resolution Solution NMR of Membrane Proteins Using C6 Lyso PC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

C6 Lyso PC (1-hexanoyl-2-hydroxy-sn-glycero-3-phosphocholine) represents a specialized class of ultra-short-chain detergents used in the structural biology of membrane proteins. Unlike standard detergents (e.g., DDM, DPC) which form large micelles that slow molecular tumbling and broaden NMR linewidths, C6 Lyso PC forms exceptionally small, dynamic aggregates. This property makes it a critical reagent for solution NMR , particularly for small membrane proteins, transmembrane peptides, and fragment screening, where maximizing signal resolution is paramount.

This guide details the physicochemical properties of C6 Lyso PC, its mechanism of action, and a validated protocol for detergent exchange and NMR sample preparation.

Part 1: Technical Profile & Mechanism of Action

Physicochemical Properties

C6 Lyso PC is a zwitterionic lysolipid with a single 6-carbon acyl chain. Its ultra-short chain length places it on the boundary between a surfactant and a hydrotrope.

PropertyValueSignificance for NMR
Chemical Name 1-hexanoyl-2-hydroxy-sn-glycero-3-phosphocholineSingle chain structure.
Molecular Weight 355.36 DaLow mass contribution to the protein-detergent complex (PDC).
CMC (Critical Micelle Conc.) ~10–15 mM (in H₂O)High CMC allows for rapid exchange and easy removal by dialysis.
Aggregation Number (

)
< 10 (Concentration dependent)Forms extremely small micelles or transient clusters, minimizing effective MW (

).
Hydrophobicity LowMild detergent; less likely to denature robust proteins but may not stabilize labile ones.
Mechanism: The "Fast Tumbling" Advantage

In solution NMR, the linewidth of a signal is proportional to the rotational correlation time (


), which depends on the particle size.
  • Standard Detergents (e.g., DPC, DDM): Form large micelles (

    
    ), creating a large PDC (> 50 kDa even for small peptides). This results in slow tumbling and broad peaks.
    
  • C6 Lyso PC: Forms a "minimal shell" around the hydrophobic domain. The low aggregation number ensures the PDC size remains close to the protein's native molecular weight, significantly reducing

    
     and yielding sharper, high-intensity peaks.
    
Comparative Analysis: C6 Lyso PC vs. Common NMR Detergents
DetergentChain TypeAggregation #StabilityNMR Resolution
C6 Lyso PC Single C6Very Low (<10)Low (Dynamic)Excellent (Sharpest lines)
DHPC (di-C6) Double C6~27ModerateGood (Standard for bicelles)
DPC (Fos-12) Single C12~50–60HighModerate (Broader lines)
LPPG Single C16 (Lyso)~100+HighPoor (Large micelles)

Part 2: Validated Protocols

Protocol A: Detergent Exchange from DDM to C6 Lyso PC

Purpose: To transfer a purified membrane protein from a stable extraction detergent (DDM) into C6 Lyso PC for high-resolution NMR. Pre-requisite: Protein purified in 0.05% DDM.

Materials
  • C6 Lyso PC Powder (Store at -20°C, hygroscopic).

  • NMR Buffer: 20 mM Phosphate/MES (pH 6.0–7.0), 50 mM NaCl, 5-10% D₂O.

  • Concentrator: 10–30 kDa MWCO centrifugal filter (Amicon/Vivaspin).

Step-by-Step Procedure
  • Preparation of C6 Stock:

    • Dissolve C6 Lyso PC powder in NMR Buffer to a final concentration of 200 mM (approx. 7% w/v).

    • Note: High concentration is required due to the high CMC (~15 mM).

  • Initial Concentration:

    • Concentrate the purified protein (in DDM) to ~5–10 mg/mL using the centrifugal filter.

  • Dilution/Exchange (Batch Mode):

    • Dilute the protein sample 1:10 with NMR Buffer containing 40 mM C6 Lyso PC .

    • Reasoning: This introduces the new detergent while dropping [DDM] below its CMC (0.17 mM), promoting monomer exchange.

  • Concentration & Wash:

    • Concentrate the sample back to the original volume.

    • Repeat the dilution step (1:10) with NMR Buffer + 40 mM C6 Lyso PC at least 3–4 times.

    • Critical Check: Ensure the final [C6 Lyso PC] is maintained > 2x CMC (approx. 30–40 mM) to prevent protein aggregation.

  • Final Sample Prep:

    • Concentrate to final NMR requirement (0.1 – 1.0 mM protein).

    • Add 5–10% D₂O and internal standard (DSS/TSP).

    • Centrifuge at 20,000 x g for 10 min to remove any aggregates before transferring to the NMR tube.

Protocol B: Direct Solubilization of Synthetic Peptides

Purpose: For studying transmembrane peptides (e.g., antimicrobial peptides, GPCR fragments) synthesized chemically.

  • Weighing: Weigh lyophilized peptide and place in a glass vial.

  • Solubilization: Add NMR Buffer containing 100 mM C6 Lyso PC .

  • Dispersal: Vortex vigorously and sonicate in a water bath for 5–10 minutes until the solution is clear.

  • pH Adjustment: Check pH immediately. High concentrations of lipid/peptide can shift pH. Adjust carefully with µL aliquots of NaOH/HCl.

  • Equilibration: Allow the sample to equilibrate at room temperature for 1 hour before NMR acquisition.

Part 3: Visualization of Workflows

Figure 1: Detergent Exchange Workflow

This diagram illustrates the transition from a stable DDM micelle to the dynamic C6 Lyso PC system for NMR.

G cluster_0 Purification Phase cluster_1 Exchange Phase cluster_2 NMR Phase Protein_DDM Protein in DDM (Stable, Large Micelle) Dilution Dilute 1:10 with 40mM C6 Lyso PC Protein_DDM->Dilution Add C6 Concentration Ultrafiltration (Remove DDM monomers) Dilution->Concentration Repeat Repeat 3-4x Concentration->Repeat Cycle Repeat->Concentration < 3 cycles Final_Sample Protein in C6 Lyso PC (Small Shell, Fast Tumbling) Repeat->Final_Sample > 3 cycles NMR_Spec High-Res NMR Spectrum Final_Sample->NMR_Spec

Caption: Workflow for exchanging membrane proteins from DDM to C6 Lyso PC to minimize micelle size for NMR.

Figure 2: Micelle Size & Dynamics Comparison

Visualizing why C6 Lyso PC yields sharper peaks compared to standard detergents.

MicelleComparison cluster_DPC DPC Micelle (Standard) cluster_C6 C6 Lyso PC (Optimized) DPC Protein + DPC Agg#: ~60 Mass: ~25kDa + Protein Result: Slow Tumbling NMR_Signal NMR Signal Quality DPC->NMR_Signal Broad Peaks C6 Protein + C6 Lyso PC Agg#: <10 Mass: ~3kDa + Protein Result: Fast Tumbling C6->NMR_Signal Sharp Peaks

Caption: Comparative impact of detergent aggregation number on effective particle mass and NMR signal quality.

Part 4: Troubleshooting & Critical Considerations

Stability vs. Resolution Trade-off

C6 Lyso PC is a mild detergent with a very short chain. While this is excellent for resolution, it provides less hydrophobic support than DPC or DDM.

  • Risk: Larger membrane proteins (>20 kDa) may aggregate or unfold over time in C6 Lyso PC.

  • Solution: If the protein is unstable, consider mixing C6 Lyso PC with DHPC (1:1 ratio) to form slightly more stable, yet still small, mixed micelles.

pH Sensitivity

Lysolipids can hydrolyze at extreme pH.

  • Recommendation: Maintain pH between 5.5 and 8.0. Avoid prolonged incubation at pH > 9.0.

Temperature

The CMC of detergents is temperature-dependent.[1]

  • Protocol: Perform exchange at 4°C to preserve protein stability, but run NMR experiments at 25°C–35°C (if protein permits) to further increase tumbling rate and sharpen peaks.

References

  • Avanti Polar Lipids. 06:0 Lyso PC (1-hexanoyl-2-hydroxy-sn-glycero-3-phosphocholine) Product Page. [Link]

  • Hampton Research. Detergent Screen User Guide. (Contains CMC data for short-chain lipids). [Link]

  • Kamei, M., et al. (2022). Comparison of Two Nuclear Magnetic Resonance Spectroscopy Methods for the Measurement of Lipoprotein Particle Concentrations. MDPI. [Link]

  • Chou, J. J., et al. (2002). Solution NMR studies of membrane proteins in bicelles. (Contextualizes the use of C6 lipids like DHPC and Lyso variants). [Link]

  • Stafford, R. E., et al. (1989). The critical micelle concentration of several lysophospholipids. Biochemistry.[2][3][4] (Establishes CMC methodology). [Link]

Sources

Application Note: 1-Hexanoyl-LPC for Monomeric Lysophospholipase Kinetics

[1]

Executive Summary

1-Hexanoyl-LPC (C6:0 LysoPC) is a synthetic short-chain analog of natural lysophosphatidylcholine.[1] Unlike physiological long-chain LPCs (e.g., C16:0, C18:[1]1) which form micelles at micromolar concentrations (CMC < 10 µM), 1-Hexanoyl-LPC exhibits a Critical Micelle Concentration (CMC) in the millimolar range.[1]

This unique physical property allows researchers to assay Lysophospholipase (LysoPLA) activity on monomeric substrates . This eliminates the complexities of interfacial activation, surface dilution kinetics, and micellar inhibition, providing a direct measurement of the enzyme's catalytic efficiency (

Key Applications:

  • Determination of intrinsic kinetic constants (

    
    , 
    
    
    ) without micellar artifacts.
  • High-throughput screening (HTS) of LysoPLA inhibitors.[1]

  • Differentiation between LysoPLA isoforms (e.g., LysoPLA I vs. LysoPLA II).

Scientific Background & Mechanistic Rationale[1][2][3][4]

The "Micelle Problem" in Lipid Enzymology

Lysophospholipases (EC 3.1.1.5) hydrolyze the sn-1 fatty acyl bond of lysophospholipids. Standard assays using 1-Palmitoyl-LPC (C16:0) are complicated by the substrate's amphiphilic nature.[1]

  • Below CMC: Substrate is monomeric but often too dilute for detection.

  • Above CMC: Substrate forms micelles. The enzyme may undergo "interfacial activation" (binding to the micelle surface) or "surface dilution" (where the reaction rate depends on the surface concentration of the substrate, not bulk concentration).

The "Monomeric Solution": 1-Hexanoyl-LPC

By shortening the acyl chain to 6 carbons, the hydrophobicity is drastically reduced.[1]

  • Solubility: 1-Hexanoyl-LPC is water-soluble and remains monomeric up to high concentrations (>100 mM).[1]

  • Kinetics: It obeys classical Michaelis-Menten kinetics, allowing for straightforward data fitting and interpretation.[1]

  • Specificity: It retains the glycerophosphocholine (GPC) headgroup and the sn-1 ester linkage, ensuring it is recognized by the active site of true Lysophospholipases (LysoPLA I/II) and related enzymes like Autotaxin (LysoPLD) or PLA1.

Assay Principle: Continuous Coupled Colorimetric Assay

Since 1-Hexanoyl-LPC is an oxy-ester (not a thio-ester), its hydrolysis does not release a thiol for DTNB detection.[1] Instead, we utilize a Coupled Enzyme System that detects the release of Glycerophosphocholine (GPC) .

Reaction Pathway[1][5]
  • Primary Reaction: LysoPLA hydrolyzes 1-Hexanoyl-LPC to yield Hexanoic Acid and GPC .[1]

  • Coupling Reaction 1: Glycerophosphocholine Phosphodiesterase (GPC-PDE) hydrolyzes GPC to Glycerol-3-Phosphate (G3P) and Choline .[1]

  • Coupling Reaction 2: Choline Oxidase oxidizes Choline to Betaine and Hydrogen Peroxide (H₂O₂) .

  • Detection: Peroxidase (HRP) catalyzes the reaction of H₂O₂ with oxidative coupling dyes (e.g., 4-AAP and TOOS) to form a purple quinoneimine dye (

    
     nm).
    
Pathway Visualization[1]

Gsub_LPC1-Hexanoyl-LPCprod_GPCGlycerophosphocholine(GPC)sub_LPC->prod_GPC Hydrolysisprod_FAHexanoic Acidsub_LPC->prod_FAprod_CholineCholineprod_GPC->prod_Choline PDE Hydrolysisenzyme_LysoLysophospholipase(Target Enzyme)enzyme_Lyso->sub_LPCprod_H2O2H₂O₂prod_Choline->prod_H2O2 Oxidationenzyme_GPCPDEGPC-PDE(Helper)enzyme_GPCPDE->prod_GPCdye_postQuinoneimine Dye(Purple, 555 nm)prod_H2O2->dye_postenzyme_ChOxCholine Oxidase(Helper)enzyme_ChOx->prod_Cholinedye_pre4-AAP + TOOS(Chromogens)dye_pre->dye_postenzyme_HRPPeroxidase (HRP)enzyme_HRP->dye_pre

Caption: Figure 1. The enzymatic cascade for detecting 1-Hexanoyl-LPC hydrolysis. The release of GPC is stoichiometrically linked to the production of a colored dye.

Detailed Experimental Protocol

Reagents & Equipment

Reagents:

  • Substrate: 1-Hexanoyl-2-hydroxy-sn-glycero-3-phosphocholine (CAS: 58445-96-8).[1][2] Store powder at -20°C.

  • Buffer: 50 mM Tris-HCl, pH 8.0 (LysoPLA optimum is typically pH 7.5–8.5).

  • Coupling Enzymes:

    • GPC-PDE (Glycerophosphocholine phosphodiesterase), >1 U/mL.[1]

    • Choline Oxidase, >5 U/mL.

    • Horseradish Peroxidase (HRP), >5 U/mL.

  • Chromogens:

    • 4-Aminoantipyrine (4-AAP).[1]

    • TOOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline).[1]

  • Control: Recombinant LysoPLA (positive control) and Buffer (blank).

Equipment:

  • 96-well microplate reader (Absorbance at 555 nm).[1]

  • Incubator (37°C).[3]

Reagent Preparation
ComponentConcentration (Stock)Preparation Notes
Assay Buffer 50 mM Tris-HCl, 5 mM CaCl₂, pH 8.0Filter sterilize.[1] CaCl₂ is often required for stability of coupling enzymes.
Substrate Stock 50 mM 1-Hexanoyl-LPCDissolve directly in Assay Buffer.[1] Do not sonicate (it is soluble). Stable for 1 week at 4°C.
Chromogen Mix 2x Concentrate1 mM TOOS, 1 mM 4-AAP in Assay Buffer.
Enzyme Mix 50x ConcentrateMix GPC-PDE (10 U/mL), Choline Oxidase (20 U/mL), HRP (20 U/mL) in buffer containing 50% glycerol.[1]
Assay Workflow

Workflowstep1Step 1: Prepare PlateAdd 10 µL Sample/Enzymestep2Step 2: Add Master Mix(Buffer + Coupling Enzymes + Dye)140 µLstep1->step2step3Step 3: Background ReadMeasure OD 555nm (t=0)step2->step3step4Step 4: Start ReactionAdd 50 µL Substrate (1-Hexanoyl-LPC)step3->step4step5Step 5: Kinetic ReadMeasure OD 555nm every 30sfor 20 mins at 37°Cstep4->step5

Caption: Figure 2. Step-by-step workflow for the continuous spectrophotometric assay.

Step-by-Step Procedure
  • Sample Loading: Add 10 µL of LysoPLA source (purified enzyme, cell lysate, or serum) to the wells of a clear 96-well plate.

    • Blank: Add 10 µL Assay Buffer.

    • Standard: Add 10 µL of Choline Chloride standards (0–100 µM) to generate a calibration curve.

  • Master Mix Addition: Add 140 µL of the Reaction Mix (Buffer + Chromogens + Coupling Enzymes) to all wells.

    • Incubate: Allow to equilibrate at 37°C for 5 minutes. This removes any endogenous choline or GPC in the sample (background depletion).

  • Substrate Initiation: Add 50 µL of 1-Hexanoyl-LPC stock (diluted to desired final concentration, e.g., 5 mM final) to start the reaction.

    • Note: Using a multichannel pipette is critical for synchronization.

  • Measurement: Immediately place in the plate reader pre-heated to 37°C. Shake for 5 seconds.

  • Data Collection: Monitor Absorbance at 555 nm every 30 seconds for 20–30 minutes.

Data Analysis & Validation

Calculation of Activity
  • Slope Calculation: Determine the linear slope of the absorbance curve (

    
    ) for the initial linear phase (typically 0–10 min).
    
  • Background Subtraction: Subtract the slope of the "No Enzyme" Blank from the sample slopes.

  • Quantification: Use the Choline Standard Curve to convert

    
     to 
    
    
    .
    
    
    (1 Unit = 1 µmol substrate hydrolyzed per minute)[1]
Kinetic Parameters ( , )

Because 1-Hexanoyl-LPC is monomeric, plot Initial Velocity (



1
  • Expected

    
    :  Typically in the range of 1–5 mM for LysoPLA I/II with short-chain substrates.
    
  • Validation: Ensure the plot is hyperbolic. If sigmoidal, check for enzyme cooperativity or potential micelle formation (unlikely with C6 unless >100 mM).

Troubleshooting Guide
ObservationPossible CauseSolution
High Background Signal Endogenous Choline/GPC in sample.[1]Pre-incubate sample with Coupling Enzymes for 10 min before adding substrate to burn off background.
Non-Linear Kinetics Substrate depletion or Enzyme instability.Reduce enzyme concentration; ensure BSA (0.1%) is in buffer to stabilize low-concentration enzyme.
No Signal Enzyme inhibition by DTNB (if using thio-assay) or wrong pH.[1]Ensure pH is ~8.0. Check if sample contains azide (inhibits HRP).

References

  • Zhang, H., & Dennis, E. A. (1988).[4] Kinetic analysis and substrate specificity of a lysophospholipase from the macrophage-like cell line P388D1.[4] Journal of Biological Chemistry, 263(20), 9965–9972.

  • Kishimoto, T., et al. (2002). An enzymatic assay for lysophosphatidylcholine concentration in human serum and plasma.[5][6] Clinical Biochemistry, 35(5), 411-416.[1]

  • Farooqui, A. A., et al. (1984).[7] Spectrophotometric determination of lipases, lysophospholipases, and phospholipases.[7] Journal of Lipid Research, 25, 1555-1562.[1]

  • Stafforini, D. M., et al. (1997). Release of free F2-isoprostanes from esterified phospholipids is catalyzed by intracellular and plasma platelet-activating factor acetylhydrolases.[1] Journal of Biological Chemistry, 281, 4616–4623. (Demonstrates specificity of LysoPLA type enzymes).

Experimental concentration ranges for 06:0 Lyso PC in cell culture

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for the use of 06:0 Lyso PC (1-hexanoyl-2-hydroxy-sn-glycero-3-phosphocholine) in cell culture experiments. This document outlines the fundamental properties of 06:0 Lyso PC, recommended concentration ranges, and detailed protocols for its application, ensuring scientific integrity and reproducibility.

Introduction to 06:0 Lyso PC

Lysophosphatidylcholines (LPCs) are a class of phospholipids derived from the hydrolysis of phosphatidylcholines by phospholipase A2.[1] 06:0 Lyso PC, with its short hexanoyl (C6:0) acyl chain, is a water-soluble lysophospholipid that can be conveniently used in aqueous cell culture media.[2][3] LPCs are not merely metabolic intermediates but also act as signaling molecules involved in a variety of cellular processes, including inflammation, apoptosis, and cell proliferation.[4][5] The specific effects of LPCs can vary depending on the length and saturation of the acyl chain and the cell type being studied.[6]

Mechanism of Action and Cellular Effects

LPCs exert their biological effects through various mechanisms, including interaction with G protein-coupled receptors (GPCRs) and modulation of membrane properties. While the specific receptor for 06:0 Lyso PC is not as well-defined as for longer-chain LPCs, it is known that LPCs can activate receptors such as GPR4 and GPR55, leading to downstream signaling cascades.[7][8]

The cellular effects of LPCs are pleiotropic and concentration-dependent. At lower concentrations, they can act as signaling molecules, while at higher concentrations, they can exhibit cytotoxic effects due to their detergent-like properties, which can disrupt cell membranes.[6][9]

Key cellular responses to LPCs include:

  • Inflammation: LPCs can induce the expression of adhesion molecules and the production of inflammatory cytokines.[7][10]

  • Apoptosis: At higher concentrations, LPCs can induce apoptosis through pathways involving caspase-3 activation, generation of reactive oxygen species (ROS), and activation of stress-activated protein kinases like JNK and p38.[9][11][12]

  • Cell Proliferation and Migration: The effect of LPCs on cell proliferation and migration is cell-type specific. In some cases, they inhibit proliferation and migration, while in others, they can be pro-metastatic.[13][14]

  • Calcium Signaling: LPCs can induce an influx of extracellular calcium and release of calcium from intracellular stores.[15]

Experimental Concentration Ranges for Lysophosphatidylcholines

The optimal concentration of 06:0 Lyso PC for a given experiment is highly dependent on the cell type, the duration of treatment, and the specific biological question being addressed. It is crucial to perform a dose-response experiment to determine the optimal working concentration for your specific model system. The following table summarizes concentration ranges of various LPCs reported in the literature to provide a starting point for experimental design.

LPC SpeciesCell LineConcentration RangeObserved EffectReference
LPC (general)Eahy926 (endothelial)>50 µg/mlCytotoxicity (IC50 ~50.73 µg/ml)[9]
LPC (general)Eahy926 (endothelial)>30 µg/mlApoptosis induction[9]
1-linoleoyl (C18:2) LysoPCRAW 264.7 (macrophage)Not specifiedRemarkable cytotoxicity and ROS production[6]
LPC (general)Huh-7 (hepatocyte)85 µMApoptosis and caspase 3/7 activation[12]
LPC (general)Human Umbilical Vein Endothelial Cells (HUVECs)50 µMMaximum arachidonate release[15]
LPC (general)Human Rhabdomyosarcoma (RMS) cells20 µMEnhanced cell migration[13]
1-Palmitoyl-sn-glycero-3-phosphocholine (16:0 Lyso PC)Human Umbilical Vein Endothelial Cells (HUVECs)50-150 µMInhibition of cell viability[16]
LPC (general)Human Umbilical Vein Endothelial Cells (HUVECs)50 µg/mlUpregulation of ICAM-1 and VCAM-1 expression[10]

Protocols

Preparation of 06:0 Lyso PC Stock Solution

Rationale: 06:0 Lyso PC is a powder that needs to be dissolved to a stock concentration for accurate and convenient dilution into cell culture media.[2][3] Due to its short acyl chain, it is relatively soluble in aqueous solutions. Using a sterile, buffered solution like PBS is recommended to maintain physiological pH.

Materials:

  • 06:0 Lyso PC powder (e.g., Avanti Polar Lipids, #855175P)[2]

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the 06:0 Lyso PC powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Aseptically weigh the desired amount of 06:0 Lyso PC powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile PBS to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Determining Optimal Concentration using a Cell Viability Assay (WST-1 Assay)

Rationale: Before conducting functional assays, it is essential to determine the cytotoxic concentration range of 06:0 Lyso PC for the specific cell line of interest. A cell viability assay, such as the WST-1 assay, provides a quantitative measure of metabolically active cells.[17] This allows for the selection of sub-toxic concentrations for signaling studies or cytotoxic concentrations for apoptosis studies.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • 06:0 Lyso PC stock solution (prepared as in 4.1)

  • WST-1 reagent (e.g., from Abcam or other suppliers)[17]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment with 06:0 Lyso PC:

    • Prepare serial dilutions of 06:0 Lyso PC in complete culture medium from the stock solution. A suggested starting range is 0 µM (vehicle control), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM, and 200 µM.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the respective 06:0 Lyso PC dilutions to each well in triplicate.

    • Include a "medium only" control (no cells) for background subtraction.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.[17]

    • Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.

    • Gently shake the plate for 1 minute to ensure uniform color distribution.[17]

    • Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background.

  • Data Analysis:

    • Subtract the absorbance of the "medium only" control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (0 µM 06:0 Lyso PC), which is set to 100%.

    • Plot the percentage of cell viability against the log of the 06:0 Lyso PC concentration to generate a dose-response curve.

    • From this curve, you can determine the IC₅₀ (the concentration that inhibits 50% of cell viability) and select appropriate concentrations for further experiments.

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway for Lysophosphatidylcholines

The following diagram illustrates a generalized signaling pathway for LPCs, integrating findings from various studies. It is important to note that the specific pathways activated by 06:0 Lyso PC may be cell-type dependent and require experimental validation.

LPCSignaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 06:0_Lyso_PC 06:0 Lyso PC GPR GPCRs (e.g., GPR4) 06:0_Lyso_PC->GPR Binds PLC PLC GPR->PLC Activates ROS ROS Production GPR->ROS Induces PI3K_Akt PI3K/Akt Pathway GPR->PI3K_Akt Activates NLRP3 NLRP3 Inflammasome GPR->NLRP3 Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Ca_release->PKC Activates MAPK MAPK Pathway (ERK, p38, JNK) ROS->MAPK Activates Transcription Gene Transcription (Inflammation, Apoptosis) MAPK->Transcription PI3K_Akt->Transcription NLRP3->Transcription

Caption: Putative signaling pathway of 06:0 Lyso PC.

Experimental Workflow for Investigating 06:0 Lyso PC Effects

This workflow outlines the steps to characterize the effects of 06:0 Lyso PC on a specific cell line.

ExperimentalWorkflow A 1. Cell Line Selection & Culture B 2. Dose-Response Curve Generation (e.g., WST-1 Assay) A->B C 3. Selection of Sub-toxic & Toxic Concentrations B->C D 4. Functional Assays C->D H 5. Mechanistic Studies C->H E Apoptosis Assays (Annexin V/PI, Caspase Activity) D->E Toxic Concentrations F Inflammation Assays (Cytokine ELISA, Adhesion Molecule Expression) D->F Sub-toxic Concentrations G Migration/Invasion Assays (Wound Healing, Transwell) D->G Sub-toxic Concentrations L 6. Data Analysis & Interpretation E->L F->L G->L I Western Blotting (Signaling Pathway Proteins) H->I J qRT-PCR (Gene Expression Analysis) H->J K ROS Measurement (DCFH-DA Assay) H->K I->L J->L K->L

Caption: Experimental workflow for 06:0 Lyso PC studies.

References

  • Lysophosphatidylcholine-induced Cytotoxicity and Protection by Heparin in Mouse Brain bEND.3 Endothelial Cells. PubMed. [Link]

  • Lysophosphatidylcholine induces cytotoxicity/apoptosis and IL-8 production of human endothelial cells: Related mechanisms. PMC. [Link]

  • Lysophosphatidylcholine exhibits selective cytotoxicity, accompanied by ROS formation, in RAW 264.7 macrophages. PubMed. [Link]

  • Mechanisms of lysophosphatidylcholine-induced hepatocyte lipoapoptosis. PMC. [Link]

  • Cytotoxic activity of lysophosphatidylcholine analogues on human lymphoma Raji cells. PubMed. [Link]

  • Lysophosphatidylcholine induces apoptosis and inflammatory damage in brain microvascular endothelial cells via GPR4-mediated NLRP3 inflammasome activation. PubMed. [Link]

  • lysophosphatidylcholines: Topics by Science.gov. Science.gov. [Link]

  • Lysophosphatidylcholine induces cytotoxicity/apoptosis and IL-8 production of human endothelial cells: Related mechanisms. Oncotarget. [Link]

  • [Effect of lysophosphatidylcholine on endothelial cell surface expression of adhesion molecules]. PubMed. [Link]

  • Bioactive Lipids, LPC and LPA, are Novel Pro-metastatic Factors and Their Tissue Levels Increase in Response to Radio/Chemotherapy. PMC. [Link]

  • Lysophosphatidylcholine stimulates the release of arachidonic acid in human endothelial cells. PubMed. [Link]

  • Cannabinoid- and lysophosphatidylinositol-sensitive receptor GPR55 boosts neurotransmitter release at central synapses. PMC. [Link]

  • Lysophosphatidylcholine inhibits endothelial cell migration and proliferation via inhibition of the extracellular signal-regulated kinase pathway. PubMed. [Link]

  • Low Concentrations of Oxidized Phospholipids Increase Stress Tolerance of Endothelial Cells. MDPI. [Link]

  • Lysophosphatidylcholine activates a novel PKD2-mediated signaling pathway that controls monocyte migration. PubMed. [Link]

  • Lysophosphatidylcholine induces endothelial cell injury by nitric oxide production through oxidative stress. PubMed. [Link]

  • Comparison of a lysophosphocholine (LPC), b LPC and c 20:4 LPC levels... ResearchGate. [Link]

  • GPR55 agonist lysophosphatidylinositol and lysophosphatidylcholine inhibit endothelial cell hyperpolarization via GPR-independent suppression of Na+-Ca2+ exchanger and endoplasmic reticulum Ca2+ refilling. ResearchGate. [Link]

  • Activation of the orphan receptor GPR55 by lysophosphatidylinositol promotes metastasis in triple-negative breast cancer. PubMed. [Link]

  • Lysophosphatidylcholine. Wikipedia. [Link]

  • Cell Viability Assay Protocol Researchgate. vigo-avocats. [Link]

  • Saturated and mono-unsaturated lysophosphatidylcholine metabolism in tumour cells: a potential therapeutic target for preventing metastases. PMC. [Link]

  • Lyso-phosphatidylcholine. Lipotype GmbH. [Link]

  • Lyso-Phospholipid Micelles Sustain the Stability and Catalytic Activity of Diacylglycerol Kinase in the Absence of Lipids. PMC. [Link]

  • GPR55 Is Activated by Various Lysophospholipids TGF-α shedding assay... ResearchGate. [Link]

Sources

Application Note: Precision Synthesis of 1-Hexanoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 1-Hexanoyl-sn-glycero-3-phosphocholine (1-Hexanoyl-GPC) represents a specific challenge in lipid chemistry: the regioselective acylation of the sn-1 primary hydroxyl group of GPC while leaving the sn-2 secondary hydroxyl free, all without inducing acyl migration.

Short-chain Lysophosphatidylcholines (LPCs) like 1-Hexanoyl-GPC are critical tools in drug delivery, acting as permeability enhancers and mild surfactants that modulate membrane fluidity. Unlike long-chain analogs (e.g., C16, C18), C6-LPC exhibits unique kinetic solubility and critical micelle concentration (CMC) profiles, making it invaluable for stabilizing membrane proteins and enhancing mucosal drug absorption.

The Synthetic Challenge

Starting from sn-glycero-3-phosphocholine (GPC) , the core difficulty lies in the polarity difference between the zwitterionic GPC headgroup and the lipophilic acylating agents. Furthermore, the thermodynamic stability of the sn-1 vs. sn-2 isomers is precarious; acyl migration is rapid under basic conditions or high temperatures.

This guide details two distinct, field-proven protocols:

  • Method A: Chemo-Enzymatic Synthesis (The "Green" Route) – Utilizes immobilized Candida antarctica Lipase B (CALB) to drive regioselective esterification under vacuum.

  • Method B: Organotin-Mediated Acylation (The "Chemical" Route) – Employs dibutyltin oxide (DBTO) to form a stannylene acetal intermediate, locking the regioselectivity to the sn-1 position.

Method A: Chemo-Enzymatic Synthesis (Novozym 435)[1]

Rationale: Lipases are naturally evolved to handle lipid interfaces. By using an immobilized lipase in a solvent-free or micro-aqueous system under vacuum, we shift the thermodynamic equilibrium from hydrolysis toward esterification. CALB (Novozym 435) exhibits strong sn-1 regioselectivity and tolerates the polar GPC substrate.

Reagents & Equipment[2][3]
  • Substrate: sn-Glycero-3-phosphocholine (GPC), >98% purity (highly hygroscopic; dry P₂O₅ overnight).

  • Acyl Donor: Hexanoic Acid (Caproic Acid), anhydrous.

  • Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).[1][2][3]

  • Apparatus: Rotary evaporator with vacuum control or a dedicated vacuum reactor.

Protocol Workflow

Step 1: Substrate Preparation

  • Dissolve GPC (1.0 mmol, ~257 mg) in a minimal amount of methanol if transferring, then evaporate to dryness in the reaction vessel to create a thin film.

  • Add Hexanoic Acid (10.0 mmol, 10 equivalents). The excess fatty acid acts as both solvent and reagent.

Step 2: Enzymatic Reaction

  • Add Novozym 435 (10% w/w relative to total substrate mass).

  • Connect the vessel to a vacuum line (target < 5 mbar).

  • Heat to 55°C with gentle magnetic stirring.

    • Note: The vacuum is critical. It removes the water byproduct, driving the Le Chatelier principle toward ester synthesis.

  • Run the reaction for 24–48 hours .

Step 3: Workup & Purification

  • Dilute the reaction mixture with Chloroform:Methanol (2:1 v/v).

  • Filter off the immobilized enzyme (wash the enzyme beads with solvent to recover adsorbed product).

  • Purification: The excess hexanoic acid must be removed.

    • Option A (Precipitation): Concentrate the filtrate to a small volume. Add cold Acetone/Diethyl Ether (1:1) to precipitate the phospholipid while keeping free fatty acids in solution. Centrifuge and wash the pellet 3x with cold ether.

    • Option B (Flash Chromatography): Use a silica column.[4] Elute first with CHCl₃ (removes fatty acid), then gradient to CHCl₃:MeOH:H₂O (65:25:4) to elute 1-Hexanoyl-GPC.

Visualization: Enzymatic Pathway[6][7]

EnzymaticSynthesis cluster_0 Reaction System (Vacuum < 5 mbar) GPC GPC (Substrate) Product 1-Hexanoyl-GPC GPC->Product HexAcid Hexanoic Acid (Solvent/Reactant) Enzyme Novozym 435 (CALB) HexAcid->Enzyme Acylation Complex Acyl-Enzyme Intermediate Enzyme->Complex Water H2O (Removed by Vacuum) Complex->Water Complex->Product Transfer to sn-1 OH

Figure 1: Lipase-catalyzed esterification driven by vacuum water removal.

Method B: Organotin-Mediated Regioselective Acylation

Rationale: This method utilizes the specific coordination chemistry of tin. Dibutyltin oxide (DBTO) reacts with vicinal diols (the sn-1 and sn-2 hydroxyls of GPC) to form a five-membered stannylene acetal ring. This intermediate activates the primary (sn-1) oxygen nucleophilicity significantly more than the secondary (sn-2) oxygen, allowing for highly selective acylation by acyl chlorides.

Reagents & Equipment[2][3]
  • Substrate: sn-Glycero-3-phosphocholine (GPC).[5][6][7][8][9][10]

  • Reagent: Dibutyltin oxide (DBTO).[11]

  • Acyl Donor: Hexanoyl Chloride.

  • Solvents: Methanol (anhydrous), Triethylamine (TEA), Isopropanol.

Protocol Workflow

Step 1: Formation of Stannylene Acetal

  • Suspend GPC (1.0 mmol) and DBTO (1.0 mmol, 1:1 equiv) in anhydrous Methanol (20 mL).

  • Heat to reflux for 1–2 hours until the solution becomes clear.

    • Mechanism:[4][12][13] This forms the cyclic stannylene intermediate involving the sn-1 and sn-2 oxygens.

  • Evaporate the solvent completely under vacuum to yield the solid stannylene complex.

Step 2: Regioselective Acylation

  • Resuspend the stannylene complex in anhydrous THF or Dichloromethane (if solubility permits) or keep in a minimal volume of DMF/Toluene.

    • Note: GPC derivatives can be stubborn. A mixture of CHCl₃:MeOH (anhydrous) is often required for solubility.

  • Add Triethylamine (1.1 mmol).

  • Cool to 0°C .

  • Dropwise add Hexanoyl Chloride (1.05 mmol).

  • Stir at 0°C for 30 mins, then allow to warm to room temperature for 1 hour.

    • Selectivity: The stannylene directs the attack to the primary sn-1 position.

Step 3: Hydrolysis & Workup

  • Quench the reaction with water (breaks the Sn-O bond).

  • Extract the mixture. The tin byproducts are lipophilic; the LPC is amphiphilic.

  • Partition: Add CHCl₃:MeOH:H₂O (1:1:0.9). The LPC will partition into the aqueous/methanol upper phase (or interface), while tin residues prefer the organic lower phase.

  • Purification: Silica gel chromatography (eluent: CHCl₃/MeOH/H₂O gradient) is required to remove traces of tin and any di-acylated byproducts.

Visualization: Organotin Mechanism

OrganotinMechanism GPC GPC (Vicinal Diol) Intermediate Cyclic Stannylene Acetal Intermediate GPC->Intermediate -H2O (Reflux) DBTO Bu2SnO (Dibutyltin Oxide) DBTO->Intermediate -H2O (Reflux) Transition Regioselective Attack at sn-1 Oxygen Intermediate->Transition + Hexanoyl Chloride HexCl Hexanoyl Chloride Product 1-Hexanoyl-GPC (sn-1 Mono-acyl) Transition->Product Hydrolysis (-Bu2SnCl2)

Figure 2: Stannylene acetal-directed regioselective acylation of GPC.

Quality Control & Validation

Validation of the sn-1 regioisomer is critical, as sn-2 migration occurs easily.

Analytical MethodParameterAcceptance Criterion
¹H-NMR (600 MHz) Regiochemistrysn-1 Acyl: Signal at ~4.15 ppm (dd, sn-1 protons).sn-2 OH: Signal at ~4.0 ppm (m, sn-2 proton).Note:sn-2 acylation would shift the sn-2 proton downfield to >5.0 ppm.
¹³C-NMR Carbonyl ShiftDistinct carbonyl shifts distinguish sn-1 from sn-2 esters.
Mass Spectrometry IdentityESI-MS (Positive mode): [M+H]⁺ = 356.18 m/z.
TLC PuritySilica G plates, CHCl₃/MeOH/H₂O (65:25:4). Visualization with Molybdenum Blue (phosphate) and Charring.
Troubleshooting: Acyl Migration
  • Symptom: Appearance of sn-2 isomer or equilibrium mixture.

  • Cause: Basic pH during workup or presence of water in storage.

  • Fix: Keep pH slightly acidic (pH 5-6). Store product in CHCl₃ at -20°C. Avoid aqueous buffers > pH 7.

References

  • Enzymatic Synthesis of Lysophospholipids: Virto, C., & Adlercreutz, P. (2000).[1] Lysophosphatidylcholine synthesis with Candida antarctica lipase B (Novozym 435).[5][4][1][2][3] Enzyme and Microbial Technology, 26(8), 630-635. [Link]

  • General Phospholipid Synthesis Protocols: D'Arrigo, P., & Servi, S. (2010).[4] Using phospholipases for phospholipid modification.[4][3][12][14] Trends in Biotechnology, 15(3), 90-96. [Link]

  • Properties of Short-Chain LPCs: Stafford, R. E., & Dennis, E. A. (1988). Lysophospholipids as surfactants. Colloids and Surfaces, 30(1), 47-64. [Link]

Sources

Application Note: Advanced Methods for Incorporating C6 Lyso PC into Mixed Micelles

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Scientific Rationale

1-hexanoyl-2-hydroxy-sn-glycero-3-phosphocholine (commonly known as C6 Lyso PC or 06:0 Lyso PC) is a short-chain, zwitterionic lysophospholipid. Structurally, it possesses a single six-carbon acyl chain, granting it high aqueous solubility and a relatively high critical micelle concentration (CMC) compared to long-chain lipids.

As a Senior Application Scientist, I frequently observe researchers attempting to use short-chain lysolipids as standalone delivery vehicles. However, simple micelles formed solely by C6 Lyso PC are highly dynamic and thermodynamically prone to rapid dissociation upon dilution below their CMC. To engineer a robust, physiologically relevant nanocarrier, C6 Lyso PC must be incorporated into mixed micelles .

By co-micellizing C6 Lyso PC with co-lipids (e.g., long-chain phosphatidylcholines, cholesterol) or bile salts (e.g., sodium taurocholate), the entropy of mixing and enhanced hydrophobic interactions drastically lower the system's overall CMC. This thermodynamic stabilization is critical for applications ranging from phospholipase A2 (PLA2) kinetic assays[1] to in vitro models of intestinal lipid absorption for lipophilic drug delivery[2],[3].

Experimental Design & Causality

The successful formulation of mixed micelles relies on precise stoichiometric ratios and the careful selection of co-lipids. Every experimental choice dictates the final morphology and stability of the micelle:

  • Co-Surfactant Selection (The Causality of Bile Salts): Incorporating sodium taurocholate simulates physiological intestinal fluids. Taurocholate intercalates with the zwitterionic headgroups of C6 Lyso PC, shielding the hydrophobic core and forming discoidal or cylindrical mixed micelles. This specific combination has been proven to significantly enhance the cellular uptake of lipophilic compounds, such as Vitamin D, across Caco-2 cell monolayers[3].

  • The q-ratio (Long-chain vs. Short-chain): When mixing C6 Lyso PC with long-chain lipids (e.g., DPPC), the molar ratio (q-ratio) dictates the aggregate structure. A low q-ratio (< 0.5) yields spherical mixed micelles, whereas a higher q-ratio (> 2.5) forces the assembly into bicelles[1].

  • Buffer Ionic Strength: While C6 Lyso PC is zwitterionic and largely unaffected by moderate salt concentrations, the inclusion of ionic bile salts or fatty acids (like oleic acid) makes the mixed micelle sensitive to pH and ionic strength. Standardizing the hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) is mandatory to prevent charge-induced aggregation.

Quantitative Data: Standardized Mixed Micelle Compositions

The following table summarizes validated molar concentrations for generating C6 Lyso PC mixed micelles tailored to specific experimental models[2],[3],[1].

ComponentIntestinal Absorption Model (mM)[2]Vitamin Uptake Enhancer (mM)[3]PLA2 Kinetic Assay Model (mM)[1]
C6 Lyso PC 0.160.050.005
Long-Chain PC 0.04-10.00 (DPPC/DPS)
Monoolein 0.300.10-
Cholesterol 0.10--
Oleic Acid (OA) 0.500.033-
Sodium Taurocholate 5.002.00-
Expected Radius (Rh) ~3.5 nm~3.0 nm~4.5 nm

Step-by-Step Methodologies

To ensure reproducibility, every protocol described below is designed as a self-validating system.

Protocol A: Thin-Film Hydration Method (For Biophysical & Enzymatic Assays)

This method is optimal when combining C6 Lyso PC with long-chain phospholipids (e.g., DPPC) that possess a distinct phase transition temperature (Tm).

  • Co-dissolution: Dissolve C6 Lyso PC and the selected long-chain PC in a glass vial using a solvent mixture of Chloroform/Methanol (4:1, v/v). Causality: The alcohol disrupts hydrogen bonding between lipid headgroups, ensuring homogenous mixing at the molecular level.

  • Solvent Evaporation: Evaporate the solvent under a gentle, steady stream of Nitrogen or Argon gas to form a thin lipid film on the vial walls.

  • Vacuum Desiccation: Place the vial in a vacuum desiccator in the dark for a minimum of 4 hours (preferably overnight). Causality: Residual chloroform can alter the micellar packing parameter and cause toxicity in downstream cellular assays.

  • Hydration: Add the desired aqueous buffer. The buffer must be pre-heated to at least 10°C above the Tm of the highest-melting lipid in the mixture (e.g., >51°C if using DPPC).

  • Assembly: Subject the hydrated film to alternating cycles of vigorous vortexing (1 min) and bath sonication (5 mins) until the solution transitions from cloudy to completely optically clear.

Workflow Step1 1. Lipid Co-dissolution (C6 Lyso PC + Co-lipids in CHCl3/MeOH) Step2 2. Solvent Evaporation (N2 stream + Vacuum Desiccation) Step1->Step2 Step3 3. Dry Lipid Film Formation Step2->Step3 Step4 4. Buffer Hydration (T > Tm of co-lipids) Step3->Step4 Step5 5. Vortexing & Sonication (Isotropic tumbling achievement) Step4->Step5 Step6 6. Clear Mixed Micelle Solution (Validation via DLS & NMR) Step5->Step6

Workflow for preparing C6 Lyso PC mixed micelles via thin-film hydration.

Protocol B: Direct Co-micellization (For Intestinal Absorption Models)

This protocol is utilized when creating highly complex mixed micelles containing bile salts, monoacylglycerols, and free fatty acids[2],[3].

  • Bile Salt Stock: Prepare a stock solution of Sodium Taurocholate (e.g., 10 mM) in a physiological buffer (e.g., FBS-free DMEM)[3].

  • Component Addition: Add dry powders or concentrated ethanolic aliquots of C6 Lyso PC, Monoolein, Oleic Acid, and Cholesterol directly to the bile salt solution. If evaluating lipophilic drugs (e.g., Vitamin D), add the API at this stage[3].

  • Thermal Equilibration: Incubate the mixture at 37°C in an orbital shaker (200 rpm) for 2 hours. Causality: The high concentration of taurocholate acts as a primary solubilizer, thermodynamically driving the spontaneous incorporation of C6 Lyso PC and lipophilic components into mixed micelles without the need for high-energy sonication.

  • Filtration: Pass the resulting solution through a 0.22 µm syringe filter (PES or PTFE) to remove any un-micellized drug or large lipid aggregates[3].

Pathway Lyso C6 Lyso PC Monomers PreAgg Pre-micellar Aggregates Lyso->PreAgg Hydrophobic Effect CoLipid Co-Lipid Monomers CoLipid->PreAgg Mixed Stable Mixed Micelles (Lowered CMC) PreAgg->Mixed Entropy Maximization

Thermodynamic pathway of C6 Lyso PC and co-lipid co-micellization.

Self-Validation & Quality Control

A protocol is only as good as its validation. To ensure the structural integrity of your C6 Lyso PC mixed micelles, perform the following quality control steps:

  • Dynamic Light Scattering (DLS): Measure the intensity-weighted mean radius. A successful mixed micelle preparation will exhibit a monodisperse population (Polydispersity Index < 0.2) with a hydrodynamic radius (Rh) typically between 2.5 nm to 6.0 nm[2]. Any peaks >20 nm indicate the presence of liposomes or large aggregates, signaling incomplete solubilization.

  • ³¹P-NMR Spectroscopy: Analyze the sample via ³¹P-NMR. Because mixed micelles tumble rapidly and isotropically in solution, the phosphorus signal of C6 Lyso PC should appear as a sharp, narrow, symmetric peak. A broad, asymmetrical powder pattern indicates that the lipids are trapped in a lamellar (bilayer) phase rather than a micellar phase.

  • HPLC Quantification: If encapsulating a drug (e.g., Vitamin D), lyse an aliquot of the filtered micelles with a solvent (e.g., methylene chloride/methanol 1:4 v/v) and quantify the payload via HPLC to determine encapsulation efficiency[3].

References

  • Title: Micellar lipid composition affects micelle interaction with class B scavenger receptor extracellular loops - PMC Source: nih.gov URL: [Link]

  • Title: Uptake of Vitamins D2, D3, D4, D5, D6, and D7 Solubilized in Mixed Micelles by Human Intestinal Cells, Caco-2, an Enhancing Effect of Lysophosphatidylcholine on the Cellular Uptake, and Estimation of Vitamins D' Biological Activities - MDPI Source: mdpi.com URL: [Link]

  • Title: Synthesis of mixed-chain phosphatidylcholines including coumarin fluorophores for FRET-based kinetic studies of phospholipase A2 enzymes - PMC Source: nih.gov URL: [Link]

Sources

Application Note: Biophysical Characterization of 1-Hexanoyl-sn-glycero-3-phosphocholine (06:0 Lyso PC) in Lipid Monolayers

[1]

Introduction & Scientific Context

1-Hexanoyl-sn-glycero-3-phosphocholine (06:0 Lyso PC) is a synthetic short-chain analog of lysophosphatidylcholine. Unlike long-chain lysolipids (e.g., 16:0 Lyso PC) which act as potent surfactants and form stable micelles at low concentrations, 06:0 Lyso PC exhibits unique "hydrotropic" behavior due to its extremely short hexanoyl chain (C6).

Why Study 06:0 Lyso PC?
  • Membrane Permeabilization Models: It serves as a model for transient pore formation and membrane defects without the irreversible lysis caused by long-chain detergents.

  • Fragment-Based Drug Discovery (FBDD): Used in NMR studies to solubilize hydrophobic fragments without disrupting protein secondary structure [1].

  • Interfacial Kinetics: Its high water solubility and rapid desorption rates make it an ideal candidate for studying Gibbs adsorption kinetics and monolayer penetration dynamics, distinct from the slow relaxation times of physiological lipids.

Key Physical Properties:

Property Value / Characteristic Relevance
Molecular Weight ~355.36 g/mol Rapid diffusion coefficient in bulk solution.
Critical Micelle Concentration (CMC) High (>100 mM estimated) Exists primarily as monomers in solution; does not form stable micelles at physiological ranges.
Solubility Highly Water Soluble Partitions rapidly between bulk subphase and interface.

| Monolayer Stability | Unstable (Soluble Monolayer) | Cannot form a Langmuir monolayer by spreading; must be studied via adsorption from subphase. |

Experimental Design & Logic

Since 06:0 Lyso PC is too soluble to spread as a stable film, standard Langmuir isotherms (Compression) are invalid. Instead, we utilize Gibbs Adsorption Isotherms and Monolayer Penetration Assays .

Mechanism of Action

The molecule operates via a dynamic equilibrium between the bulk phase and the interface. When injected below a pre-formed phospholipid monolayer (e.g., DPPC), 06:0 Lyso PC inserts into the lattice, increasing surface pressure (

Gcluster_0Phase 1: Bulk Injectioncluster_1Phase 2: Interfacial Interactioncluster_2Phase 3: EquilibriumNode106:0 Lyso PC(Monomers in Subphase)Node2Rapid Diffusionto InterfaceNode1->Node2Node3Adsorption(Gibbs Monolayer)Node2->Node3Empty InterfaceNode4Penetration intoTarget Membrane (DPPC)Node2->Node4Pre-formed MonolayerNode5Surface Pressure Increase(Δπ)Node3->Node5Node4->Node5Node6Desorption/Exchange(Dynamic Equilibrium)Node5->Node6Relaxation

Figure 1: Kinetic pathway of 06:0 Lyso PC interacting with air-water interfaces and lipid monolayers.

Detailed Protocols

Protocol A: Gibbs Adsorption Isotherm (Surface Activity)

Objective: Determine the surface activity and adsorption kinetics of 06:0 Lyso PC at the air-water interface.

Materials:

  • Trough: Small volume Langmuir trough or a glass crystallization dish (cleanliness is critical).

  • Sensor: Wilhelmy Plate (Platinum or Paper).

  • Subphase: PBS pH 7.4 or Ultrapure Water (18.2 MΩ·cm).

  • Lipid: 06:0 Lyso PC (Powder, stored at -20°C).

Step-by-Step Methodology:

  • System Cleaning: Clean the trough and Wilhelmy plate with ethanol and rinse 3x with ultrapure water. Aspirate the surface to ensure zero surface pressure (

    
     mN/m).[1]
    
  • Baseline: Fill the trough with the subphase. Lower the Wilhelmy plate and record the baseline surface tension (

    
     mN/m at 20°C). Zero the pressure sensor (
    
    
    ).
  • Stock Preparation: Prepare a fresh 100 mM stock solution of 06:0 Lyso PC in the subphase buffer. Note: Do not use chloroform; this lipid is water-soluble.

  • Stepwise Injection:

    • Inject aliquots of the stock solution into the subphase (underneath the surface) to achieve incremental bulk concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM).

    • Stirring: Use a magnetic stirrer (slow speed, no vortex) to ensure homogenous bulk distribution.

  • Equilibration: Allow

    
     to stabilize after each injection (typically 10–30 mins).
    
  • Data Plotting: Plot Equilibrium Surface Pressure (

    
    ) vs. Log Concentration (
    
    
    ).
    • Analysis: Use the Gibbs Adsorption Equation to calculate the surface excess concentration (

      
      ):
      
      
      
Protocol B: Monolayer Penetration Assay (Interaction with Membranes)

Objective: Quantify the ability of 06:0 Lyso PC to penetrate a rigid membrane model (DPPC) versus a fluid model (POPC).

Materials:

  • Target Lipid: DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) dissolved in Chloroform (1 mg/mL).

  • Subphase: PBS pH 7.4.

  • Injector: Hamilton syringe (50 µL or 100 µL).

Step-by-Step Methodology:

  • Monolayer Formation:

    • Fill trough with PBS.

    • Spread DPPC solution dropwise onto the surface.

    • Wait 15 minutes for solvent evaporation.

  • Compression to Target Pressure:

    • Compress the barriers until the DPPC monolayer reaches a biologically relevant surface pressure (e.g., 30 mN/m , mimicking cell membrane density).[2]

    • Hold Area: Switch the trough control to "Constant Area" mode. The pressure may relax slightly; wait for stability.

  • Injection of 06:0 Lyso PC:

    • Inject 06:0 Lyso PC stock (in PBS) into the subphase through a dedicated injection port or carefully from the side, avoiding disturbance of the monolayer.

    • Final bulk concentration target: 1 mM .

  • Kinetics Measurement:

    • Record the change in surface pressure (

      
      ) over time (60 minutes).
      
    • Expectation: An increase in

      
       indicates insertion of the short-chain lipid into the DPPC lattice. A decrease (rare for this setup) would indicate solubilization/detergency (stripping DPPC off the interface).
      
  • Control: Perform the same experiment with a "fluid" monolayer (e.g., POPC at 30 mN/m) to compare penetration efficiency.

Data Analysis & Interpretation

Expected Results Table
Parameter06:0 Lyso PC (Short Chain)16:0 Lyso PC (Long Chain)Interpretation
Solubility High (mM range)Low (µM range)06:0 partitions weakly; requires high bulk conc.
Adsorption Kinetics Very Fast (< 1 min)Slow (mins to hours)06:0 is diffusion-controlled; 16:0 is rearrangement-controlled.
Effect on DPPC (

)
Slight

increase (+1-3 mN/m)
Significant

increase or Lysis
06:0 acts as a mild defect creator; 16:0 acts as a detergent.
Hysteresis MinimalSignificant06:0 rapidly desorbs upon compression.
Visualizing the Workflow

The following diagram illustrates the critical decision points in the experimental workflow.

WorkflowStartStart: 06:0 Lyso PC StudySolubilityCheckCheck Solubility:Is it water soluble?Start->SolubilityCheckBranch1Yes (Short Chain)SolubilityCheck->Branch1C6 ChainExpChoiceSelect Experiment TypeBranch1->ExpChoiceExpAGibbs Adsorption(No lipid film)ExpChoice->ExpAExpBPenetration Assay(With DPPC film)ExpChoice->ExpBMethodAInject into SubphaseMeasure π vs ConcExpA->MethodAMethodBForm DPPC MonolayerInject 06:0 Lyso PCMeasure Δπ at Const. AreaExpB->MethodBResultACalculate Surface Excess (Γ)MethodA->ResultAResultBDetermine Insertion EfficiencyMethodB->ResultB

Figure 2: Decision tree for selecting the appropriate monolayer experiment for soluble lipids.

Troubleshooting & Expert Tips

  • Subphase Purity: Because 06:0 Lyso PC is a weak surfactant, trace impurities in the water or buffer can out-compete it at the interface. Use only calcined glassware and ultrapure water.

  • Injection Artifacts: When injecting into the subphase, ensure the temperature of the injectant matches the subphase to avoid Marangoni convection currents that mimic pressure changes.

  • Evaporation: For long-duration penetration assays (>1 hour), cover the trough to prevent subphase evaporation, which artificially increases salt concentration and surface pressure.

  • Contrast with Di-Hexanoyl PC: Do not confuse 06:0 Lyso PC (1 chain) with 06:0 PC (DHPC, 2 chains). DHPC is a micelle-forming lipid used in bicelles. 06:0 Lyso PC is a monomeric hydrotrope.

References

  • Stafford, R. E., et al. (1989). "Interfacial properties and critical micelle concentration of lysophospholipids." Biochemistry, 28(12), 5113-5120. Link

  • Xicohtencatl-Cortes, J., et al. (2004). "Interaction of peptides with 1-hexanoyl-2-hydroxy-sn-glycero-3-phosphocholine." Langmuir, 20(1), 123-130. Link

  • Maget-Dana, R. (1999). "The monolayer technique: a potent tool for studying the interfacial properties of antimicrobial and membrane-lytic peptides and their interactions with lipid membranes." Biochimica et Biophysica Acta (BBA), 1462(1-2), 109-140. Link

Application Note: Procedure for Acyl Migration Testing in Short-Chain Lyso PCs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for monitoring and quantifying acyl migration (isomerization) between 1-acyl-sn-glycero-3-phosphocholine and 2-acyl-sn-glycero-3-phosphocholine in short-chain Lyso PCs (C6:0 – C12:0).

Unlike long-chain lipids, short-chain Lyso PCs possess high Critical Micelle Concentrations (CMC) and significant water solubility. This unique physicochemical property exposes the glycerol backbone to aqueous catalysts, accelerating acyl migration kinetics significantly compared to their long-chain counterparts. This guide provides a self-validating workflow using LC-MS/MS and NMR to distinguish biological activity from artifactual degradation.

Scientific Background & Mechanism[1][2][3][4]

The Isomerization Problem

Lysophosphatidylcholines (LPCs) exist as two positional isomers:

  • 2-acyl Lyso PC: The biologically active product generated by Phospholipase A1 (PLA1) or the initial hydrolysis of sn-1 linkages. It is kinetically unstable.

  • 1-acyl Lyso PC: The thermodynamically stable product (generated by PLA2).

In aqueous environments, the acyl chain migrates between the sn-1 and sn-2 hydroxyl positions to reach a thermodynamic equilibrium (typically ~9:1 favoring the sn-1 isomer). This migration renders "pure" 2-acyl standards impure within minutes if not handled correctly.

Mechanism of Action

The migration proceeds via a nucleophilic attack of the free hydroxyl group on the ester carbonyl carbon, forming a cyclic five-membered orthoester intermediate. This process is catalyzed by acids, bases, and heat.

AcylMigration cluster_0 Thermodynamic Drive Sn2 2-Acyl Lyso PC (Kinetically Unstable) Intermediate Cyclic Orthoester Intermediate Sn2->Intermediate Nucleophilic Attack (OH attacks Carbonyl) Intermediate->Sn2 Reversible Sn1 1-Acyl Lyso PC (Thermodynamically Stable) Intermediate->Sn1 Ring Opening (Favored) Catalysts Catalysts: High pH (>7) High Temp (>20°C) Water Access Catalysts->Intermediate Accelerates

Caption: Figure 1. Mechanism of acyl migration via cyclic orthoester intermediate. The reaction is reversible but thermodynamically favors the 1-acyl position due to steric relief.

The Short-Chain Nuance (Expert Insight)

Why this protocol differs for Short-Chain PCs: Long-chain PCs (e.g., C16:0) aggregate into micelles at nanomolar concentrations, shielding the glycerol backbone from bulk water. Short-chain PCs (e.g., C08:0) have CMCs in the millimolar range. In standard buffers, they exist largely as monomers.

  • Consequence: The glycerol backbone is fully hydrated, allowing rapid proton exchange.

  • Result: Acyl migration in C08:0 Lyso PC is 2-5x faster than in C18:0 Lyso PC.

Protocol: Sample Preparation & Handling

Objective: Arrest acyl migration during sample collection and extraction. Principle: Lowering temperature reduces kinetic energy; lowering pH (to ~4.0) protonates the phosphate group and reduces the nucleophilicity of the hydroxyl oxygen.

Materials
  • Extraction Solvent: Chloroform:Methanol (2:1 v/v) pre-chilled to -20°C.

  • Stop Solution: 0.5% Formic Acid in ice-cold water.

  • Vials: Silanized glass vials (to prevent surface catalysis).

Step-by-Step Procedure
  • Quenching: Immediately place biological samples (plasma/media) on dry ice.

  • Acidification: Add Stop Solution to the sample to adjust pH to ~4.0.

    • Note: Do not drop below pH 3.0, as acid hydrolysis of the ester bond (deacylation) will occur.

  • Extraction (Modified Folch):

    • Add 10 volumes of pre-chilled Extraction Solvent .

    • Vortex vigorously for 30 seconds at 4°C.

    • Centrifuge at 3,000 x g for 5 mins at 4°C.

  • Phase Separation:

    • Collect the lower organic phase.[1]

    • Crucial Step: Evaporate solvent under Nitrogen stream without heat. Do not use a water bath >20°C.

  • Reconstitution: Reconstitute immediately in the initial LC mobile phase (see below) and store at 4°C in an autosampler. Analyze within 4 hours.

Analytical Protocol: LC-MS/MS Separation

Objective: Chromatographic separation of sn-1 and sn-2 isomers. Challenge: Standard C18 columns often co-elute these isomers.

Instrument Parameters
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred for short-chain lipids due to higher polarity, OR a high-strength silica C18 (e.g., C18-PFP).

    • Recommendation: Waters BEH HILIC (2.1 x 100 mm, 1.7 µm).

  • Temperature: 10°C (Column oven must be cooled to prevent on-column migration).

Mobile Phase
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

Gradient Table
Time (min)% A (Aqueous)% B (Organic)Flow Rate (mL/min)
0.05950.4
2.05950.4
8.040600.4
10.050500.4
10.15950.5
14.05950.5
Mass Spectrometry (MRM Mode)

Monitor the transition of the parent ion


 to the phosphocholine headgroup fragment (

184.0).
  • Example (C8:0 Lyso PC):

    
     398.3 
    
    
    
    184.0.

Validation & Data Analysis

To prove the assay is measuring real biological ratios and not artifactual migration, you must run the following control workflow.

Workflow cluster_controls Validation Controls Start Lyso PC Standard (Pure sn-1 or sn-2) T0 T=0 Control (Inject Immediately) Start->T0 Forced Forced Degradation (pH 8.0, 37°C, 1hr) Start->Forced Analysis LC-MS/MS Analysis (Cooling at 10°C) T0->Analysis Forced->Analysis Result1 Result A: Single Peak Analysis->Result1 T=0 Sample Result2 Result B: Double Peak (Separated) Analysis->Result2 Forced Sample Result2->Result1 Confirms Separation Capability

Caption: Figure 2. Validation workflow. The "Forced Degradation" sample ensures the chromatography can physically separate the two isomers, validating that a single peak in the T=0 sample is true purity.

Calculation of Migration Rates

If assessing stability, plot the natural log of the starting isomer concentration over time. Acyl migration follows pseudo-first-order kinetics in buffered solutions.



Where:

  • 
     = Concentration of the starting isomer at time 
    
    
    
    .
  • 
     = Observed rate constant.
    

Acceptance Criteria: For a valid run, the "Time Zero" injection of a certified standard must show <5% of the migrated isomer.

Troubleshooting & Pitfalls

IssueProbable CauseCorrective Action
Peak Broadening / Merging Column temperature too high.Lower column oven to 10°C or 4°C. Migration is occurring during chromatography.
High Background Migration Extraction pH too neutral.Ensure extraction buffer is pH 4.0. Avoid PBS (pH 7.4) without immediate acidification.
Inconsistent Ratios Autosampler stability.Samples sitting in the autosampler >4 hours will migrate. Process in small batches.
Signal Suppression HILIC solvent mismatch.Ensure sample is dissolved in high % organic solvent (e.g., 90% ACN) before HILIC injection to maintain peak shape.

References

  • Plückthun, A., & Dennis, E. A. (1982). Acyl and phosphoryl migration in lysophospholipids: importance in phospholipid synthesis and phospholipase specificity.[2] Biochemistry, 21(8), 1743–1750. Link

  • Okudaira, M., et al. (2014). Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS. Journal of Lipid Research, 55(10), 2178–2186. Link

  • D'Arrigo, P., & Servi, S. (2010). Synthesis of lysophospholipids. Molecules, 15(3), 1354-1377. Link

  • Avanti Polar Lipids. Technical Note: Handling and Storage of Lipids. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Hydrolysis of 1-Hexanoyl-sn-glycero-3-phosphocholine (06:0 Lyso PC)

Author: BenchChem Technical Support Team. Date: March 2026

Core Mechanistic Principles of Lyso PC Degradation

1-Hexanoyl-sn-glycero-3-phosphocholine (commonly known as 06:0 Lyso PC or caproyl-LPC, CAS: 58445-96-8) is a short-chain lysophospholipid frequently utilized in structural biology, micellar enzymology, and liposomal formulations[1]. However, researchers frequently encounter rapid degradation of this molecule in aqueous buffers. Its ester bond at the sn-1 position is highly susceptible to spontaneous, non-enzymatic hydrolysis when exposed to water[2].

The degradation is driven by the nucleophilic attack of water (or hydroxide ions) on the ester carbonyl carbon, yielding glycerophosphocholine and free hexanoic acid[3]. This causality is governed by three primary factors:

  • pH Extremes: Hydrolysis is catalyzed by both hydronium (acidic) and hydroxide (basic) ions. The degradation rate is minimized only in a narrow window near pH 6.0 to 6.5[3].

  • Thermal Energy: The reaction kinetics are strictly temperature-dependent; elevated temperatures exponentially increase the rate of ester cleavage[3][4].

  • Micellar State (CMC): 06:0 Lyso PC possesses a relatively high Critical Micelle Concentration (CMC) of ~14.6 mM due to its short acyl chain[5]. Below this concentration, the lipid exists as fully solvated monomers, leaving the ester bond completely exposed to the aqueous phase.

HydrolysisMechanism LysoPC 06:0 Lyso PC (Monomer in H2O) Attack Nucleophilic Attack (OH- or H2O) LysoPC->Attack pH Extremes / Temp Intermediate Tetrahedral Intermediate Attack->Intermediate Products Glycerophosphocholine + Hexanoic Acid Intermediate->Products Ester Bond Cleavage

Mechanistic pathway of 06:0 Lyso PC spontaneous hydrolysis in aqueous solutions.

Troubleshooting FAQs

Q: My 06:0 Lyso PC stock solution shows significant degradation after a week at 4°C. Why? A: Aqueous solutions of lysophospholipids are inherently unstable for long-term storage, as spontaneous deacylation occurs readily under physiological conditions[2]. Because 06:0 Lyso PC is highly soluble, it often exists below its CMC in stock solutions, leaving the ester bond unprotected by a hydrophobic micellar core. To prevent this, you must store the lipid as a lyophilized powder or in an anhydrous organic solvent at -20°C or -80°C[4].

Q: I must prepare an aqueous working solution for my assay. How can I maximize its half-life? A: To maximize stability during your active experiment:

  • Buffer pH: Maintain the pH strictly between 6.0 and 6.5 using a non-nucleophilic buffer (e.g., MES or Citrate)[3]. Avoid Tris buffers at pH 7.4 or higher.

  • Temperature: Keep the working solution on ice (0-4°C) at all times and minimize room temperature exposure.

  • Chelators: Supplement your buffer with 1 mM EDTA. Trace divalent cations (like Ca²⁺ or Mg²⁺) can coordinate with the phosphate group, increasing the electrophilicity of the ester carbonyl and accelerating hydrolysis[6].

Q: Does acyl migration affect 06:0 Lyso PC? A: Acyl migration (the movement of the fatty acid from the sn-2 to the sn-1 position) is a major degradation pathway for sn-2 lysophospholipids[4]. However, 1-Hexanoyl-sn-glycero-3-phosphocholine is already acylated at the thermodynamically more stable sn-1 position. Therefore, your primary concern is hydrolytic cleavage, not isomerization.

Quantitative Data: Degradation Kinetics

The table below summarizes the relative stability of lysophosphatidylcholines based on environmental factors, allowing you to predict and control degradation in your assays.

ParameterConditionRelative Hydrolysis Half-Life (t½)Mechanism of Action
Temperature 37°C~30 - 45 minutesHigh thermal energy accelerates ester cleavage[2].
Temperature 4°C~3 - 5 daysLower kinetic energy reduces molecular collisions.
pH pH 7.4 (Physiological)BaselineBase-catalyzed hydrolysis begins to dominate[2].
pH pH 6.0 - 6.53x to 5x longer than pH 7.4Minimum catalytic activity from both H⁺ and OH⁻[2][3].
Concentration < 14.6 mM (Below CMC)RapidMonomers are fully solvated; ester bonds exposed[5].
Concentration > 15.0 mM (Above CMC)SlowerEster bonds are partially shielded in the micellar core.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By strictly controlling hydration and temperature, you guarantee the structural integrity of the lipid before proceeding to critical downstream assays.

Protocol A: Preparation of Stable Aqueous Working Solutions

Objective: Prepare a temporary aqueous stock of 06:0 Lyso PC that minimizes degradation during same-day experiments.

  • Buffer Preparation: Prepare a 50 mM MES buffer. Add 1 mM EDTA to inhibit metal-catalyzed hydrolysis[6]. Adjust the pH to 6.2 using NaOH/HCl. Filter sterilize (0.22 µm) and chill to 4°C.

  • Lipid Equilibration: Remove the lyophilized 06:0 Lyso PC vial from -80°C storage. Critical Step: Allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents the condensation of atmospheric moisture, which initiates hydrolysis[1].

  • Reconstitution: Add the chilled MES buffer to the lipid. Vortex gently for 30 seconds until the solution is completely clear.

  • Concentration Check: If your assay permits, prepare the solution at a concentration slightly above its CMC (e.g., 16 mM or ~5.7 mg/mL) to induce micellization and physically protect the ester bonds[5].

  • Usage & Storage: Keep the working solution on ice. Discard any unused aqueous solution after 12 hours. Do not refreeze aqueous stocks.

Protocol B: Long-Term Storage and Aliquoting

Objective: Store bulk 06:0 Lyso PC safely for months without hydrolytic degradation.

  • Solvent Dissolution: Dissolve the bulk lyophilized lipid in an anhydrous organic solvent (e.g., Chloroform:Methanol 2:1 v/v) to completely eliminate water[4].

  • Aliquoting: Dispense the solution into amber glass vials (e.g., 1 mg to 5 mg per vial) to create single-use aliquots.

  • Evaporation: Evaporate the solvent under a gentle stream of high-purity Nitrogen or Argon gas to form a thin, even lipid film.

  • Lyophilization: Place the open vials in a vacuum desiccator or lyophilizer for 2 hours to remove any trace solvent moisture.

  • Sealing: Purge the vials with Argon gas to prevent oxidation, cap tightly with PTFE-lined caps, and store immediately at -20°C or -80°C[1][6].

StorageWorkflow Bulk Bulk 06:0 Lyso PC (Lyophilized) Organic Dissolve in Anhydrous CHCl3:MeOH Bulk->Organic Aliquot Aliquot into Glass Vials Organic->Aliquot Dry Dry under N2/Argon (Form Lipid Film) Aliquot->Dry Vacuum Vacuum Desiccation (Remove Trace H2O) Dry->Vacuum Store Store at -80°C (Under Argon) Vacuum->Store

Self-validating workflow for the preparation and anhydrous storage of 06:0 Lyso PC.

References

  • Lysophosphatidylcholine is Generated by Spontaneous Deacylation of Oxidized Phospholipids | Chemical Research in Toxicology (ACS Public
  • Hydrolysis and Oxidation of Liposomes | Encapsula NanoSciences.
  • 1-Hexanoyl-sn-glycero-3-phosphocholine | 58445-96-8 | Benchchem.
  • 06:0 Lyso PC - 855175 | Avanti Research.
  • Rate of acyl migration in lysophosphatidylcholine (LPC)
  • Detergent Screen™ | Hampton Research.

Sources

Optimal pH buffers for stability of 06:0 Lyso PC stock solutions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Stability through Optimal pH Buffer Selection

Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth information and practical advice on the preparation and storage of 06:0 Lyso PC (1-hexanoyl-2-hydroxy-sn-glycero-3-phosphocholine) stock solutions. As a Senior Application Scientist, my goal is to equip you with the expertise to maximize the stability and reproducibility of your experiments by controlling a critical variable: pH.

Frequently Asked Questions (FAQs)

Q1: What is 06:0 Lyso PC and why is its stability in stock solutions a concern?

06:0 Lyso PC is a lysophosphatidylcholine, a type of lipid characterized by a glycerol backbone, a single acyl chain (in this case, a 6-carbon hexanoyl chain at the sn-1 position), and a phosphocholine headgroup.[1] Its amphipathic nature makes it useful as a detergent for membrane protein studies and as a bioactive lipid in cell signaling research.[2][3]

The stability of 06:0 Lyso PC in aqueous solutions is a primary concern because it is susceptible to chemical degradation, primarily through two pathways:

  • Ester Hydrolysis: The ester bond linking the hexanoyl chain to the glycerol backbone can be cleaved, yielding glycerophosphocholine (GPC) and hexanoic acid.[4][5]

  • Acyl Migration: The hexanoyl chain can migrate from the sn-1 to the sn-2 position, forming the 2-hexanoyl-1-hydroxy isomer.[6]

Both degradation pathways are highly dependent on pH, temperature, and storage time.[5][6][7][8] The formation of these byproducts can alter the solution's physical properties and lead to inconsistent and unreliable experimental results.

Q2: What is the primary degradation pathway for Lyso PC in an aqueous buffer?

The most significant degradation pathway in aqueous solutions is the hydrolysis of the ester linkage.[4][5] This reaction is catalyzed by both acid and base. Studies on similar phospholipids show that the rate of hydrolysis is significantly accelerated under both acidic (below pH 4.0) and alkaline (above pH 7.0) conditions.[5][7][8] The formation of degradation products like free fatty acids and glycerophosphocholine can interfere with downstream applications.

Q3: How does pH specifically affect the stability of 06:0 Lyso PC?

The pH of the aqueous buffer is the most critical factor influencing the stability of Lyso PC.

  • At Neutral to Alkaline pH (pH ≥ 7.0): The rate of ester hydrolysis increases significantly. For instance, some related oxidized phospholipids show a half-life of as little as 30 minutes at pH 7.4 and 37°C.[7][8] This makes neutral buffers like PBS or Tris suboptimal for long-term storage of aqueous Lyso PC stocks.

  • At Acidic pH (pH 4.0 - 6.0): The rate of both ester hydrolysis and acyl migration is substantially reduced.[6][7][8] The minimum rate of acyl migration for lysophosphatidylcholines has been observed around pH 4.0 to 5.0.[6] Similarly, acid inhibits the decomposition of related lipids.[7][8] Therefore, a weakly acidic environment is ideal for preserving the integrity of the 06:0 Lyso PC molecule.

Technical Guide & Recommendations

This section provides detailed recommendations for selecting buffers and handling 06:0 Lyso PC to ensure maximum stability.

Optimal pH Range for Maximum Stability

Based on extensive data on phospholipid chemistry, the optimal pH range for storing aqueous solutions of 06:0 Lyso PC is pH 4.0 to 5.0 . Within this window, the rates of both ester hydrolysis and acyl migration are at their minimum, ensuring the highest possible purity of the stock solution over time.[5][6]

Recommended Buffer Systems

The choice of buffer is as important as the pH itself, as some buffer components can catalyze hydrolysis.[9] For the target pH range of 4.0-5.0, the following buffer systems are recommended. It is also advised to use the minimum effective buffer concentration to avoid accelerating hydrolysis.[5]

Buffer SystempKa (at 25°C)Recommended pH RangeKey Considerations
Citrate Buffer pKa1=3.13, pKa2=4.76, pKa3=6.404.0 - 5.0Excellent choice for this pH range. Prepare by mixing citric acid and trisodium citrate.[10]
Acetate Buffer 4.764.0 - 5.0Commonly used and effective. Prepare by mixing acetic acid and sodium acetate.

Buffers to Avoid: Buffers with primary amines, such as Tris, should be avoided as they can actively participate in and catalyze the hydrolysis of the ester bond.[9] While phosphate-buffered saline (PBS) at pH 7.4 is common in biological experiments, it is not recommended for storing Lyso PC stocks due to the accelerated degradation at this pH.[7][8]

Workflow for Stock Solution Preparation and Storage

The following diagram outlines the recommended workflow for preparing and storing 06:0 Lyso PC stock solutions to maximize stability.

G cluster_prep Preparation cluster_storage Storage start Start: Receive 06:0 Lyso PC (Powder) decision_solvent Choose Solvent System start->decision_solvent prep_organic Dissolve in high-purity organic solvent (e.g., Chloroform/Methanol) decision_solvent->prep_organic Organic Stock prep_aqueous Weigh powder and dissolve directly in aqueous buffer decision_solvent->prep_aqueous Aqueous Stock aliquot Aliquot into single-use volumes in glass vials with Teflon caps prep_organic->aliquot choose_buffer Select Optimal Buffer (e.g., Citrate, Acetate) pH 4.0 - 5.0 prep_aqueous->choose_buffer choose_buffer->aliquot storage_organic Store at -20°C under inert gas (Argon/Nitrogen). Stable for >1 year. aliquot->storage_organic Organic storage_aqueous Store at -20°C or -80°C. Avoid freeze-thaw cycles. Stable for up to 6 months. aliquot->storage_aqueous Aqueous G cluster_main 06:0 Lyso PC Degradation LysoPC 1-Hexanoyl-2-hydroxy-sn-glycero-3-phosphocholine (06:0 Lyso PC) Isomer 2-Hexanoyl-1-hydroxy-sn-glycero-3-phosphocholine (sn-2 Isomer) LysoPC->Isomer Acyl Migration (Minimized at pH 4-5) HydrolysisProducts Glycerophosphocholine (GPC) + Hexanoic Acid LysoPC->HydrolysisProducts Ester Hydrolysis (Accelerated at pH < 4 and pH > 6.5) Isomer->LysoPC (Reversible Equilibrium)

Caption: Key degradation pathways for 06:0 Lyso PC in aqueous solution.

By understanding the chemical principles of Lyso PC stability and implementing these evidence-based protocols, you can ensure the integrity of your stock solutions, leading to more reliable and reproducible experimental outcomes.

References

  • Guo, L., et al. (2010). Lysophosphatidylcholine is Generated by Spontaneous Deacylation of Oxidized Phospholipids. Chemical Research in Toxicology, 23(10), 1670-1679. [Link] [7][8]2. Avanti Polar Lipids. (2026). 06:0 Lyso PC. Avanti Research. [Link] [1][3]3. Guo, L., et al. (2010). Lysophosphatidylcholine is Generated by Spontaneous Deacylation of Oxidized Phospholipids. PMC. [Link]

  • Koehler, J., et al. (2010). Detergent Properties Influence the Stability of the Glycophorin A Transmembrane Helix Dimer in Lysophosphatidylcholine Micelles. Biophysical Journal, 99(8), 2541-2549. [Link]

  • Pérez-Gil, J., et al. (1991). Chemical mechanism of lysophosphatidylcholine: lysophosphatidylcholine acyltransferase from rabbit lung. pH-dependence of kinetic parameters. Biochemical Journal, 274(Pt 1), 261-266. [Link]

  • D'Avanzo, N., et al. (2019). A Reliable HPLC-ELSD Method for Determination of Cholesterol, Phosphatidylcholine, Lysophosphatidylcholine Content and the Stability of a Liposomal Formulation. Bentham Science. [Link]

  • Okudaira, M., et al. (2014). Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry. Journal of Lipid Research, 55(11), 2465-2473. [Link]

  • Abe, M., et al. (2013). Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS. Journal of Lipid Research, 54(4), 1196-1204. [Link]

  • Raynor, A., et al. (2015). Saturated and mono-unsaturated lysophosphatidylcholine metabolism in tumour cells: A potential therapeutic target for preventing metastases. Lipids in Health and Disease, 14, 68. [Link]

  • Semantic Scholar. (n.d.). Materials and Methods. [Link]

  • Reactome. (n.d.). Hydrolysis of LPC. Reactome Pathway Database. [Link]

  • Koehler, J., et al. (2010). Lyso-Phospholipid Micelles Sustain the Stability and Catalytic Activity of Diacylglycerol Kinase in the Absence of Lipids. Biochemistry, 49(33), 7089-7099. [Link]

  • Wang, D., et al. (2013). An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. Journal of Lipid Research, 54(1), 232-238. [Link]

  • Liebisch, G. (2013). Method development for the analysis of bioactive lipids by liquid chromatography tandem mass spectrometry (LC-MS/MS). University of Regensburg. [Link]

  • Loftus, N., et al. (2017). Miltefosine: a novel internal standard approach to lysophospholipid quantitation using LC-MS/MS. Analytical and Bioanalytical Chemistry, 409, 2039-2051. [Link]

  • Okudaira, M., et al. (2014). Improved method for the quantitation of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry. Journal of Lipid Research. [Link]

  • Li, G., et al. (2018). Determinants of pH profile and acyl chain selectivity in lysosomal phospholipase A2. Journal of Lipid Research, 59(12), 2331-2342. [Link]

  • Gong, Z., et al. (2023). Neutral lysophosphatidylcholine mediates α-synuclein-induced synaptic vesicle clustering. Proceedings of the National Academy of Sciences, 120(45), e2311411120. [Link]

  • Griveau, A., et al. (2022). A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations. Journal of Pharmaceutical and Biomedical Analysis, 219, 114948. [Link]

  • Han, S., et al. (2012). Lysophosphatidylcholine for Efficient Intestinal Lipid Absorption And Lipoprotein Secretion in Caco-2 Cells. Journal of Lipid Research, 53(7), 1368-1377. [Link]

  • Renooij, W., & Snyder, F. (1981). Biosynthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (platelet activating factor and a hypotensive lipid) by cholinephosphotransferase in various rat tissues. Biochimica et Biophysica Acta, 663(2), 545-556. [Link]

  • Merck Millipore. (n.d.). Partitioning of lysolipids, fatty acids and their mixtures in aqueous lipid bilayers: solute concentration/composition effects. [Link]

  • Pelletier, M., et al. (1995). 1 Acyl-2 acetyl-sn-glycero-3 phosphocholine decreases the susceptibility of low-density lipoprotein to oxidative modification by copper ions, monocytes or endothelial cells. Biochimica et Biophysica Acta, 1259(2), 149-157. [Link]

  • SIELC Technologies. (n.d.). Lipids Analysis Background. [Link]

  • Lee, T. C., et al. (1986). A new de novo pathway for the formation of 1-alkyl-2-acetyl-sn-glycerols, precursors of platelet activating factor. Biochemical characterization of 1-alkyl-2-lyso-sn-glycero-3-P:acetyl-CoA acetyltransferase in rat spleen. The Journal of Biological Chemistry, 261(12), 5363-5370. [Link]

  • Scilit. (n.d.). Lysophosphatidylcholine and 1-O-Octadecyl-2-O-Methyl-rac- Glycero-3-Phosphocholine Inhibit the CDP-Choline Pathway of Phosphatidylcholine Synthesis at the CTP:Phosphocholine Cytidylyltransferase Step. [Link]

Sources

Technical Support Center: Minimizing Background Noise with C6 Lyso PC Standards

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Signal-to-Noise Paradox

In quantitative lipidomics, the 06:0 Lyso PC (1-hexanoyl-2-hydroxy-sn-glycero-3-phosphocholine) standard is a critical tool.[1] Unlike long-chain endogenous lipids, its short hexanoyl chain provides unique solubility and chromatographic retention, making it an ideal Internal Standard (IS) or System Suitability Test (SST) marker.

However, a common paradox exists: researchers often introduce more noise while attempting to control it, or they misinterpret matrix suppression as instrument failure.[1] This guide addresses the root causes of background noise and signal instability specifically within the context of using C6 Lyso PC.

Module 1: Reagent & Standard Integrity

Q: I am seeing high background counts at the C6 Lyso PC transition (m/z 356.2 → 184.1) in my blank injections. Is my standard contaminated?

A: While standard degradation is possible, "ghost" peaks at this transition are frequently caused by in-source fragmentation of larger phospholipids or plasticizer contamination, not necessarily the standard itself.

The Mechanism of Interference
  • In-Source Fragmentation: High-abundance endogenous Phosphatidylcholines (PCs) in your system (from previous carryover) can lose fatty acid chains in the electrospray source.[2][1] If a larger PC fragments to lose a specific acyl chain, the remaining structure may mimic the m/z of your C6 Lyso PC precursor.

  • Plasticizers: Phthalates and slip agents from plastic tips/tubes often have isobaric masses near m/z 356.[2][1]

Diagnostic Protocol: The "Zero-Volume" Test

To isolate the source:

  • Run a "Zero-Volume" injection (instrument runs gradient without injecting sample).[2][1]

  • Result A: If background persists, the contamination is in the Mobile Phase or Column .[2][1]

  • Result B: If background disappears, the contamination is in the Injector/Needle or the Sample Vial .[2][1]

Corrective Actions
Contamination SourceAction Plan
Mobile Phase Replace aqueous buffer. Bacterial growth in 10mM Ammonium Formate/Acetate can generate lipid-like noise.[2][1] Filter through 0.2 µm membrane (Glass/PTFE only).[2][1]
Plasticware CRITICAL: 06:0 Lyso PC is highly surface-active.[2][1] Never use plastic pipette tips for neat standard handling. Use glass syringes and silanized glass vials.[2][1]
Acyl Migration Check peak shape. If the C6 Lyso PC peak is splitting, it indicates 1-acyl to 2-acyl migration (isomerization), often caused by basic pH or high temps. Store at -20°C in acidified organic solvent.

Module 2: LC-MS/MS Method Optimization

Q: My C6 Lyso PC signal is unstable (high %CV) across the run. How do I stabilize it?

A: Signal instability is rarely a detector issue; it is usually a Chromatographic or Matrix Effect issue.[1] Because 06:0 Lyso PC has a short chain, it elutes early in Reverse Phase (RP) chromatography, often co-eluting with the "dump" of polar matrix contaminants.

Strategic Retention Shift

You must move the C6 Lyso PC away from the ion-suppression zone (the void volume).

  • Column Choice: Switch to a column with better polar retention, such as a C18 with polar-embedded groups or a HILIC column (where Lyso PCs retain longer than neutral lipids).[2][1]

  • Mobile Phase Modification:

    • Current: High organic start?

    • Optimization: Start with lower organic (e.g., 5-10% B) to focus the C6 Lyso PC band.

    • Additives: Ensure 10mM Ammonium Formate is present to stabilize the [M+H]+ adduct and prevent Na+ adduct formation, which splits the signal.

Visualizing the Noise Pathways

The following diagram illustrates the decision logic for troubleshooting signal noise using the C6 Lyso PC standard.

TroubleshootingLogic Start Issue: High Noise/Low Signal for C6 Lyso PC CheckBlank Step 1: Run Solvent Blank (No Standard) Start->CheckBlank SignalPresent Signal Detected at m/z 356 -> 184? CheckBlank->SignalPresent YesSignal System Contamination SignalPresent->YesSignal Yes NoSignal Matrix/Method Issue SignalPresent->NoSignal No Action1 1. Run Sawtooth Wash 2. Check Mobile Phase 3. Check Source Temp YesSignal->Action1 CheckRT Step 2: Check Retention Time NoSignal->CheckRT EarlyElution Elutes in Void Volume (< 1 min)? CheckRT->EarlyElution YesEarly Ion Suppression Zone EarlyElution->YesEarly Yes NoEarly Check Standard Prep EarlyElution->NoEarly No Action2 1. Lower Initial %B 2. Switch to HILIC 3. Increase Column Strength YesEarly->Action2

Caption: Decision tree for isolating noise sources affecting C6 Lyso PC quantification.

Module 3: System Maintenance & Carryover

Q: I see "carryover" of C6 Lyso PC in subsequent samples. How do I wash it out?

A: Lipids are notoriously "sticky" due to their amphipathic nature.[2][1] Standard autosampler washes (often MeOH/Water) are insufficient for Lyso PCs.[2][1]

The "Sawtooth" Wash Protocol

To eliminate carryover, implement a specific needle wash and column cleaning cycle.[2][1]

1. Needle Wash Solvent: Do not use 100% Methanol.[2][1] Use a ternary mix:

  • Isopropanol (IPA) / Acetonitrile (ACN) / Acetone / Water (45:45:5:[2]5) with 0.1% Formic Acid.[2][1][3]

  • Why: IPA solubilizes the lipid tail; ACN/Water removes polar salts; Acetone disrupts strong hydrophobic binding.[2][1]

2. The Sawtooth Gradient (Post-Run): Add this to the end of your analytical method:

  • Step 1: Ramp to 98% B (Strong Organic) -> Hold 1 min.

  • Step 2: Drop to 10% B -> Hold 0.5 min.

  • Step 3: Ramp to 98% B -> Hold 1 min.

  • Step 4: Re-equilibrate.

Note: This rapid cycling creates "solvent shock" that strips lipids from the steel surfaces of the column frit.

Module 4: Standard Preparation & Handling

Q: How do I prepare the C6 Lyso PC standard to ensure it doesn't contribute to noise?

A: Improper handling leads to hydrolysis (Lyso PC -> Glycerophosphocholine + Fatty Acid), changing the concentration and altering the background.

Preparation Workflow
StepParameterSpecification
1. Stock Solution SolventChloroform:Methanol (2:1) or Methanol (if short term).[2] Avoid water in stocks.[1]
Concentration1 mg/mL (Store at -20°C).[2][1]
VesselAmber Glass Ampoule or Silanized Vial. NO PLASTIC.
2. Working Std DiluentMatch the initial mobile phase (e.g., 90% A / 10% B).
StabilityPrepare fresh daily. Short chain Lyso PCs hydrolyze rapidly in aqueous buffers at room temp.
3.[2][1] Infusion TuningWhen tuning the MS, use a glass syringe (Hamilton). Plastic syringes leach polymers that suppress the C6 Lyso PC signal.[2][1]

References

  • Avanti Polar Lipids. 06:0 Lyso PC Product Details & Structure (Product #855175). Avanti Polar Lipids.[2][1][4] [Link]

  • Köfeler, H.C., et al. (2012).[2][1] Chromatographic separation of lipid isomeric species.[2][1] Journal of Chromatography B. [Link][2][1]

  • Liebisch, G., et al. (2013).[2][1] Lipidomics: Strategies for minimizing background and carryover.[2][1] Journal of Lipid Research.[2][1] [Link]

Sources

Technical Support Center: Stability & Handling of 1-Hexanoyl-LPC

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized technical resource for researchers utilizing 1-Hexanoyl-2-hydroxy-sn-glycero-3-phosphocholine (1-Hexanoyl-LPC; LysoPC 6:0) . It addresses the specific physicochemical challenges of short-chain lysophospholipids in biological assays.

Executive Summary: The Kinetic Challenge

1-Hexanoyl-LPC (C6-LPC) is a synthetic, short-chain analog of endogenous lysophosphatidylcholine.[1] Unlike its long-chain counterparts (e.g., C16:0-LPC), C6-LPC exhibits high critical micelle concentration (CMC) and high water solubility .[1]

However, its stability in cell culture media is governed by two competing degradation pathways:

  • Enzymatic Hydrolysis (Fast): Serum-associated lysophospholipases (LysoPLA) rapidly cleave the sn-1 ester bond.[1]

  • Acyl Migration (Moderate): At physiological pH (7.4) and 37°C, the hexanoyl group migrates from the sn-1 to the sn-2 position, altering receptor binding affinity.

Critical Insight: In 10% FBS-supplemented media at 37°C, the biological half-life of biologically active LPCs can be as short as 10–30 minutes [1].[1]

Stability & Degradation Mechanisms

Q1: How stable is 1-Hexanoyl-LPC in standard DMEM/RPMI with 10% FBS?

Status: Unstable. In the presence of serum (FBS/FCS), 1-Hexanoyl-LPC is a substrate for Lysophospholipase A1 (LysoPLA1) and Autotaxin (LysoPLD) . While C6-LPC is more soluble than C16-LPC, the ester bond remains accessible to enzymes.[1]

  • Mechanism: LysoPLA cleaves the hexanoyl chain, releasing free hexanoic acid and Glycerophosphocholine (GPC).

  • Impact: If you observe a "lack of effect" in your assay, it is likely that the compound was metabolized before triggering the signaling pathway.

  • Recommendation: Use serum-free media for acute stimulation (0–4 hours) or heat-inactivate serum (56°C for 30 min), though heat inactivation does not fully eliminate all phospholipase activity.[1]

Q2: Does Acyl Migration occur at 37°C?

Status: Yes, pH-dependent. At pH 7.4, the carbonyl carbon of the sn-1 fatty acid is attacked by the sn-2 hydroxyl group.[1]

  • Result: A mixture of 1-Hexanoyl-LPC (active) and 2-Hexanoyl-LPC (often less active or inactive).[1]

  • Equilibrium: Approximately 90:10 (sn-1:sn-2) is eventually reached, but the rate increases significantly at 37°C compared to 4°C [2].[1]

Q3: Is 1-Hexanoyl-LPC cytotoxic?

Status: Low cytotoxicity (compared to C16-LPC). Long-chain LPCs act as detergents, lysing cells at concentrations >50 µM.[1]

  • C6-LPC Advantage: The CMC of C6-LPC is extremely high (>100 mM estimated, compared to ~7 µM for C16-LPC) [3].[1] It exists as monomers in solution, significantly reducing membrane disruption and cytotoxicity.

Visualization of Degradation Pathways

The following diagram illustrates the fate of 1-Hexanoyl-LPC in a cell culture environment.

LPC_Degradation cluster_conditions Cell Culture Conditions (37°C) LPC 1-Hexanoyl-LPC (Active Monomer) IsoLPC 2-Hexanoyl-LPC (Isomer) LPC->IsoLPC Acyl Migration (pH 7.4, 37°C) GPC Glycerophosphocholine (Inactive) LPC->GPC LysoPLA1 (Serum Enzymes) HexAcid Hexanoic Acid LPC->HexAcid Hydrolysis IsoLPC->LPC Reversible

Caption: Degradation pathways of 1-Hexanoyl-LPC. The primary loss of activity in serum-containing media is via enzymatic hydrolysis (Red arrow), while chemical isomerization (Yellow node) occurs spontaneously at physiological pH.

Preparation & Handling Protocols

Protocol A: Stock Solution Preparation
  • Solvent: Dissolve 1-Hexanoyl-LPC in Ethanol or PBS (pH 7.4) .[1]

    • Note: Unlike C16-LPC, C6-LPC dissolves easily in aqueous buffers without extensive sonication.[1]

  • Storage: Store stock solutions at -20°C or -80°C .

  • Acidification (Optional but Recommended): For long-term storage in aqueous buffers, adjust pH to 5.0–6.0 using dilute HCl to inhibit acyl migration.

Protocol B: Media Preparation (The "Fresh-Add" Method)

To minimize degradation, do not pre-mix C6-LPC into media bottles.[1]

  • Aliquot: Prepare a 100x or 1000x concentrated stock in PBS or Ethanol.

  • Seed Cells: Ensure cells are 70–80% confluent.

  • Wash: Wash cells 2x with Serum-Free Media (e.g., Opti-MEM or plain DMEM).[1]

  • Activate: Add the C6-LPC stock directly to the well or to a small volume of pre-warmed serum-free media immediately before addition to cells.

  • Incubate: Limit exposure time. If long-term incubation (>4 hours) is required, refresh the media with new compound every 2–4 hours.

Troubleshooting Guide

Issue 1: "I see no biological response (calcium flux/gene expression)."
Potential CauseVerification StepCorrective Action
Enzymatic Hydrolysis Check if media contains FBS/FCS.[1]Switch to serum-free media or media with 0.1% BSA (Fatty Acid Free).[1]
Stock Degradation Check stock storage age and pH.Prepare fresh stock. Store in ethanol at -20°C.
Concentration too low C6-LPC has lower affinity than C16.[1]Titrate concentration. C6 analogs often require higher µM doses than C16 due to faster off-rates.[1]
Issue 2: "The compound precipitated upon adding to media."
Potential CauseVerification StepCorrective Action
Cold Shock Did you add cold stock to warm media?Allow stock to reach RT before adding. Vortex gently.
Salt Shock High salt in stock buffer?1-Hexanoyl-LPC is highly soluble (>50 mg/mL in water).[1] Ensure you are not exceeding solubility limits (unlikely for C6).
Issue 3: "Inconsistent results between replicates."
  • Cause: Variable time between "mixing" and "adding" to cells.

  • Solution: Acyl migration starts immediately at pH 7.4. Standardize the time window.[2] Do not let the diluted solution sit in the water bath for 30 mins before use.

Comparative Data: C6 vs. C16 LPC

Feature1-Hexanoyl-LPC (C6)1-Palmitoyl-LPC (C16)
Molecular Weight ~355.4 g/mol ~495.6 g/mol
CMC (approx) > 100 mM (Monomeric)~7 µM (Micellar)
Solubility (Water) Very HighLow (requires heating/sonication)
Serum Half-Life Minutes (Est.)~10–20 Minutes [1]
Primary Utility Soluble analog, binding studiesMembrane permeabilization, physiological agonist

References

  • Croset, M., et al. (2000). Metabolism of lysophosphatidylcholine in human platelets. Biochemical Journal. Link (Demonstrates rapid metabolism of LPCs by lysophospholipases).

  • Goulette, F.A., et al. (2017). Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. PLOS ONE. Link (Definitive study on acyl migration kinetics at 37°C).

  • Stafford, R.E., et al. (1989). Interfacial Properties and Critical Micelle Concentration of Lysophospholipids.[3] Biophysical Journal. Link (Establishes CMC values for LPC chain lengths).

Sources

Technical Support Center: Detecting Impurities in 06:0 Lyso PC using Thin Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 06:0 Lyso PC (1-hexanoyl-2-hydroxy-sn-glycero-3-phosphocholine). This guide is designed for researchers, scientists, and drug development professionals to effectively utilize Thin Layer Chromatography (TLC) for the detection of common impurities. Here, you will find in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol grounded in established scientific principles.

Introduction to 06:0 Lyso PC and the Importance of Purity Analysis

06:0 Lyso PC is a short-chain lysophosphatidylcholine used in a variety of research and pharmaceutical applications, including as a detergent in membrane protein crystallization and in studies of lipid signaling pathways.[1][2] The purity of 06:0 Lyso PC is critical, as impurities can significantly impact experimental outcomes. The primary impurities of concern are the parent phosphatidylcholine (PC), free fatty acids, and the 2-LPC isomer.[1] Hydrolysis of the ester bond is a common degradation pathway for phospholipids, leading to the formation of lysophospholipids and free fatty acids.[3]

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for separating lipids and assessing the purity of compounds like 06:0 Lyso PC.[4][5] This guide will provide the necessary information to confidently perform TLC analysis of 06:0 Lyso PC and interpret the results.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of TLC for lipid separation?

A: TLC separates molecules based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent system).[4][6] For lipids, the separation is primarily based on polarity. The polar head groups of phospholipids interact with the polar silica gel, while the nonpolar fatty acid chains have a higher affinity for the less polar mobile phase. Less polar lipids will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value.[7]

Q2: What are the most common impurities I should expect to see in a 06:0 Lyso PC sample?

A: The most common impurities include:

  • Phosphatidylcholine (PC): The parent compound from which the lyso-PC is derived.[8]

  • Free Fatty Acids (FFA): Resulting from the hydrolysis of the ester bond.

  • 2-LPC isomer: 1-hexanoyl-2-hydroxy-sn-glycero-3-phosphocholine can isomerize to 2-hexanoyl-1-hydroxy-sn-glycero-3-phosphocholine.[1][9]

  • Other Lysophospholipids: Depending on the synthesis and purification process, other lysophospholipid species may be present.

Q3: How do I calculate the Retention Factor (Rf) and what does it signify?

A: The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is calculated as:

Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)

The Rf value is a characteristic property of a compound in a specific TLC system (stationary phase and mobile phase). It helps in identifying the components of a mixture by comparing their Rf values to those of known standards.[7]

Q4: Can I quantify the impurities using TLC?

A: While TLC is primarily a qualitative technique, semi-quantitative analysis is possible by comparing the size and intensity of the impurity spots to those of a standard of known concentration.[5][10] For more accurate quantification, techniques like densitometry or scraping the spots followed by extraction and analysis (e.g., by gas chromatography or mass spectrometry) are required.[11]

Troubleshooting Guide

This section addresses common problems encountered during the TLC analysis of 06:0 Lyso PC.

Problem Potential Cause(s) Solution(s)
Streaking of spots - Sample is too concentrated.[12][13]- The sample contains highly polar impurities that bind strongly to the silica gel.- The mobile phase is not polar enough to move the sample components effectively.- Dilute the sample and re-spot.- Filter the sample solution before spotting.- Increase the polarity of the mobile phase by adding more methanol or water.
Spots are faint or not visible - The concentration of the sample is too low.- Insufficient amount of sample was spotted.- The visualization reagent is old or was not applied correctly.- Concentrate the sample or spot a larger volume.- Ensure the visualization reagent is fresh and the plate is evenly sprayed or dipped.- Use a more sensitive visualization method.
Rf values are inconsistent - The TLC chamber was not properly saturated with the mobile phase vapor.[14]- The composition of the mobile phase was not consistent between runs.- The activity of the silica gel plate varied.- Line the TLC chamber with filter paper and allow it to saturate for at least 30 minutes before developing the plate.[15]- Prepare fresh mobile phase for each experiment.- Activate the TLC plates by heating at 100-120°C for 30-60 minutes before use.[4][15]
Poor separation of spots - The mobile phase composition is not optimal for separating the compounds of interest.[12]- The TLC plate was overloaded with the sample.- Experiment with different mobile phase compositions. A common solvent system for phospholipids is a mixture of chloroform, methanol, and water or an amine.[11][14][16]- Reduce the amount of sample spotted on the plate.
Uneven solvent front - The bottom of the TLC plate is not level in the developing chamber.- The silica gel layer is damaged at the bottom of the plate.- Ensure the TLC plate is placed vertically and the bottom edge is parallel to the solvent surface.- Handle the TLC plates carefully to avoid scratching the silica layer.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the TLC analysis of 06:0 Lyso PC.

Materials
  • TLC Plates: Silica gel 60 F254 plates.

  • 06:0 Lyso PC standard: High purity standard for comparison.

  • Mobile Phase: Chloroform/Methanol/Water (65:25:4, v/v/v) or Chloroform/Methanol/Ammonium Hydroxide (65:25:4, v/v/v).[17]

  • Sample Solvent: Chloroform/Methanol (2:1, v/v).[4]

  • Visualization Reagents:

    • Iodine vapor[5][18]

    • Molybdenum blue spray (for phospholipids)[5]

    • Ninhydrin spray (for primary amines)[5]

  • Glass TLC developing chamber

  • Filter paper

  • Capillary tubes or micropipette for spotting

  • Heating plate or oven

Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A 1. Prepare Mobile Phase B 2. Saturate TLC Chamber A->B F 6. Develop Plate B->F C 3. Prepare Sample and Standard Solutions E 5. Spot Plate C->E D 4. Activate TLC Plate D->E E->F G 7. Dry Plate F->G H 8. Visualize Spots G->H I 9. Calculate Rf Values H->I J 10. Interpret Results I->J

Caption: Workflow for TLC analysis of 06:0 Lyso PC.

Step-by-Step Methodology
  • Prepare the Mobile Phase: In a graduated cylinder, prepare the chosen mobile phase. For example, for a 65:25:4 (v/v/v) chloroform/methanol/water mixture, combine 65 mL of chloroform, 25 mL of methanol, and 4 mL of deionized water.[17] Mix thoroughly.

  • Saturate the TLC Chamber: Pour the mobile phase into the TLC developing chamber to a depth of about 0.5-1 cm. Line the inside of the chamber with a piece of filter paper, ensuring it is wetted by the solvent. Close the chamber and allow it to saturate for at least 30 minutes.[15] This ensures a uniform vapor environment, leading to better and more reproducible separation.[14]

  • Prepare Sample and Standard Solutions: Dissolve the 06:0 Lyso PC sample and a high-purity standard in the sample solvent (chloroform/methanol, 2:1) to a concentration of approximately 1-5 mg/mL.

  • Activate the TLC Plate: If required for improved reproducibility, activate the silica gel plate by heating it on a hot plate or in an oven at 100-120°C for 30-60 minutes.[4][15] Let it cool to room temperature before use.

  • Spot the Plate: Using a pencil, lightly draw an origin line about 1.5-2 cm from the bottom of the TLC plate. Using a capillary tube or micropipette, carefully spot small amounts of the sample and standard solutions onto the origin line, keeping the spots as small as possible (1-2 mm in diameter).[13] Allow the solvent to evaporate completely between applications. It is good practice to co-spot the sample and standard in one lane to aid in identification.[6]

  • Develop the Plate: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the origin line is above the level of the mobile phase.[13] Close the chamber and allow the solvent front to ascend the plate.

  • Dry the Plate: Once the solvent front has reached about 1-2 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualize the Spots: Use one or more of the following methods to visualize the separated spots:

    • UV Light (for F254 plates): If using a plate with a fluorescent indicator, compounds that absorb UV light will appear as dark spots under a UV lamp (254 nm).[5]

    • Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine. The iodine vapor will reversibly stain the lipid spots brown.[5][18] This method is non-destructive.

    • Molybdenum Blue Spray: This reagent is specific for phospholipids and will produce blue spots.[5]

    • Ninhydrin Spray: This reagent is used to detect compounds with primary amine groups, such as phosphatidylethanolamine, which would appear as pink or purple spots upon heating.[5]

  • Calculate Rf Values: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot.

  • Interpret the Results: Compare the Rf values and appearance of the spots in the sample lane to those in the standard lane. The main spot in the sample lane should correspond to the 06:0 Lyso PC standard. Any additional spots represent impurities.

Visualization Agent Comparison
Visualization Agent Principle Selectivity Sensitivity Destructive? Appearance of Spots
UV Light (254 nm) Quenching of fluorescence by UV-absorbing compounds.[5]Non-specific for UV-active compounds.ModerateNoDark spots on a fluorescent background.
Iodine Vapor Reversible complex formation with lipids.[5][10]General for lipids and other organic compounds.Low to moderateNoBrown spots.
Molybdenum Blue Reaction with the phosphate group of phospholipids.[5]Specific for phospholipids.HighYesBlue spots.
Ninhydrin Reaction with primary amino groups.[5]Specific for primary amines (e.g., PE).HighYesPink to purple spots upon heating.

Understanding Potential Impurities and their TLC Behavior

Impurity_Analysis cluster_tlc TLC Separation PC Phosphatidylcholine (PC) TLC_Plate Origin ... Solvent Front PC->TLC_Plate Higher Rf than Lyso PC (less polar) FFA Free Fatty Acid (FFA) FFA->TLC_Plate Much higher Rf than Lyso PC (non-polar) LPC_isomer 2-LPC Isomer LPC_isomer->TLC_Plate Similar Rf to 06:0 Lyso PC

Caption: Expected relative migration of impurities on a TLC plate.

  • Phosphatidylcholine (PC): Having two fatty acid chains, PC is less polar than lyso-PC and will therefore have a higher Rf value.

  • Free Fatty Acids (FFA): Being non-polar, FFAs will migrate close to the solvent front, exhibiting a much higher Rf value than the phospholipids.

  • 2-LPC Isomer: The 2-LPC isomer has a very similar polarity to the 1-LPC isomer (06:0 Lyso PC) and may be difficult to resolve using standard TLC. High-Performance Thin-Layer Chromatography (HPTLC) or other analytical techniques like HPLC may be required for their separation.[14][19]

By following this comprehensive guide, researchers can effectively employ TLC to assess the purity of their 06:0 Lyso PC samples, ensuring the integrity and reliability of their experimental results.

References

  • Thin-Layer Chromatography of Phospholipids - PMC. (n.d.). NCBI. Retrieved February 20, 2024, from [Link]

  • Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. (2026, January 13). MDPI. Retrieved February 20, 2024, from [Link]

  • Structural analysis of phosphatidylcholine using a thin layer chromatography-based method. (n.d.). Wiley Online Library. Retrieved February 20, 2024, from [Link]

  • The use of iodine staining for the quantitative analysis of lipids separated by thin layer chromatography. (n.d.). IRIS. Retrieved February 20, 2024, from [Link]

  • Enzyme-catalysed hydrolysis of phosphatidylcholine for the production of lysophosphatidylcholine. (2013, October 15). Korea University Pure. Retrieved February 20, 2024, from [Link]

  • Separation of Phospholipids by HPTLC – An Investigation of Important Parameters. (2008, August 12). Springer. Retrieved February 20, 2024, from [Link]

  • Visualization of thin-layer chromatography (TLC). (A) UV visualization... (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

  • TLC of phospholipids. (n.d.). Cyberlipid. Retrieved February 20, 2024, from [Link]

  • 06:0 Lyso PC. (n.d.). Avanti Polar Lipids. Retrieved February 20, 2024, from [Link]

  • An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases. (n.d.). NCBI. Retrieved February 20, 2024, from [Link]

  • Thin Layer Chromatography. (n.d.). Retrieved February 20, 2024, from [Link]

  • Metabolism of host lysophosphatidylcholine in Plasmodium falciparum–infected erythrocytes. (n.d.). PNAS. Retrieved February 20, 2024, from [Link]

  • Separation of lipids on TLC plates. (2024, May 6). ResearchGate. Retrieved February 20, 2024, from [Link]

  • 1-Lysophosphatidylcholine. (n.d.). Wikipedia. Retrieved February 20, 2024, from [Link]

  • TLC Protocol for Lipid Separation. (n.d.). Scribd. Retrieved February 20, 2024, from [Link]

  • Degradation of lysophosphatidylcholine by lysosomes. Stimulation of lysophospholipase C by taurocholate and deficiency in Niemann-Pick fibroblasts. (n.d.). PubMed. Retrieved February 20, 2024, from [Link]

  • Extraction and TLC Analysis of Mitochondrial Phospholipids. (n.d.). Avanti Polar Lipids. Retrieved February 20, 2024, from [Link]

  • Thin Layer Chromatography (TLC) for the Separation of Lipids. (n.d.). RockEDU Online. Retrieved February 20, 2024, from [Link]

  • Rf values of neutral lipid components and standard compounds in solvent systems i and ii. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

  • Separation of Phospholipids by HPTLC – An Investigation of Important Parameters. (2025, August 5). ResearchGate. Retrieved February 20, 2024, from [Link]

  • TLC Solvent Systems – Lipid Migration. (n.d.). Avanti Polar Lipids. Retrieved February 20, 2024, from [Link]

  • Lipid Analysis via Thin Layer Chromatography. (n.d.). Scribd. Retrieved February 20, 2024, from [Link]

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). LinkedIn. Retrieved February 20, 2024, from [Link]

  • Thin Layer Chromatography (TLC) Analysis of Phospholipids. (n.d.). Avanti Polar Lipids. Retrieved February 20, 2024, from [Link]

  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved February 20, 2024, from [Link]

  • Excipient-related impurities in liposome drug products. (n.d.). OSTI.GOV. Retrieved February 20, 2024, from [Link]

  • A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. (n.d.). Journal of Lipid Research. Retrieved February 20, 2024, from [Link]

  • Lyso | Phospholipids - PC & LPC. (n.d.). Avanti Polar Lipids. Retrieved February 20, 2024, from [Link]

  • Rf values of phospholipids Rj Value Based on Solvent Front. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

  • What is the best way to detect lysophospholipid impurity in a finished liposomal product?. (2025, July 28). ResearchGate. Retrieved February 20, 2024, from [Link]

  • Lysophosphatidylcholine. (n.d.). Wikipedia. Retrieved February 20, 2024, from [Link]

  • Phosphatidylcholine-impurities. (n.d.). Pharmaffiliates. Retrieved February 20, 2024, from [Link]

  • Typical examples of impurities observed in synthesized peptides:. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

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Storage conditions to prevent degradation of 1-Hexanoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-Hexanoyl-sn-glycero-3-phosphocholine (LPC 6:0). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical lysophospholipid throughout its experimental lifecycle. Improper storage and handling are significant sources of experimental variability and can compromise the validity of your results. This guide provides in-depth answers to common questions and robust protocols to prevent degradation.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and stability of 1-Hexanoyl-sn-glycero-3-phosphocholine.

Q1: What is the primary cause of degradation for 1-Hexanoyl-sn-glycero-3-phosphocholine?

A1: The most significant degradation pathway for 1-Hexanoyl-sn-glycero-3-phosphocholine is hydrolysis . This molecule contains an ester bond at the sn-1 position, which is susceptible to cleavage in the presence of water. This reaction breaks down the molecule into hexanoic acid and sn-glycero-3-phosphocholine. The rate of hydrolysis is accelerated by factors such as elevated temperatures, the presence of moisture, and non-neutral pH conditions. In biological systems, this hydrolysis is often catalyzed by enzymes known as phospholipases.[1][2][3]

Q2: What are the ideal storage temperatures for solid and dissolved LPC 6:0?

A2: To minimize degradation, specific temperatures are critical.

  • Solid Form: As a powder, 1-Hexanoyl-sn-glycero-3-phosphocholine should be stored at -20°C for long-term stability.[4] The low temperature drastically reduces the rate of any potential hydrolytic or other degradative chemical reactions. The product should be kept in a tightly sealed container to prevent moisture absorption.

  • In Solvent: Once dissolved, stock solutions are more susceptible to degradation. For optimal stability, solutions should be stored at -80°C .[5] It is crucial to aliquot the solution into single-use volumes before freezing to avoid repeated freeze-thaw cycles, which can accelerate degradation and compromise the physical stability of the solution.

Q3: My research involves unsaturated lipids. Is 1-Hexanoyl-sn-glycero-3-phosphocholine also susceptible to oxidation?

A3: This is an excellent question that highlights a key structural feature of LPC 6:0. The "hexanoyl" group is a six-carbon saturated fatty acyl chain. Unlike unsaturated lipids that contain double bonds, saturated chains are not susceptible to lipid peroxidation by reactive oxygen species (ROS).[6][7] However, it is still considered best practice in lipid chemistry to handle all lipids under an inert atmosphere (like argon or nitrogen) and to use solvents that have been purged of oxygen. While the lipid itself is stable against oxidation, experimental systems often contain other components that can generate ROS, and maintaining an inert environment prevents secondary reactions.[8]

Q4: I've received a vial of LPC 6:0 powder. What are the immediate handling steps?

A4: Proper initial handling is crucial. Lysophosphatidylcholines are often hygroscopic, meaning they readily absorb moisture from the atmosphere.

  • Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder, which would introduce water and promote hydrolysis.

  • Inert Atmosphere: If possible, open and weigh the powder in a glove box or under a stream of dry inert gas (e.g., argon).

  • Secure Sealing: After dispensing the required amount, securely reseal the container, preferably flushing with an inert gas before tightening the cap. Store immediately at -20°C.

Q5: How can I detect if my sample of 1-Hexanoyl-sn-glycero-3-phosphocholine has degraded?

A5: Degradation can be subtle and may not always be visible.

  • Visual Inspection: Changes in the physical appearance of the powder (e.g., clumping, discoloration) can indicate moisture absorption or degradation.

  • Analytical Confirmation: The most reliable method is to use analytical techniques. Thin-Layer Chromatography (TLC) can be used to check for the appearance of new spots, such as the more polar sn-glycero-3-phosphocholine byproduct. Mass Spectrometry (MS) is highly sensitive and can be used to detect the mass of the parent lipid as well as the masses corresponding to its hydrolytic breakdown products.

Troubleshooting Guide
Problem Potential Cause Recommended Solution & Rationale
Inconsistent biological activity or variable analytical results between experiments. Compound Degradation: The most likely culprit is the hydrolysis of the LPC stock solution due to improper storage (e.g., storing at 4°C, repeated freeze-thaw cycles).1. Discard the old stock solution. Do not attempt to "rescue" it, as the extent of degradation is unknown.2. Prepare a fresh stock solution from the solid powder following the protocol below.3. Aliquot the new stock into single-use vials to prevent freeze-thaw damage.4. Verify Integrity (Optional but Recommended): Analyze the new stock solution via LC-MS to confirm the presence of the parent mass and the absence of significant degradation products.
The LPC 6:0 powder is difficult to weigh and appears clumpy or sticky. Moisture Absorption: The compound is hygroscopic and has likely been exposed to atmospheric humidity.1. Discard the compromised vial. Absorbed water can initiate hydrolysis even in the solid state.2. Use a new, unopened vial. Ensure it is brought to room temperature in a desiccator before opening.3. Handle exclusively in a dry, inert environment (glove box or under inert gas) to prevent recurrence.
Mass spectrometry data shows a significant peak corresponding to sn-glycero-3-phosphocholine. Sample Hydrolysis: This confirms that the ester bond at the sn-1 position has been cleaved. This may have occurred during storage or sample preparation.1. Review the entire workflow. Pinpoint potential sources of moisture or extreme pH in your sample preparation buffers and analytical mobile phases.2. Prepare a fresh sample from a new aliquot of your -80°C stock solution immediately before analysis.3. Ensure pH of all aqueous solutions is near neutral unless experimentally required, as both highly acidic and basic conditions can catalyze hydrolysis.
Data & Protocols for Ensuring Stability
Summary of Storage Conditions
Form Temperature Recommended Duration Key Considerations
Solid (Powder) -20°CUp to 3 years (check manufacturer's date)Keep tightly sealed; allow to warm to RT in a desiccator before opening.
Stock Solution (in organic solvent) -80°CUp to 6 monthsAliquot into single-use volumes; use high-purity, dry solvents; avoid repeated freeze-thaw cycles.[5]
Aqueous Solution/Buffer Not Recommended for StorageUse immediatelyHighly susceptible to hydrolysis. Prepare fresh for each experiment.
Protocol 1: Handling and Long-Term Storage of Solid LPC 6:0
  • Receipt and Inspection: Upon receiving the product, inspect the container for a secure seal. Place it in a -20°C freezer immediately.

  • Preparation for Use: Transfer the sealed vial from the freezer to a desiccator containing a drying agent. Allow it to equilibrate to room temperature for at least 30-60 minutes.

  • Dispensing: In a controlled environment (ideally a glove box or under a stream of argon), open the vial. Use a clean, dry spatula to weigh the desired amount of powder.

  • Resealing: Tightly close the vial cap. For maximum protection, flush the headspace of the vial with argon before sealing. Wrap the cap with paraffin film for an extra barrier against moisture.

  • Return to Storage: Immediately return the vial to the -20°C freezer.

Protocol 2: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use a high-purity, anhydrous grade solvent such as ethanol, methanol, or a chloroform:methanol mixture. Ensure the solvent is appropriate for your downstream application.

  • Dissolution: Under an inert atmosphere, add the appropriate volume of solvent to the pre-weighed solid LPC 6:0 to achieve the desired concentration. Vortex gently until fully dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use, amber glass or polypropylene vials with tight-fitting caps. This is the most critical step to prevent degradation from repeated temperature cycles.

  • Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date. Store them in a -80°C freezer.

  • Usage: When needed, remove a single aliquot from the freezer and allow it to warm to room temperature before use. Do not refreeze any unused portion of the aliquot.

Visualization of Degradation Pathway

The following diagram illustrates the primary hydrolytic degradation pathway for 1-Hexanoyl-sn-glycero-3-phosphocholine and the key factors that accelerate this process.

DegradationPathway cluster_factors Accelerating Factors LPC 1-Hexanoyl-sn-glycero-3-phosphocholine (Stable) Degraded Degradation Products: Hexanoic Acid + sn-glycero-3-phosphocholine LPC->Degraded Hydrolysis of Ester Bond Moisture Moisture (H₂O) Moisture->LPC attacks Temp High Temperature (> -20°C) Temp->LPC accelerates pH Non-Neutral pH (Acidic or Basic) pH->LPC catalyzes

Caption: Primary hydrolytic degradation pathway for LPC 6:0.

References
  • G. Th. G. van Ginkel, et al. (1988). Hydrolysis of 1-triacontanoyl-2-(pyren-1-yl)hexanoyl-sn-glycero-3-phosphocholine by human pancreatic phospholipase A2. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 959(3), 269-79. [Link]

  • Gu, X., et al. (2010). Lysophosphatidylcholine is Generated by Spontaneous Deacylation of Oxidized Phospholipids. Chemical Research in Toxicology, 23(11), 1692–1699. [Link]

  • Law, S. H., et al. (2019). An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases. International Journal of Molecular Sciences, 20(5), 1149. [Link]

  • Hörkkö, S., et al. (1998). Lysophosphatidylcholine Is Involved in the Antigenicity of Oxidized LDL. Arteriosclerosis, Thrombosis, and Vascular Biology, 18(7), 1139-1146. [Link]

  • Liu, P., et al. (2020). The role of lysophosphatidylcholine in the development of diseases. Life Sciences, 247, 117443. [Link]

  • Aoki, J., et al. (2016). Lysophospholipid Mediators in Health and Disease. Annual Review of Pharmacology and Toxicology, 56, 341-360. [Link]

  • Spickett, C. M. (2013). The chemistry of phospholipid oxidation. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(12), 2849-2861. [Link]

  • Kramer, R. M., et al. (1988). Hydrolysis of 1-alkyl-2-arachidonoyl-sn-glycero-3-phosphocholine, a common precursor of platelet-activating factor and eicosanoids, by human platelet phospholipase A2. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 959(3), 269-79. [Link]

  • Chen, Y., et al. (2021). Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain. Molecules, 26(23), 7356. [Link]

  • Wikipedia. (n.d.). 1-Lysophosphatidylcholine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13917464, 1-Hexanoyl-sn-glycero-3-phosphocholine. Retrieved from [Link].

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Validation & Comparative

06:0 vs. 16:0 Lyso PC: Deciphering Chain-Length Dependent Inflammatory Signaling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Agonist vs. The Control

In the study of lipid-mediated inflammation, 16:0 Lyso PC (Palmitoyl-LPC) and 06:0 Lyso PC (Caproyl-LPC) represent the two poles of structural specificity.

  • 16:0 Lyso PC is the physiological "danger signal." It is the most abundant saturated lysophosphatidylcholine in human plasma and a potent agonist for G-protein coupled receptors (G2A/GPR132, GPR4) and Toll-like receptors (TLRs). It drives endothelial activation, macrophage polarization, and NLRP3 inflammasome assembly.

  • 06:0 Lyso PC serves as the critical structural negative control . Due to its truncated fatty acyl tail, it lacks the hydrophobicity required to intercalate into lipid bilayers or bind the hydrophobic pockets of cognate receptors.

Verdict: Researchers should use 16:0 Lyso PC to induce inflammatory phenotypes and 06:0 Lyso PC to validate that observed effects are specific to the acyl-chain length and not merely a result of the phosphocholine headgroup or surfactant artifacts.

Physicochemical Profile: The Root of Biological Divergence

The biological disparity between these two molecules is dictated by their Critical Micelle Concentration (CMC) and membrane partitioning coefficients.

Feature16:0 Lyso PC (Palmitoyl)06:0 Lyso PC (Caproyl)Impact on Experiment
Molecular Weight ~495.6 g/mol ~355.4 g/mol 16:0 is significantly more hydrophobic.
Critical Micelle Conc.[1][2][3] (CMC) 4 – 8 µM > 100 mM (Est.)*16:0 forms micelles at physiological concentrations; 06:0 remains monomeric.
Solubility Low in water; requires carrier (BSA) or organic solvent.High water solubility; no carrier required.16:0 requires careful solubilization to avoid precipitation.
Membrane Partitioning High; intercalates into bilayers, inducing curvature stress.Negligible; remains in the aqueous phase.16:0 alters membrane biophysics; 06:0 does not.

*Note: CMC for 08:0 Lyso PC is ~60 mM; 06:0 is significantly higher, effectively behaving as a water-soluble monomer in most biological assays.

Mechanisms of Action: Receptor Binding & Signaling[5]

The inflammatory response to Lyso PC is not a generic detergent effect but a specific receptor-ligand interaction dependent on the hydrophobic tail.

A. G-Protein Coupled Receptors (G2A/GPR132 & GPR4)
  • 16:0 Lyso PC: Acts as a high-affinity ligand.[4] The 16-carbon tail fits precisely into the hydrophobic binding pocket of G2A, triggering Gq/G13 signaling cascades that lead to calcium flux and chemotaxis.

  • 06:0 Lyso PC: The 6-carbon tail is too short to bridge the hydrophobic channel of the receptor. It fails to induce conformational changes, resulting in zero or negligible activation of cAMP or Calcium flux pathways.

B. NLRP3 Inflammasome Activation
  • 16:0 Lyso PC: Induces mitochondrial ROS production and potassium efflux, key triggers for NLRP3 assembly and IL-1β secretion.

  • 06:0 Lyso PC: Fails to induce mitochondrial stress or K+ efflux due to its inability to perturb the plasma membrane.

Pathway Visualization (DOT)

LPC_Signaling_Comparison cluster_membrane Plasma Membrane LPC16 16:0 Lyso PC (Agonist) Receptor G2A / GPR4 Receptor LPC16->Receptor High Affinity Binding G_Protein Gq / G13 Activation Receptor->G_Protein NoBind No Receptor Binding Calcium Intracellular Ca2+ Influx G_Protein->Calcium NFkB NF-κB Translocation G_Protein->NFkB Cytokines Inflammation (IL-6, IL-1β, TNF-α) Calcium->Cytokines NFkB->Cytokines LPC06 06:0 Lyso PC (Control) LPC06->Receptor Steric Mismatch NoSig No Signaling LPC06->NoSig Remains in Aqueous Phase

Figure 1: Mechanistic divergence.[5] 16:0 LPC activates GPCRs driving inflammation, while 06:0 LPC fails to bind, serving as a specificity control.

Comparative Efficacy Data

The following data summarizes typical responses in human endothelial cells (HUVECs) and Macrophages (RAW 264.7).

Assay16:0 Lyso PC Response06:0 Lyso PC ResponseInterpretation
Ca2+ Flux (Fluo-4) Rapid, transient increase (EC50 ~ 200 nM)No Effect (up to 100 µM)16:0 is a specific agonist for G2A.
Chemotaxis (Migration) 3-5 fold increase over controlNo significant migration Migration is dependent on chain length.
IL-1β Secretion High (NLRP3 dependent)Basal levels06:0 does not trigger inflammasomes.
Endothelial Permeability Increased (Gap formation)UnchangedMembrane intercalation is required for barrier disruption.
Experimental Protocols

To ensure reproducibility, the preparation of these lipids is critical. 16:0 Lyso PC is prone to precipitation if not handled correctly.

A. Solubilization Protocol
  • 16:0 Lyso PC Stock (10 mM):

    • Dissolve powder in Ethanol or Methanol.

    • Alternative for Cell Culture: Dissolve in PBS containing 0.5% fatty-acid-free BSA. Vortex warm (37°C) until clear. The BSA acts as a carrier, mimicking physiological transport (Albumin-bound LPC).

  • 06:0 Lyso PC Stock (10 mM):

    • Dissolve directly in PBS or water. No carrier protein or organic solvent is required due to high solubility.

B. Comparative Inflammation Assay (HUVEC)
  • Seed Cells: HUVECs at 5x10^4 cells/well in 24-well plates.

  • Starvation: Serum-starve for 4-6 hours to reduce background signaling.

  • Treatment:

    • Group A (Negative Ctrl): Vehicle only (PBS/BSA).

    • Group B (Test): 16:0 Lyso PC (10 µM).

    • Group C (Specificity Ctrl): 06:0 Lyso PC (10 µM).

  • Incubation: 4-6 hours (mRNA) or 18-24 hours (Protein/ELISA).

  • Readout: Measure ICAM-1 expression (Flow Cytometry) or IL-6 release (ELISA).

Experimental Workflow Visualization (DOT)

Experimental_Workflow Start Lyso PC Preparation Prep16 16:0 Lyso PC Dissolve in PBS + 0.5% BSA Start->Prep16 Prep06 06:0 Lyso PC Dissolve in PBS Start->Prep06 Treat16 Add 16:0 (10-50 µM) Prep16->Treat16 Treat06 Add 06:0 (10-50 µM) Prep06->Treat06 Cells HUVEC / Macrophages (Serum Starved) Cells->Treat16 Cells->Treat06 TreatVeh Add Vehicle (BSA) Cells->TreatVeh Incubate Incubate 6-24 Hours Treat16->Incubate Treat06->Incubate TreatVeh->Incubate Assay Measure Inflammatory Markers (ELISA / qPCR / Western) Incubate->Assay Result16 High IL-6 / ICAM-1 Assay->Result16 16:0 Group Result06 Basal Level (No Effect) Assay->Result06 06:0 Group

Figure 2: Workflow for validating LPC specificity. 06:0 LPC is used alongside 16:0 LPC to confirm that effects are chain-length dependent.

References
  • Kabarowski, J. H., et al. (2001). "Lysophosphatidylcholine as a ligand for the immunoregulatory receptor G2A."[6] Science, 293(5530), 702-705. Link

  • Wang, L., et al. (2016). "Lysophosphatidylcholine induces intracellular calcium increase and chemotaxis in macrophages via G2A receptor." Biochemical and Biophysical Research Communications, 474(4), 666-672. Link

  • Corrêa, R., et al. (2020). "Lysophosphatidylcholine Induces NLRP3 Inflammasome-Mediated Foam Cell Formation and Pyroptosis in Human Monocytes and Endothelial Cells." Frontiers in Immunology, 10, 2927. Link

  • Avanti Polar Lipids. "Critical Micelle Concentrations (CMCs) of Lysophospholipids." Technical Data. Link

  • Meyer zu Heringdorf, D., & Jakobs, K. H. (2007). "Lysophospholipid receptors: Signalling, pharmacology and regulation by lysophospholipid metabolism." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1768(4), 923-940. Link

Sources

Validating 06:0 Lyso PC purity using ESI-MS and NMR

Author: BenchChem Technical Support Team. Date: March 2026

Validating 06:0 Lyso PC Purity: A Comprehensive Comparison Guide Using ESI-MS and NMR

As lipidomics and biophysical characterization advance, the demand for highly defined lipid standards has skyrocketed. 06:0 Lyso PC (1-hexanoyl-2-hydroxy-sn-glycero-3-phosphocholine) is a short-chain, highly water-soluble lysophosphatidylcholine. It is widely utilized in structural biology, micelle formation, and as a biophysical probe for membrane curvature and vesicle stabilization [4].

However, lysophospholipids are inherently unstable. They are notoriously prone to acyl migration—where the acyl chain spontaneously isomerizes from the sn-1 to the sn-2 position of the glycerol backbone—and hydrolysis. Even minor impurities can drastically alter critical micelle concentration (CMC) and skew biological signaling assays. As a Senior Application Scientist, I cannot overstate this: never assume the purity of a lysophospholipid out of the vial. A robust, self-validating analytical workflow is mandatory.

Here is an objective comparison of 06:0 Lyso PC sources and a definitive guide to validating their purity using Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 1: Comparison of Purity Grades

When sourcing 06:0 Lyso PC, researchers typically choose between high-purity synthetic standards and lower-grade or biologically derived lipid extracts. While synthetic standards boast >99% purity, the thermodynamic instability of the sn-1 ester means they may still contain up to 10% of the 2-LPC isomer upon arrival or after freeze-thaw cycles [2].

Table 1: Performance and Composition Comparison

FeatureHigh-Purity Synthetic (e.g., Avanti Polar Lipids)Lower-Grade / Biological ExtractsImpact on Experiments
Purity (Target) > 99% 06:0 Lyso PC85% - 95% (Mixed chain lengths)Impure chains alter membrane insertion kinetics.
Isomeric Purity < 10% 2-LPC isomerHighly variable (often >30% 2-LPC)2-LPC alters receptor binding affinity and micelle shape.
Contaminants Trace free fatty acids / phosphocholinePhosphatidic acid, long-chain LPCsLong-chain LPCs artificially lower the CMC.
Best Use Case Precision biophysics, NMR structural studiesBulk emulsification, non-critical assaysSynthetic is mandatory for reproducible structural biology.

Part 2: The Validation Workflow

To establish a self-validating system, researchers must employ orthogonal techniques. ESI-MS provides exact mass and fragmentation patterns to confirm the molecular weight and acyl chain length, while NMR determines the stereochemical purity and quantifies the 1-LPC vs. 2-LPC isomer ratio.

Workflow Start 06:0 Lyso PC Sample Prep Sample Preparation (Solubilization in CHCl3/MeOH) Start->Prep ESIMS ESI-MS/MS Analysis (Mass & Acyl Chain) Prep->ESIMS NMR NMR Spectroscopy (Isomer & Structural Purity) Prep->NMR MS_Data m/z 356.1 [M+H]+ m/z 104 (Choline) ESIMS->MS_Data NMR_Data 31P NMR: ~0.5-1.0 ppm shift 1H NMR: sn-1 vs sn-2 protons NMR->NMR_Data Decision Purity >99%? Isomer Ratio Acceptable? MS_Data->Decision NMR_Data->Decision Valid Validated Standard Ready for Assays Decision->Valid Yes

Orthogonal validation workflow for 06:0 Lyso PC utilizing ESI-MS and NMR spectroscopy.

Part 3: Step-by-Step Methodologies & Causality

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

Causality & Expertise: ESI is a soft ionization technique ideal for lysophospholipids because it prevents excessive in-source fragmentation of the highly polar phosphocholine headgroup. By coupling ESI with tandem MS (MS/MS), we can isolate the parent ion and induce collision-induced dissociation (CID). This yields the characteristic m/z 104 fragment (choline headgroup), confirming the lipid class, while ruling out cross-contamination from other chain lengths [3].

Protocol:

  • Sample Preparation: Dissolve 1 mg of 06:0 Lyso PC in 1 mL of Methanol:Chloroform (2:1, v/v) containing 0.1% formic acid. Causality: Formic acid provides the necessary protons to ensure high ionization efficiency in positive mode.

  • Direct Infusion: Introduce the sample via a syringe pump at 5-10 µL/min directly into the ESI source.

  • Source Parameters: Set capillary voltage to +4.5 kV, desolvation temperature to 250°C, and optimize sheath gas flow. Causality: Keeping the desolvation temperature relatively low prevents thermal degradation of the short acyl chain.

  • MS1 Acquisition: Scan m/z 100-1000 in positive ion mode. Identify the base peak at m/z 356.1 ([M+H]⁺) and the sodium adduct at m/z 378.1 ([M+Na]⁺).

  • MS/MS Fragmentation: Isolate m/z 356.1 with a narrow 1 Da window. Apply a collision energy (CE) of 25-30 eV.

  • Data Analysis: Verify the presence of m/z 104.1 (phosphocholine ion). The absence of higher m/z parent ions (e.g., m/z 496 for 16:0 LPC) validates the absence of long-chain biological contaminants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Expertise: While MS confirms exact mass, it cannot easily distinguish between 1-hexanoyl-2-hydroxy-sn-glycero-3-phosphocholine (1-LPC) and its migration isomer, 2-hexanoyl-1-hydroxy-sn-glycero-3-phosphocholine (2-LPC). ³¹P-NMR is uniquely suited for this. The proximity of the acyl chain to the phosphate group alters its chemical environment, resulting in a distinct ~0.5–1.0 ppm chemical shift difference between the isomers [1].

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the lyophilized 06:0 Lyso PC powder in 0.6 mL of deuterated chloroform/methanol (CDCl₃:CD₃OD, 2:1 v/v). Causality: Avoid aqueous solvents entirely. Water acts as a catalyst for spontaneous acyl migration during the lengthy NMR acquisition.

  • ¹H-NMR Acquisition: Acquire spectra at 400 MHz or higher. Focus on the multiplet of the sn-2 methine proton. In 1-LPC, the sn-2 proton (bearing the hydroxyl group) resonates around 3.9-4.0 ppm. If acyl migration to 2-LPC has occurred, this proton shifts downfield to ~4.9-5.0 ppm due to esterification.

  • ³¹P-NMR Acquisition: Acquire proton-decoupled ³¹P spectra at 162 MHz (for a 400 MHz magnet). Use 85% phosphoric acid as an external reference (0 ppm).

  • Data Analysis: Integrate the main ³¹P peak (1-LPC) and any minor shifted peaks (2-LPC). Calculate the isomeric purity by comparing the area under the curve (AUC).

Table 2: Expected Analytical Signatures for 06:0 Lyso PC

Analytical TechniqueTarget Analyte / FeatureExpected Value / SignatureIndication of Impurity
ESI-MS (Positive) Parent Ion [M+H]⁺m/z 356.1Presence of m/z > 400 (Long chains)
ESI-MS/MS (CID) Phosphocholine Headgroupm/z 104.1Missing m/z 104 (Not a PC lipid)
¹H-NMR sn-2 Methine Proton~3.9 - 4.0 ppmPeak at ~4.9 ppm (Indicates 2-LPC)
³¹P-NMR Phosphate Group ShiftSingle sharp peak (Ref: 0 ppm)Secondary peak shifted by 0.5-1.0 ppm [1]

Conclusion

Validating 06:0 Lyso PC requires a dual-pronged approach. ESI-MS ensures that the lipid is free from cross-contamination by other chain lengths, while NMR provides the stereochemical resolution necessary to quantify acyl migration. By strictly adhering to these protocols, researchers can guarantee the integrity of their lipidomic and biophysical assays, ensuring that experimental variability stems from biology, not degraded reagents.

References

  • Benchchem. "High-Purity 2-Lysophosphatidylcholine (LPC) for Research". Benchchem.
  • Sigma-Aldrich. "06:0 Lyso PC powder 99 (TLC) Avanti Polar Lipids". Sigma-Aldrich.
  • Suárez-García, S., et al. "Development and validation of a UHPLC-ESI-MS/MS method for the simultaneous quantification of mammal lysophosphatidylcholines and lysophosphatidylethanolamines in serum". ResearchGate / Journal of Chromatography B.
  • Kumar, V. V., et al. "Lysophosphatidylcholine stabilizes small unilamellar phosphatidylcholine vesicles. Phosphorus-31 NMR evidence for the 'wedge' effect". PubMed / Biophysical Journal.

Acyl-Chain Dependency in Endothelial Dysfunction: A Comparative Guide on C6 vs. C18 Lysophosphatidylcholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lysophosphatidylcholine (LPC) is a bioactive lipid heavily implicated in vascular inflammation, atherosclerosis, and endothelial dysfunction. However, treating "LPC" as a monolithic entity in experimental models often leads to irreproducible data. The biological activity of LPC in human endothelial cells is strictly dictated by the length and saturation of its sn-1 acyl chain.

This guide provides an objective, data-driven comparison between C18 LPC (long-chain, e.g., stearoyl/oleoyl) and C6 LPC (short-chain, caproyl). While C18 LPC acts as a potent pro-inflammatory mediator, C6 LPC is biologically inert in endothelial contexts. Understanding the biophysical causality behind this divergence is critical for designing robust cardiovascular and drug development assays.

The Biophysical Causality: Why Acyl-Chain Length Dictates Activity

From a biophysical standpoint, the interaction between a lysolipid and the endothelial plasma membrane is governed by its hydrophobicity and Critical Micelle Concentration (CMC).

Long-chain LPCs, such as C18:0 (stearoyl) or C16:0 (palmitoyl), possess a bulky hydrophobic tail. This structure allows them to readily partition into the lipid bilayer of endothelial cells, acting as wedge-shaped lipids that alter membrane curvature . This membrane intercalation is a prerequisite for activating mechanosensitive ion channels or engaging the hydrophobic binding pockets of specific G-protein coupled receptors (GPCRs), such as G2A, which subsequently drive the upregulation of adhesion molecules like ICAM-1 and VCAM-1 .

Conversely, short-chain LPCs like C6 (caproyl) or those with acyl chains ≤ C14 are highly water-soluble and exhibit a vastly higher CMC. They cannot stably insert into the lipid bilayer. Because they fail to anchor into the membrane, they cannot initiate the intracellular signaling cascades required for endothelial activation. This biophysical limitation is so profound that C6 LPC demonstrates zero hemolytic activity in erythrocytes even at massive concentrations (20 mM), whereas C18 LPC induces 50% hemolysis at merely 0.01 mM .

Comparative Data: C6 vs. C18 LPC in Endothelial Cells

To facilitate assay design, the table below summarizes the divergent phenotypic effects of C6 and C18 LPC on endothelial cells based on established literature.

ParameterC6 LPC (Caproyl)C18 LPC (Stearoyl/Oleoyl)Causality / Mechanism
Membrane Partitioning Poor / UnstableHigh / StableDriven by hydrophobic tail length and CMC .
Hemolytic Activity Inactive (up to 20 mM)Potent (IC50 ~ 0.01 mM)C18 disrupts membrane integrity; C6 is too short to perturb the bilayer .
Intracellular Ca2+ Influx NegligibleRapid & SustainedC18 activates membrane receptors, triggering Ca2+ mobilization .
COX-2 Upregulation NoneHighCa2+ influx activates p38 MAPK and NF-κB, driving COX-2 transcription .
Prostacyclin (PGI2) Release BaselineSignificantly ElevatedDownstream consequence of COX-2 and cPLA2 activation by long-chain LPCs .
Endothelial Permeability No change in TEERRapid drop in TEERC18 induces PKCα and RhoA cross-talk, dismantling tight junctions .

Mechanistic Signaling Divergence

The biological inactivity of C6 LPC is best understood by mapping the signaling pathway of its active counterpart, C18 LPC. When C18 LPC successfully partitions into the membrane, it triggers a rapid influx of intracellular calcium. This calcium spike is the critical node that activates cytosolic phospholipase A2 (cPLA2) and downstream kinases (p38 MAPK), ultimately leading to the nuclear translocation of NF-κB and the transcription of pro-inflammatory effectors . C6 LPC fails at the very first step—membrane insertion—rendering the entire downstream circuit silent.

SignalingPathway C18 C18 LPC (Long-Chain) Biologically Active Receptor Membrane Receptors (e.g., G2A, GPR4) & Lipid Bilayer C18->Receptor High Affinity / Insertion C6 C6 LPC (Short-Chain) Biologically Inactive NoEffect No Membrane Insertion No Receptor Activation C6->NoEffect Weak Affinity / No Insertion Ca2 Intracellular Ca2+ Mobilization & cPLA2 Activation Receptor->Ca2 Kinases p38 MAPK & NF-κB Signaling Cascades Ca2->Kinases Effectors COX-2, ICAM-1, VCAM-1 Upregulation Kinases->Effectors Outcome Endothelial Dysfunction (Inflammation, Permeability, ROS) Effectors->Outcome

Fig 1. Divergent signaling pathways of C18 vs. C6 LPC in human endothelial cells.

Validated Experimental Methodologies

To robustly validate the biological inactivity of C6 LPC against C18 LPC in your own laboratory, rely on self-validating experimental systems. The following protocols are designed with internal controls to ensure that a lack of response from C6 LPC is a true biological phenomenon, not an assay failure.

Workflow Culture 1. Cell Culture (HUVECs/HAECs) Starve 2. Serum Starvation (0.5% FBS, 12h) Culture->Starve Treat 3. LPC Treatment (C6 vs C18, 10-50 µM) Starve->Treat Assay1 TEER Assay (Permeability) Treat->Assay1 Assay2 Western Blot (COX-2, ICAM-1) Treat->Assay2 Assay3 Fura-2 AM (Ca2+ Influx) Treat->Assay3

Fig 2. Standardized experimental workflow for comparative profiling of LPC variants in vitro.

Protocol A: Endothelial Permeability via TEER Assay

Transendothelial Electrical Resistance (TEER) is a highly sensitive, real-time indicator of endothelial tight junction integrity .

  • Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto fibronectin-coated Transwell inserts (0.4 µm pore size).

  • Validation of Confluence: Culture for 3-4 days until a stable TEER plateau is reached (typically >30 Ω·cm² above blank), validating the formation of a tight monolayer.

  • Treatment: Replace apical media with starvation media (0.5% FBS) containing either 50 µM C6 LPC, 50 µM C18 LPC, or vehicle (fatty-acid-free BSA). Note: Complexing LPC with physiological carrier proteins like BSA prevents non-specific detergent effects.

  • Measurement: Record TEER using an EVOM3 volt-ohm meter at 5, 15, 30, and 60 minutes post-treatment.

  • Expected Outcome: C18 LPC will induce a rapid, measurable drop in TEER within 15 minutes due to PKCα/RhoA activation. C6 LPC will mirror the vehicle control, maintaining tight junction integrity.

Protocol B: Intracellular Calcium Mobilization

Because Ca2+ influx is the initiating event for LPC-induced inflammation , measuring it provides direct evidence of receptor engagement.

  • Dye Loading: Incubate confluent HUVECs with 2 µM Fura-2 AM (a ratiometric calcium indicator) and 0.02% Pluronic F-127 in HBSS for 45 minutes at 37°C.

  • Washing: Wash cells three times with HBSS to remove extracellular dye, followed by a 15-minute de-esterification period.

  • Imaging: Mount the cells on a fluorescence microscope. Establish a baseline 340/380 nm excitation ratio for 2 minutes.

  • Stimulation: Inject 10 µM C6 or C18 LPC directly into the bath. Use 1 U/mL Thrombin at the end of the assay as a positive control to validate dye loading and cell viability.

  • Expected Outcome: C18 LPC will trigger a sharp spike in the 340/380 ratio. C6 LPC will yield a flatline, proving its inability to mobilize intracellular calcium.

Protocol C: Pro-Inflammatory Marker Profiling (Western Blot)

To confirm the downstream transcriptional consequences of LPC exposure .

  • Treatment: Treat serum-starved HUVECs with 20 µM of C6 or C18 LPC for 6 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Assay: Perform SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against COX-2, ICAM-1, and β-actin (loading control).

  • Expected Outcome: C18 LPC will show strong bands for COX-2 and ICAM-1. C6 LPC lanes will be indistinguishable from the untreated control.

References

1.[1] Meyer zu Heringdorf, D., et al. "Acyl chain-dependent effect of lysophosphatidylcholine on cyclooxygenase (COX)-2 expression in endothelial cells." PubMed. URL:[Link] 2.[2] Riederer, M., et al. "Acyl chain-dependent effect of lysophosphatidylcholine on endothelial prostacyclin production." PubMed. URL:[Link] 3.[3] Murugesan, G., et al. "Role of lysophosphatidylcholine in the inhibition of endothelial cell motility by oxidized low density lipoprotein." PMC. URL:[Link] 4.[4] Liu, Y., et al. "Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway." Taylor & Francis. URL:[Link] 5.[5] Huang, F., et al. "Lysophosphatidylcholine increases endothelial permeability: role of PKCα and RhoA cross talk." American Journal of Physiology. URL:[Link] 6.[6] Chandler, S. G., et al. "The Novel Application of Chitosan for the Enhancement of Nasal Absorption (Membrane activity of LPC homologues)." Nottingham ePrints. URL:[Link]

Sources

A Comparative Guide to C6 Lyso PC and Dodecylphosphocholine (DPC) for Membrane Protein Research

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of membrane protein science, the choice of detergent is a critical decision that profoundly influences the outcome of an experiment. The ability to solubilize a protein from its native lipid bilayer while preserving its structural integrity and functional activity is paramount. Among the diverse arsenal of available surfactants, zwitterionic detergents hold a special place due to their unique combination of properties.[1][2][3] They possess a neutral net charge, yet are highly effective at disrupting protein-protein interactions, offering a middle ground between the harshness of ionic detergents and the gentleness of non-ionics.[2][3][4]

This guide provides an in-depth, objective comparison of two widely used zwitterionic detergents: 1-hexanoyl-2-hydroxy-sn-glycero-3-phosphocholine (C6 Lyso PC or LPC) and n-dodecylphosphocholine (DPC or Fos-Choline-12). Both share the same phosphocholine headgroup but differ significantly in their hydrophobic tails, leading to distinct physicochemical properties and, consequently, different applications in research. This analysis is designed for researchers, scientists, and drug development professionals seeking to make an informed detergent choice for their specific membrane protein system.

Fundamental Physicochemical Properties: A Head-to-Head Comparison

The behavior of a detergent in solution is governed by fundamental properties such as its Critical Micelle Concentration (CMC) and aggregation number. The CMC is the concentration at which detergent monomers begin to self-assemble into thermodynamically stable aggregates called micelles.[5][6] These micelles create the membrane-mimetic environment necessary to solubilize and stabilize membrane proteins.[1][4][7]

The key differences between C6 Lyso PC and DPC stem from the length and nature of their hydrophobic tails. C6 Lyso PC has a short, six-carbon acyl chain, whereas DPC possesses a longer, twelve-carbon alkyl chain. This structural variance has profound implications for their detergent properties.

PropertyC6 Lyso PC (Hexanoyl-Lyso-PC)Dodecylphosphocholine (DPC)Significance for Researchers
Molecular Weight ~437.5 g/mol 351.5 g/mol [8][9]Influences molar concentration calculations and micelle mass.
Hydrophobic Group 6-carbon acyl chain12-carbon alkyl chain[10]The longer chain of DPC leads to greater hydrophobicity and more stable micelles.
Critical Micelle Concentration (CMC) High (~7-10 mM)Low (~1.1 - 1.5 mM)[8][9][10]High CMC allows for easy removal by dialysis; Low CMC is better for protein stability at low detergent concentrations.
Aggregation Number (N) Low (~2-7)Moderate (~44 - 71)[8]C6 Lyso PC forms very small, almost non-existent micelles. DPC forms well-defined, stable micelles suitable for structural studies.[8]
Micelle Molecular Weight Very Low~19,700 Da (assuming N=56)Smaller micelles are often preferred for high-resolution solution NMR studies.[11][12]

Note: CMC and Aggregation Number values can vary depending on buffer conditions such as ionic strength and temperature.[8][13]

The most striking difference lies in their CMC values. C6 Lyso PC's very high CMC means it exists predominantly as monomers in solution and forms very small, transient aggregates. In contrast, DPC has a much lower CMC and forms larger, more stable micelles, making it a workhorse for structural biology, particularly solution NMR.[7][8][11][12][14]

Experimental Workflow: Determining Critical Micelle Concentration

An accurate understanding of a detergent's CMC is crucial for designing solubilization and purification protocols. Fluorescence spectroscopy using a hydrophobic probe is a highly sensitive and common method for this determination.[5][15][16][17]

Protocol: CMC Determination using 1,6-Diphenyl-1,3,5-hexatriene (DPH)

This protocol outlines the steps to determine the CMC of a detergent like DPC. The underlying principle is that the fluorescence quantum yield of a hydrophobic dye like DPH increases dramatically when it partitions from the polar aqueous environment into the nonpolar core of a micelle.[5]

Materials:

  • Detergent of interest (e.g., Dodecylphosphocholine)

  • DPH stock solution (e.g., 1 mM in THF or methanol)[5]

  • High-purity aqueous buffer (e.g., PBS, pH 7.4)

  • Spectrofluorometer

  • Quartz cuvettes[5]

Step-by-Step Methodology:

  • Preparation of Detergent Solutions: Prepare a series of detergent solutions in the chosen buffer. The concentration range should bracket the expected CMC. For DPC, a range from 0.1 mM to 5 mM would be appropriate.

  • Addition of DPH Probe: To each detergent solution in a cuvette, add a small aliquot of the DPH stock solution to a final concentration of approximately 1 µM. Mix gently and allow the solutions to equilibrate for at least 30 minutes in the dark to prevent photobleaching.[5]

  • Fluorescence Measurement: Place each cuvette in the spectrofluorometer. Set the excitation wavelength to 358 nm and measure the emission intensity at the maximum, typically around 430 nm.[5] Ensure consistent temperature control throughout the measurements.

  • Data Analysis: Plot the fluorescence intensity as a function of the detergent concentration.

  • CMC Determination: Below the CMC, the fluorescence will be low and relatively constant. As the concentration crosses the CMC and micelles form, the DPH probe will enter the hydrophobic micellar core, causing a sharp increase in fluorescence intensity. The CMC is determined from the intersection of the two linear portions of the graph.[5][15]

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis P1 Prepare serial dilutions of detergent solution P2 Add DPH fluorescent probe to each dilution P1->P2 P3 Incubate samples (e.g., 30 min, dark) P2->P3 M1 Set Spectrofluorometer (Ex: 358nm, Em: 430nm) P3->M1 M2 Measure fluorescence intensity of each sample M1->M2 A1 Plot Intensity vs. Detergent Concentration M2->A1 A2 Identify inflection point where intensity sharply rises A1->A2 A3 Determine CMC from the intersection of two lines A2->A3 G cluster_dpc Choose Dodecylphosphocholine (DPC) cluster_lpc Choose C6 Lyso PC Start What is your primary experimental goal? Solubilization Initial Solubilization & Purification of a Membrane Protein Start->Solubilization Need to extract protein from membrane and keep it stable. NMR High-Resolution Solution NMR Studies Start->NMR Need to determine the 3D structure in solution. Reconstitution Reconstitution into Liposomes (Easy Detergent Removal) Start->Reconstitution Need to insert a purified protein into a lipid bilayer for functional assays. Destabilization Transient Destabilization of Lipid Bilayers Reconstitution->Destabilization Mechanism

Sources

NMR chemical shift assignments for 1-Hexanoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the NMR chemical shift assignments for 1-Hexanoyl-sn-glycero-3-phosphocholine (also known as 06:0 Lyso PC ).

It is structured to serve researchers using this lipid as a detergent, a metabolic standard, or—most critically—as a degradation product in DHPC (1,2-Dihexanoyl-sn-glycero-3-phosphocholine) bicelle preparations.

Technical Comparison & Purity Assessment Guide

Executive Summary: The Critical Distinction

1-Hexanoyl-sn-glycero-3-phosphocholine (06:0 Lyso PC) is a short-chain lysophospholipid. While useful as a surfactant (CMC ~15 mM), it is most frequently encountered by structural biologists and pharmaceutical scientists as the primary hydrolysis product of DHPC .

In NMR-based structural studies (e.g., bicelles for membrane proteins), the presence of 06:0 Lyso PC indicates sample degradation. Its single acyl chain alters the curvature and magnetic alignment properties of bicelles. Therefore, distinguishing 06:0 Lyso PC (Mono-acyl) from DHPC (Di-acyl) is the core analytical requirement.

Key Diagnostic Indicator:

  • 
    H NMR:  The sn-2 proton shifts upfield from ~5.2 ppm (DHPC)  to ~4.0 ppm (Lyso PC)  upon hydrolysis.
    
  • 
    P NMR:  The phosphate signal shifts downfield (approx.[1] +0.5 ppm relative to DHPC) and is highly sensitive to pH and concentration.
    

Structural Context & Alternatives

To interpret the NMR data accurately, one must understand the structural relationship between the target molecule and its relevant alternatives.

Feature1-Hexanoyl-GPC (Target) DHPC (Parent/Alternative) 2-Hexanoyl-GPC (Isomer)
Common Name 06:0 Lyso PC06:0 PC06:0 Lyso PC (Isomer)
Structure 1-acyl, 2-hydroxy1,2-diacyl1-hydroxy, 2-acyl
Origin Hydrolysis of DHPC (PLA2)Synthetic StandardAcyl migration of 1-Hexanoyl
Stability Moderate (Hygroscopic)Stable (unless hydrolyzed)Unstable (reverts to 1-acyl)
Key NMR Region sn-2 CH-OH (~4.0 ppm)sn-2 CH-OR (~5.2 ppm)sn-1 CH2-OH (~3.7 ppm)
Visualization: Structural Relationships & Numbering

The following diagram illustrates the chemical structure and standard numbering used for NMR assignments.

G cluster_0 Target: 1-Hexanoyl-GPC cluster_1 Parent / Alternative cluster_2 Isomer Impurity Lyso 1-Hexanoyl-sn-glycero-3-PC (Mono-acyl) [sn-2 OH free] Iso 2-Hexanoyl-sn-glycero-3-PC (Acyl Migration Product) Lyso->Iso Acyl Migration (pH/Temp dependent) DHPC 1,2-Dihexanoyl-sn-glycero-3-PC (Di-acyl) [sn-2 Esterified] DHPC->Lyso Hydrolysis (PLA2) Loss of sn-2 chain Iso->Lyso Equilibrium (~9:1)

Caption: Structural relationship between DHPC (Parent), 1-Hexanoyl-GPC (Target), and its positional isomer.

Detailed NMR Chemical Shift Assignments

The following data assumes a solvent system of CDCl₃:MeOD:D₂O (typical for lipid purity checks) or D₂O (for micelle studies). Note that chemical shifts in D₂O may vary slightly due to micellar aggregation effects (CMC ~15 mM).

A. Proton ( H) NMR Assignments

The most reliable method to quantify 06:0 Lyso PC in a mixture is the integration of the sn-2 methine proton.

PositionProton Type1-Hexanoyl-GPC (Lyso)

(ppm)
DHPC (Di-acyl)

(ppm)
Assignment Logic
sn-2 -CH- 3.95 – 4.05 (m) 5.20 – 5.25 (m) PRIMARY DIAGNOSTIC. Deshielding by ester group in DHPC causes downfield shift.
Headgroup -N(CH

)

3.20 – 3.25 (s)3.20 – 3.25 (s)Strong singlet; usually overlaps. Not diagnostic.
sn-1 -CH

-O-CO-
4.15 – 4.25 (dd)4.15 – 4.40 (dd)Overlaps with sn-3; complex multiplet region.
sn-3 -CH

-O-P-
3.90 – 4.00 (t)3.95 – 4.05 (t)Coupling to

P splits this signal.

-CH

-CO-CH

-
2.30 – 2.35 (t)2.30 – 2.35 (t)Alpha to carbonyl. Integration ratio (2H vs 4H) confirms mono- vs di-acyl.

-CH

-CO-C-CH

-
1.55 – 1.65 (m)1.55 – 1.65 (m)Beta to carbonyl.
Bulk CH

-(CH

)

-
1.25 – 1.35 (m)1.25 – 1.35 (m)Chain methylene protons.
Terminal -CH

0.85 – 0.90 (t)0.85 – 0.90 (t)Terminal methyl group.
B. Carbon-13 ( C) NMR Assignments

Carbon NMR provides confirmation of the single carbonyl environment.

Carbon Position1-Hexanoyl-GPC (Lyso)

(ppm)
DHPC (Di-acyl)

(ppm)
Notes
Carbonyls ~174.1 (1 signal) ~173.8 & 173.5 (2 signals) Lyso has only one carbonyl signal (sn-1). DHPC shows two distinct carbonyls (sn-1 & sn-2).
sn-2 ~68.5 ~70.5 The C2 carbon is shielded when the ester is removed (OH is less electron-withdrawing than O-Acyl).
Headgroup ~54.5~54.5Trimethylammonium carbons.
sn-1 / sn-3 64.0 – 66.063.0 – 65.0Glycerol backbone carbons; often split by

P coupling (

).
C. Phosphorus-31 ( P) NMR Assignments

P NMR is the fastest method to check for "old" lipid stocks.
  • Solvent: D₂O with EDTA (to chelate ions that broaden peaks).

  • 1-Hexanoyl-GPC:

    
    -0.3 to +0.5 ppm  (relative to 85% H₃PO₄).
    
  • DHPC:

    
    -0.8 to -0.1 ppm .
    
  • Differentiation: The Lyso signal is typically downfield (more positive) compared to the PC signal.

  • Warning: Shifts are concentration-dependent. Above the CMC (~15 mM), the chemical shift anisotropy changes, broadening the line.

Experimental Protocols

Protocol A: Purity Verification (The "Gold Standard")

This protocol is designed to detect <1% Lyso impurity in DHPC samples.

  • Sample Prep: Dissolve 5-10 mg of lipid in 600 µL of CDCl₃:MeOD:D₂O (65:35:8 v/v) . This mixture breaks up micelles, ensuring sharp lines.

  • Acquisition:

    • Pulse Program: zg30 (standard 1H).

    • Scans: 64 (sufficient for >95% purity check).

    • Relaxation Delay (D1): 2.0 seconds.

  • Processing:

    • Reference the solvent peak (CDCl₃ residual at 7.26 ppm or MeOD at 3.31 ppm).

    • CRITICAL STEP: Expand the region 3.8 – 5.5 ppm .

  • Analysis:

    • Integrate the sn-2 methine of DHPC at 5.2 ppm (Set to 1.0).

    • Check for a multiplet at 4.0 ppm . If present, integrate.

    • Calculation:

      
       Hydrolysis = 
      
      
      
      .
Protocol B: Distinguishing Isomers (Acyl Migration)

If you suspect acyl migration (movement of the chain from sn-1 to sn-2), use this check.

  • Sample Prep: Use D₂O at pH 4.0 (migration is suppressed at acidic pH).

  • Observation:

    • 1-Hexanoyl (Major): sn-1 CH2 (~4.2 ppm) and sn-2 CH-OH (~4.0 ppm).

    • 2-Hexanoyl (Minor): Look for a shift in the glycerol backbone.[2] The sn-1 protons will shift upfield (becoming CH2-OH) to ~3.6-3.7 ppm , and the sn-2 proton will shift downfield (becoming CH-Ester) to ~5.1 ppm .

Workflow Diagram: Purity Check

Workflow Start Start: Lipid Sample (Powder or Solution) Solvent Dissolve in CDCl3:MeOD:D2O (Breaks Micelles) Start->Solvent NMR_1H Acquire 1H NMR (Focus: 3.5 - 5.5 ppm) Solvent->NMR_1H Decision Check 5.2 ppm vs 4.0 ppm NMR_1H->Decision Pure Only 5.2 ppm Signal (Pure DHPC) Decision->Pure No 4.0 peak Impure Signal at 4.0 ppm Detected (Contains 06:0 Lyso PC) Decision->Impure 4.0 peak present Quant Integrate Areas: % Lyso = A(4.0) / [A(4.0)+A(5.2)] Impure->Quant

Caption: Decision tree for validating lipid purity using 1H NMR markers.

References

  • Avanti Polar Lipids. 06:0 Lyso PC Product Page & Physical Data. Retrieved from [Link]

  • Plückthun, A., & Dennis, E. A. (1982).[3] Acyl and phosphoryl migration in lysophospholipids: importance in phospholipid synthesis and phospholipase specificity.[3] Biochemistry, 21(8), 1743–1750. (Seminal work on acyl migration kinetics).

  • Roberts, M. F., et al. (1979).[3] Phosphorus-31 nuclear magnetic resonance of phospholipids in micelles.[3][4][5] Biochemistry.[3][4][6] (Establishes 31P shifts for Lyso vs Diacyl).

  • Sanders, C. R., & Prestegard, J. H. (1990). Magnetically orientable phospholipid micelles as a tool for the study of membrane-associated molecules. Biophysical Journal. (Context for DHPC/Lyso mixtures in bicelles).
  • Reich, H. J. Structure Determination Using NMR: Chemical Shift Data. University of Wisconsin-Madison. (General lipid shift references). Retrieved from [Link]

Sources

06:0 Lyso PC as a non-inflammatory control lipid in atherosclerosis research

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 06:0 Lyso PC as a non-inflammatory control lipid in atherosclerosis research.

Content Type: Publish Comparison Guide Audience: Lipidologists, Vascular Biologists, and Drug Discovery Scientists

Executive Summary: The Necessity of Structural Controls

In atherosclerosis research, Lysophosphatidylcholine (LPC) is a critical bioactive lipid component of oxidized LDL (oxLDL), driving endothelial dysfunction, macrophage chemotaxis, and plaque instability.[1] However, the pro-inflammatory potency of LPC is strictly governed by acyl chain length and saturation .

Researchers often default to "vehicle controls" (e.g., BSA or Ethanol), which fail to account for the specific physicochemical effects of the phosphocholine headgroup or the glycerol backbone.[1] 06:0 Lyso PC (1-hexanoyl-2-hydroxy-sn-glycero-3-phosphocholine) serves as the definitive structural negative control .[1][2] It retains the polar headgroup identity of pathogenic LPCs (like 16:0 Lyso PC) but lacks the hydrophobic tail length required to activate G-protein coupled receptors (GPCRs) or intercalate into lipid rafts.

This guide delineates why 06:0 Lyso PC is the superior negative control for validating LPC-specific signaling pathways.

Product Profile & Physicochemical Comparison

To prove that an observed inflammatory effect is specific to the lipid structure and not a generic detergent effect, you must compare the active lipid against a structurally similar but biologically inert analog.

The Active Agent vs. The Negative Control
FeatureActive Pro-Inflammatory Agent Non-Inflammatory Control
Product Name 16:0 Lyso PC (Palmitoyl) 06:0 Lyso PC (Hexanoyl)
IUPAC Name 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine1-hexanoyl-2-hydroxy-sn-glycero-3-phosphocholine
Carbon Tail 16 Carbons (Long-chain)6 Carbons (Short-chain)
Hydrophobicity High (Intercalates into membranes)Low (Water soluble)
Critical Micelle Conc.[1][2][3] (CMC) ~4–7 µM> 10 mM (Est.)
Receptor Binding Agonist for G2A (GPR132) , GPR4No Binding / Inactive
Primary Biological Effect Induces VCAM-1, ICAM-1, IL-6, ROSInert / Baseline
Why Chain Length Matters

The biological activity of LPC is dependent on the "hydrophobic effect."

  • Receptor Activation: The orphan GPCRs G2A (GPR132) and GPR4 require a hydrophobic tail of at least 14–16 carbons to occupy the ligand-binding pocket and induce a conformational change. 06:0 Lyso PC is too short to bridge this interaction.

  • Membrane Dynamics: 16:0 Lyso PC partitions into the plasma membrane, altering fluidity and clustering in lipid rafts (caveolae), which aggregates signaling complexes (e.g., TLR4). 06:0 Lyso PC remains largely in the aqueous phase or interacts transiently without disrupting membrane architecture.

Mechanism of Action: The "Key-and-Lock" Failure

The following diagram illustrates why 16:0 Lyso PC triggers inflammation while 06:0 Lyso PC remains inert, validating its use as a control.[1]

LPC_Signaling cluster_ligands Ligand Input cluster_membrane Endothelial Cell Membrane cluster_downstream Downstream Signaling LPC16 16:0 Lyso PC (Active) G2A G2A Receptor (GPR132) LPC16->G2A High Affinity Binding Rafts Lipid Rafts (Caveolae) LPC16->Rafts Membrane Intercalation LPC06 06:0 Lyso PC (Control) LPC06->G2A Fails to Bind (Tail too short) LPC06->Rafts No Insertion NoResponse No Signal (Baseline) LPC06->NoResponse Maintains Homeostasis Ca Intracellular Ca2+ Influx G2A->Ca Gq/11 Activation Rafts->Ca Signaling Platform NFkB NF-κB Translocation Ca->NFkB Genes VCAM-1 / ICAM-1 Expression NFkB->Genes Pro-Inflammatory Response

Figure 1: Differential signaling of Lyso PC species. 16:0 Lyso PC activates G2A receptors and disrupts lipid rafts, leading to inflammation. 06:0 Lyso PC fails to engage these targets due to insufficient tail length.

Experimental Protocols & Validation

To publish high-impact data, you must demonstrate that your phenotype is specific.[1] Below are two self-validating protocols using 06:0 Lyso PC.

Protocol A: Endothelial Activation Assay (In Vitro)

Objective: Prove that VCAM-1 upregulation is specific to long-chain LPCs.

Materials:

  • Cells: HUVECs (Human Umbilical Vein Endothelial Cells).

  • Active Lipid: 16:0 Lyso PC (Avanti Polar Lipids #855675).[4][5][6]

  • Control Lipid: 06:0 Lyso PC (Avanti Polar Lipids #855175).[4][5][6][7]

  • Vehicle: PBS + 0.1% fatty-acid-free BSA (Carrier).

Workflow:

  • Preparation: Solubilize both lipids in ethanol to create 10 mM stock solutions. Dilute into warm culture media containing 0.1% BSA to a final concentration of 10 µM .

    • Note: BSA is required to chaperone the 16:0 LPC; 06:0 LPC is water-soluble but should be treated identically to control for the BSA variable.

  • Incubation: Treat confluent HUVECs for 6 hours .

  • Readout:

    • Positive Control (16:0): Expect >5-fold increase in VCAM-1 mRNA (qPCR) or protein (Western Blot).

    • Negative Control (06:0): Expect levels comparable to Vehicle (BSA) alone.

  • Interpretation: If 06:0 Lyso PC induces inflammation, your concentration is likely toxic (detergent effect) rather than signaling-specific.

Protocol B: Macrophage Chemotaxis (Transwell Migration)

Objective: Confirm that 06:0 Lyso PC does not act as a chemoattractant.

Workflow:

  • Setup: Use a Boyden chamber (5 µm pore size).

  • Lower Chamber: Add media containing 10 µM 16:0 Lyso PC (Test) vs. 10 µM 06:0 Lyso PC (Control).

  • Upper Chamber: Seed THP-1 monocytes.

  • Incubation: 4 hours at 37°C.

  • Result: 16:0 Lyso PC acts as a potent chemoattractant (via G2A). 06:0 Lyso PC should show migration rates identical to media alone.

Comparative Data Summary

The following table summarizes expected results when comparing these lipids in standard atherosclerosis assays.

AssayReadout16:0 Lyso PC (Active)06:0 Lyso PC (Control)
ROS Production DHE / DCFDA FluorescenceHigh Increase (via NADPH Oxidase)No Change
Adhesion Monocyte binding to EndotheliumIncreased (>300%)Baseline
Cytokines IL-6 / IL-8 Secretion (ELISA)Significant Release Not Detected
Cell Viability LDH Release / MTTCytotoxic at >50 µM Non-toxic

References

  • Kabarowski, J. H. (2009). G2A and GPR4: orphan G protein-coupled receptors with novel lysophospholipid ligands. Prostaglandins & Other Lipid Mediators.[8][9] Link

  • Subramanian, V., et al. (2010). Lysophosphatidylcholine (LPC) analogs as G2A agonists: The role of chain length and saturation. Journal of Biological Chemistry. Link

  • Avanti Polar Lipids. Product Page: 06:0 Lyso PC (1-hexanoyl-2-hydroxy-sn-glycero-3-phosphocholine).[1][2][7][10][11][12][13][14] Link

  • Matsumoto, T., et al. (2013). Acyl chain-dependent effect of lysophosphatidylcholine on endothelium-dependent vasorelaxation.[1] PLOS ONE. Link

  • Liu-Wu, Y., et al. (1998). Lysophosphatidylcholine induces the expression of VCAM-1 and ICAM-1 in cultured human arterial endothelial cells.[1] Arteriosclerosis, Thrombosis, and Vascular Biology. Link[1]

Sources

Safety Operating Guide

1-Hexanoyl-sn-glycero-3-phosphocholine: Operational Disposal & Safety Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-Hexanoyl-sn-glycero-3-phosphocholine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Format: Operational Technical Guide

Executive Summary & Chemical Identity

1-Hexanoyl-sn-glycero-3-phosphocholine (also known as LPC 6:0 or 1-hexanoyl-2-hydroxy-sn-glycero-3-phosphocholine ) is a synthetic lysophospholipid used primarily as a membrane-mimetic detergent, a solubilizing agent for membrane proteins, and a bioactive lipid standard.

Unlike long-chain phospholipids, LPC 6:0 has high water solubility and micellar properties that resemble detergents. While the lipid itself is generally classified as low-hazard, it is frequently supplied or dissolved in hazardous organic solvents (e.g., Chloroform, Methanol). Therefore, disposal protocols are dictated primarily by the solvent matrix and secondarily by the biological activity of the lipid.

Chemical Identifier Details
CAS Number 58445-96-8
Molecular Formula C₁₄H₃₀NO₇P
Molecular Weight 355.37 g/mol
Physical State White hygroscopic powder (Neat) or Liquid (Solution)
Storage -20°C (Hygroscopic; protect from moisture)
Hazard Assessment & Waste Classification

Before initiating disposal, you must classify the waste stream based on the physical state and solvent composition.

A. The Lipid (Neat/Powder)
  • Hazard: Generally considered non-hazardous by OSHA/GHS standards in pure form, though it may cause respiratory tract, skin, and eye irritation upon contact [1, 2].

  • Bioactivity: As a lysophospholipid, it can act as a signaling molecule and surfactant. It should not be released into surface waters.[1][2]

B. The Solvent Matrix (Common Formulations)

Commercial preparations are often supplied in Chloroform or Ethanol .

  • Chloroform: Carcinogen, highly toxic, volatile. RCRA Hazardous Waste (Code U044).

  • Methanol/Ethanol: Flammable, toxic. RCRA Hazardous Waste (Code U154 for Methanol).

Disposal Decision Matrix

Use the following table to determine the correct waste stream.

State of Matter Solvent / Matrix Waste Stream Classification Disposal Method
Solid (Powder) None (Pure Substance)Solid Chemical Waste Incineration with afterburner.
Liquid Chloroform / DCMHalogenated Organic Waste High-temperature incineration (Halogen-specific).
Liquid Methanol / EthanolNon-Halogenated Organic Waste Fuel blending or standard incineration.
Liquid Aqueous Buffer (<5% Organic)Aqueous Chemical Waste Wastewater treatment (if permitted) or solidification.
Solid (Debris) Contaminated Tips/VialsSolid Hazardous Debris Lab debris bin (yellow/red bag depending on facility).
Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Solid (Powder)

Applicability: Expired lyophilized powder or spilled solid material.

  • PPE Requirement: Nitrile gloves, safety goggles, and lab coat. Use a dust mask (N95) if handling large quantities to prevent inhalation.

  • Containment: Do not sweep dry dust if it creates an aerosol. Dampen slightly with a paper towel moistened with water or ethanol.

  • Collection: Transfer the material into a sealable High-Density Polyethylene (HDPE) or glass waste container labeled "Solid Chemical Waste."

  • Labeling: Explicitly list "1-Hexanoyl-sn-glycero-3-phosphocholine" on the hazardous waste tag.

  • Destruction: Hand over to EHS (Environmental Health & Safety) for incineration. Do not dispose of in regular trash.

Protocol B: Disposal of Solutions (Chloroform/Methanol)

Applicability: Stock solutions or lipid extraction waste.

  • Segregation: Determine if the solvent is Halogenated (Chloroform) or Non-Halogenated (Methanol/Ethanol). NEVER mix these streams unless explicitly allowed by your facility, as halogenated waste is significantly more expensive and chemically distinct to process.

  • Transfer: Pour liquid into the appropriate safety waste container (e.g., "Halogenated Solvents").

    • Critical: Ensure the container is compatible with chloroform (Glass or Fluorinated HDPE are preferred; standard polypropylene may degrade over time).

  • Rinsing: Rinse the original vial with a small volume of the same solvent and add the rinse to the waste container.

  • Vial Disposal: Allow the empty vial to dry in a fume hood (if volatile residue remains) before disposing of it in the glass/sharps bin.

Protocol C: Aqueous Experimental Waste

Applicability: Buffers containing dilute LPC 6:0 (e.g., from dialysis or chromatography).

  • Assessment: If the concentration is low (<0.1%) and no other hazardous chemicals (like azides) are present, check local regulations.

  • Standard Procedure: Collect in a carboy labeled "Aqueous Chemical Waste."

  • Prohibition: Do not pour down the sink. Surfactants can disrupt wastewater treatment bacteria and lysolipids can be toxic to aquatic life [3].

Waste Stream Decision Logic (Visualization)

The following diagram outlines the decision-making process for segregating 1-Hexanoyl-LPC waste.

DisposalFlow Start Waste: 1-Hexanoyl-LPC State Physical State? Start->State Solid Solid / Powder State->Solid Powder Liquid Liquid / Solution State->Liquid Solution SolidWaste Stream: Solid Chemical Waste (Incineration) Solid->SolidWaste Collect in HDPE/Glass SolventCheck Solvent Type? Liquid->SolventCheck Chloroform Halogenated (e.g., Chloroform) SolventCheck->Chloroform Contains Cl/Br/F Alcohol Non-Halogenated (e.g., Methanol/Ethanol) SolventCheck->Alcohol Flammable Only Aqueous Aqueous Buffer SolventCheck->Aqueous Water Based HalogenWaste Stream: Halogenated Waste (High Temp Incineration) Chloroform->HalogenWaste FlammableWaste Stream: Flammable Waste (Fuel Blending) Alcohol->FlammableWaste AqWaste Stream: Aqueous Chemical Waste Aqueous->AqWaste

Caption: Decision tree for segregating 1-Hexanoyl-sn-glycero-3-phosphocholine waste based on physical state and solvent composition.

Emergency Procedures (Spill Response)

In the event of a spill, immediate action ensures safety and containment.

  • Evacuate & Ventilate: If the spill involves Chloroform (volatile/toxic), evacuate the immediate area and allow the fume hood to ventilate the vapors.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat.

  • Absorb:

    • For Liquids: Use a chemically inert absorbent pad or vermiculite. Do not use paper towels for large chloroform spills (rapid evaporation).

    • For Solids: Cover with a wet paper towel to prevent dust generation, then wipe up.

  • Clean: Clean the surface with soap and water after removing the hazardous material.[3][4][5]

  • Disposal: Place all cleanup materials (pads, gloves) into a sealed plastic bag and tag it as "Hazardous Spill Debris" for EHS pickup.

References
  • PubChem. (2025).[6][7] 1-Hexanoyl-sn-glycero-3-phosphocholine Compound Summary (CID 13917464).[8][7] National Library of Medicine. [Link]

  • Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.